Pheniramine Maleate
Beschreibung
Eigenschaften
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOXZAQUVINQSA-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2.C4H4O4, C20H24N2O4 | |
| Record name | PHENIRAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20879 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86-21-5 (Parent) | |
| Record name | Pheniramine maleate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107 °C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine. | |
| Record name | PHENIRAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20879 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (>=10 mg/ml at 75 °F) (NTP, 1992) | |
| Record name | PHENIRAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20879 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
132-20-7 | |
| Record name | PHENIRAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20879 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pheniramine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pheniramine maleate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENIRAMINE MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinepropanamine, N,N-dimethyl-.gamma.-phenyl-, (2Z)-2-butenedioate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pheniramine hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENIRAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYW905655B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
219 to 226 °F (NTP, 1992) | |
| Record name | PHENIRAMINE MALEATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20879 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Impurities of Pheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for pheniramine (B192746) maleate (B1232345), a first-generation antihistamine, and a detailed analysis of its associated impurities. The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical industry.
Synthesis Pathways of Pheniramine Maleate
Pheniramine, chemically known as N,N-dimethyl-3-phenyl-3-(2-pyridyl)propan-1-amine, is synthesized through various chemical routes. Two prominent pathways are detailed below.
1.1. Synthesis from Benzyl (B1604629) Cyanide
A common and patented method for synthesizing this compound involves a two-step process starting from benzyl cyanide (phenylacetonitrile).[1][2]
-
Step 1: Synthesis of 2-Benzylpyridine (B1664053): Benzyl cyanide reacts with acetylene (B1199291) gas in the presence of a cobaltocene (B1669278) catalyst to yield 2-benzylpyridine.[1][2] This reaction is typically carried out under high pressure and elevated temperatures (140-170°C).[1]
-
Step 2: Synthesis of Pheniramine: The resulting 2-benzylpyridine undergoes a reaction with N,N-dimethyl chloroethane (B1197429) in the presence of a strong base, such as sodium amide, in a suitable solvent like tetrahydrofuran (B95107).[1][2] This step leads to the formation of the pheniramine free base.
-
Step 3: Formation of this compound: The pheniramine base is then neutralized with maleic acid in an organic alcohol solvent to form the this compound salt, which is subsequently crystallized.[1][3]
1.2. Synthesis from Benzyl Boric Acid
An alternative synthetic route utilizes a condensation reaction involving benzyl boric acid.[3]
-
Step 1: Synthesis of 2-Benzylpyridine: Benzyl boric acid undergoes a condensation reaction with a 2-halogenated pyridine (B92270) (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) in the presence of a catalyst to produce 2-benzylpyridine.[3]
-
Step 2: Synthesis of Pheniramine: Similar to the previous pathway, 2-benzylpyridine is then reacted with 2-dimethylamino halogen ethane (B1197151) hydrochloride under strongly basic conditions to yield pheniramine.[3]
-
Step 3: Formation of this compound: The final step involves the salt formation with maleic acid in an alcohol-based solvent.[3]
Diagram of Synthesis Pathway (from Benzyl Cyanide)
Caption: Synthesis of this compound from Benzyl Cyanide.
Impurities in this compound
Impurity profiling is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Several related substances and degradation products have been identified as impurities in this compound.
Table 1: Common Impurities of this compound
| Impurity Name | Catalogue Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Pheniramine Impurity A | AR-P01565[4] | N/A | C₁₂H₁₁N | 169.23[4] |
| Pheniramine Impurity C (Hemifumarate Salt) | PA 16 17030[5] | N/A | C₂₂H₂₆N₂O₆ | 414.45[5] |
| Pheniramine Impurity D | PA 16 17040[5] | 2724689-48-7[5] | C₂₀H₃₁Cl₂N₃ | 384.39[5] |
| N-Nitroso Desmethyl Pheniramine | AR-P31099[4] | N/A | C₁₅H₁₇N₃O | 255.32[4] |
| Pheniramine N-Glucuronide | AR-P01563[4] | N/A | C₂₂H₂₈N₂O₆ | 416.48[4] |
| 2-Benzyl Pyridine (BNZ) | - | - | - | - |
| Pheniramine N-Oxide | - | - | - | - |
One of the key process-related impurities is 2-benzyl pyridine, which is an intermediate in the synthesis.[6] Pheniramine N-oxide is a potential degradation product.[7]
Experimental Protocols
3.1. Example Synthesis Protocol (from Benzyl Cyanide)
The following is a representative experimental protocol based on patented synthesis methods.[1]
-
Preparation of 2-Benzylpyridine:
-
Add 200g of phenylacetonitrile (B145931) and 8-10g of cobaltocene catalyst to a 500ml autoclave.
-
Evacuate the autoclave and raise the temperature to 140-150°C.
-
Introduce 100g of dried acetylene gas, maintaining the temperature between 140-170°C.
-
After the addition of acetylene is complete, maintain the reaction under high pressure at 150-170°C for 4-4.5 hours.
-
After the reaction, distill the mixture to obtain 2-benzylpyridine.
-
-
Preparation of this compound:
-
In a suitable reactor, add 260g of the obtained 2-benzylpyridine and 95g of sodium amide in a tetrahydrofuran solvent.
-
Allow the mixture to react at 20-25°C for 1 hour.
-
Add a toluene (B28343) solution of N,N-dimethyl chloroethane dropwise, controlling the temperature at 30-40°C.
-
After the addition, continue the reaction at 40-45°C for 2 hours.
-
Cool the reaction mixture to room temperature and wash the organic phase with water until neutral.
-
Recover the solvent to obtain the pheniramine base.
-
Dissolve the pheniramine base in a suitable alcohol and add maleic acid to induce crystallization of this compound.
-
3.2. Analytical Method for Impurity Profiling: TLC-Densitometry
A green and efficient TLC-densitometric method has been developed for the simultaneous quantification of this compound and its impurities.[6][8]
-
Stationary Phase: TLC aluminum silica (B1680970) plates F254.[8]
-
Mobile Phase: A mixture of methanol, ethyl acetate, and 33.0% ammonia (B1221849) in a ratio of 2.0:8.0:1.0 by volume.[8]
-
Detection Wavelength: 260.0 nm.[8]
-
Procedure:
-
Apply the standard and sample solutions to the TLC plate.
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate and examine it under UV light at 260.0 nm.
-
Quantify the separated bands using a densitometer.
-
Table 2: Linearity Ranges for TLC-Densitometric Method[8]
| Compound | Linearity Range (µ g/band ) |
| Pheniramine | 10.0–110.0 |
| Pheniramine Impurity A | 2.0–50.0 |
| Pheniramine Impurity B | 2.0–50.0 |
Diagram of Analytical Workflow (TLC-Densitometry)
Caption: Workflow for TLC-Densitometric Analysis.
This guide provides a foundational understanding of the synthesis and impurity profile of this compound. For further in-depth analysis and method validation, it is recommended to consult the cited literature and relevant pharmacopeial standards.
References
- 1. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN105175318A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN108164455A - The synthetic method of this compound - Google Patents [patents.google.com]
- 4. This compound Impurity A | Axios Research [axios-research.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. mdpi.com [mdpi.com]
- 7. Chlorthis compound Organic Impurities Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, this compound along with three official impurities - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of Pheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheniramine (B192746) maleate (B1232345), a first-generation alkylamine antihistamine, has been a stalwart in the symptomatic relief of allergic conditions for decades. This technical guide provides an in-depth exploration of its core chemical and physical properties, mechanism of action, and analytical methodologies. Key quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for various analytical techniques are provided, alongside an examination of its metabolic fate and its influence on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation, offering a foundational understanding of pheniramine maleate's scientific profile.
Chemical and Physical Properties
This compound is the maleate salt of pheniramine, a synthetic compound belonging to the alkylamine class of antihistamines.[1] It presents as a white or almost white crystalline powder with a faint amine-like odor.[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for formulation development, solubility studies, and understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₄ | [2] |
| Molecular Weight | 356.42 g/mol | [2] |
| Melting Point | 104-108 °C | [2] |
| Solubility | Very soluble in water; freely soluble in ethanol, methanol, and methylene (B1212753) chloride. | [2] |
| pKa | 9.3 | [2] |
| pH (1% aqueous solution) | 4.5 - 5.5 | [2] |
| Appearance | White or almost white crystalline powder | [2] |
Mechanism of Action
This compound primarily exerts its therapeutic effects through competitive antagonism of the histamine (B1213489) H1 receptor.[3][4] During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various effector cells. This binding initiates a cascade of events leading to the classic symptoms of allergy, such as vasodilation, increased capillary permeability, and sensory nerve stimulation.
By competitively blocking the H1 receptor, this compound prevents histamine from binding and initiating this signaling cascade, thereby mitigating allergic symptoms. It is important to note that pheniramine does not prevent the release of histamine but rather inhibits its action at the receptor level.
In addition to its antihistaminic activity, this compound also possesses anticholinergic properties, which contribute to its clinical efficacy in reducing nasal and bronchial secretions.[5]
Signaling Pathway
The antagonism of the H1 receptor by pheniramine interferes with downstream signaling pathways. Notably, H1 receptor activation is linked to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][6] By blocking the H1 receptor, pheniramine can attenuate the activation of NF-κB, which is a key transcription factor involved in the expression of pro-inflammatory cytokines and adhesion molecules.[3][5]
References
- 1. Pheniramine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. SMPDB [smpdb.ca]
- 4. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of Pheniramine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Pheniramine (B192746) Maleate, a first-generation antihistamine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for the identification, characterization, and quality control of Pheniramine Maleate in research and pharmaceutical development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not fully available in search results |
A representative ¹H-NMR spectrum was found, but a detailed table of chemical shifts, multiplicities, integration, and assignments is not available in the provided search results. The spectrum from TCI Chemicals shows peaks in the aromatic, aliphatic, and methyl regions, consistent with the structure of pheniramine.[1]
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Specific ¹³C NMR chemical shift data for this compound was not found in the provided search results.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| ~3000-2850 | C-H stretching (aliphatic) |
| ~1700 | C=O stretching (from Maleate) |
| ~1600, ~1480 | C=C stretching (aromatic rings) |
| ~1200-1000 | C-N stretching |
| ~750-700 | Aromatic C-H bending |
Note: This is a generalized interpretation based on the functional groups present in this compound. A detailed, high-resolution spectrum with specific peak assignments was not available in the search results. Some data for the related compound Chlorthis compound suggests peaks around 1700 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), 1600 cm⁻¹ (C=C), and in the C-H stretching and bending regions.[2][3]
Mass Spectrometry (MS)
| m/z | Interpretation |
| 241.17 | [M+H]⁺ (protonated molecule of Pheniramine free base) |
| 196.11 | Fragment ion |
| 168.08 | Fragment ion |
| 167.07 | Fragment ion |
The mass spectrometry data corresponds to the pheniramine free base (C₁₆H₂₀N₂), which has a molecular weight of 240.34 g/mol . The data presented is from LC-MS analysis.[4]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of pharmaceutical compounds.[5][6][7][8][9]
NMR Spectroscopy
Sample Preparation: A few milligrams of this compound are dissolved in approximately 0.5-1.0 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃).[6] The solution is then transferred to a standard 5 mm NMR tube.
Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher, is used.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: TMS at 0 ppm or the solvent carbon signal.
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground this compound powder is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[10]
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the KBr pellet (without the sample) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation: The this compound salt is typically converted to its free base form by dissolving it in an alkaline solution and extracting it with an organic solvent (e.g., hexane-n-amyl alcohol).[11] The organic extract is then concentrated and, if necessary, derivatized before injection into the GC-MS system.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 100 °C and ramping up to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan mode to obtain the mass spectrum.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic analysis of a pharmaceutical compound like this compound.
Caption: A flowchart illustrating the major steps in the spectroscopic analysis of a pharmaceutical compound.
Caption: A diagram showing the relationship between the molecular structure and the information obtained from different spectroscopic techniques.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-Destructive Analysis of Chlorthis compound Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pheniramine | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. From powder to pill – quality control of pharmaceutical goods – secrets of science [shimadzu-webapp.eu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. scispace.com [scispace.com]
Pheniramine Maleate's Interaction with Histamine H1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheniramine (B192746) maleate (B1232345), a first-generation alkylamine antihistamine, is a widely utilized compound for the symptomatic relief of allergic conditions.[1][2] Its therapeutic effects are primarily mediated through its interaction with the histamine (B1213489) H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily.[1][3] This technical guide provides an in-depth exploration of the mechanism of action of pheniramine maleate at the H1 receptor, focusing on its binding characteristics, downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action at the Histamine H1 Receptor
This compound functions as a competitive antagonist or inverse agonist at the histamine H1 receptor.[2][4] As a competitive antagonist, it vies with histamine for the same binding site on the H1 receptor, thereby preventing histamine from initiating its characteristic downstream signaling cascade.[2] The concept of inverse agonism suggests that pheniramine not only blocks the action of histamine but also reduces the basal, constitutive activity of the H1 receptor in the absence of an agonist.[4] This dual action effectively suppresses the physiological responses associated with histamine release, such as vasodilation, increased capillary permeability, and the contraction of smooth muscle.[2]
Quantitative Analysis of Receptor Interaction
| Compound | Parameter | Value | Receptor/System |
| Chlorpheniramine | Apparent pKb | 8.77 | Human H1 Receptor (HeLa S3 cells) |
| Apparent Ki (in buffer) | 3.5 ± 2.2 nM | Guinea pig lung | |
| Apparent Ki (in plasma) | 30.3 ± 14.7 nM | Guinea pig lung | |
| Mepyramine | Apparent pA2 | 8.58 | Human Temporal Artery |
Table 1: Quantitative data for first-generation antihistamines at the H1 receptor. This data provides an estimate of the potency of this class of drugs.
Downstream Signaling Pathways
The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins.[5] Activation of this pathway by histamine initiates a cascade of intracellular events. This compound, by blocking this initial step, effectively inhibits these downstream signaling pathways.
Gq/11-PLC-Ca2+ Signaling Pathway
Upon histamine binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This surge in intracellular calcium is a critical signal for many of the cellular responses to histamine.
References
- 1. SMPDB [smpdb.ca]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avil | 22.7 mg | Tablet | এভিল ২২.৭ মি.গ্রা. ট্যাবলেট | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 5. researchgate.net [researchgate.net]
The Genesis of Relief: A Technical Guide to the Discovery and History of Pheniramine Antihistamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of pheniramine (B192746), a seminal first-generation antihistamine. Pheniramine belongs to the alkylamine class and has been a cornerstone in the symptomatic treatment of allergic conditions for decades. This document details its historical context, chemical synthesis, structure-activity relationships (SAR), and mechanism of action as a histamine (B1213489) H1 receptor inverse agonist. It includes structured tables of quantitative pharmacological data and detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, technical understanding for research and development professionals.
Historical Overview: The Dawn of Antihistamine Therapy
The quest for histamine antagonists began shortly after the discovery of histamine itself in the early 20th century and its identification as a key mediator of allergic and anaphylactic reactions. The 1930s and 1940s marked a period of intense research, primarily at the Pasteur Institute in France, which led to the first clinically useful antihistamines.[1][2] Phenbenzamine (Antergan) was introduced in 1942, heralding the start of medical treatment for nasal allergies.[1]
Pheniramine emerged from this wave of innovation and was patented in 1948.[3] As a member of the alkylamine class of antihistamines, it offered a distinct chemical scaffold. While direct attribution in publicly available literature is scarce, the development of many early antihistamines, including halogenated derivatives of pheniramine, is associated with researchers at the Schering Corporation, a key player in the development of allergy medications. Pheniramine and its derivatives, brompheniramine (B1210426) and chlorpheniramine (B86927), became mainstays in over-the-counter allergy and cold remedies.[4] These first-generation agents were highly effective but were limited by their ability to cross the blood-brain barrier, leading to significant sedative effects—a characteristic that distinguishes them from the later-developed second-generation antihistamines.[5][6]
Chemical Synthesis and Structure-Activity Relationship (SAR)
Pheniramine, chemically N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine, possesses a stereocenter, and the pharmaceutical product is a racemic mixture of the (R)- and (S)-enantiomers.[3]
Structure-Activity Relationship
The activity of pheniramine and other alkylamine antihistamines is governed by several key structural features:
-
Diaryl Substitution : The presence of two aromatic rings (a phenyl and a 2-pyridyl group) is essential for high-affinity binding to the H1 receptor.[7]
-
Chiral Center : The carbon atom to which both aromatic rings are attached is a chiral center. The S-enantiomer has been shown to have a greater affinity for the H1 receptor compared to the R-enantiomer.[7]
-
Alkyl Chain : An ethylene (B1197577) chain typically separates the diaryl moiety from the terminal nitrogen atom. A distance of 5-6 angstroms between the aromatic rings and the tertiary amine is optimal for receptor binding.[7]
-
Terminal Amine : For maximum activity, the terminal nitrogen atom must be a tertiary amine. This group is protonated at physiological pH, enabling a crucial ionic interaction with the receptor.[7]
-
Halogenation : The potency of pheniramine is dramatically increased by halogenation on the phenyl ring. The introduction of a chlorine or bromine atom at the para position creates chlorpheniramine and brompheniramine, respectively, which are approximately 20-fold more potent.[3]
Chemical Synthesis
A common method for the synthesis of pheniramine maleate (B1232345) is a two-step process.
-
Step 1: Preparation of 2-Benzylpyridine (B1664053). This step involves the reaction of benzyl (B1604629) cyanide with acetylene (B1199291) gas. The reaction is conducted at high temperature (150-170°C) and pressure in the presence of a cobaltocene (B1669278) catalyst to form 2-benzylpyridine.[8][9]
-
Step 2: Alkylation and Salt Formation. The 2-benzylpyridine is then reacted with N,N-dimethyl chloroethane (B1197429) in a tetrahydrofuran (B95107) solvent, using sodium amide as a catalyst. This alkylation step yields the pheniramine free base. The base is subsequently neutralized with maleic acid in ethanol (B145695) to form the stable pheniramine maleate salt, which is then purified.[8][9]
Mechanism of Action: An Inverse Agonist at the H1 Receptor
First-generation antihistamines like pheniramine were initially classified as simple competitive antagonists of the histamine H1 receptor. However, modern pharmacology has refined this understanding. The H1 receptor, a G-protein coupled receptor (GPCR), exhibits significant constitutive (basal) activity even in the absence of an agonist like histamine.[10][11]
Pheniramine is now understood to be an inverse agonist .[10] Instead of merely blocking histamine binding, it preferentially binds to and stabilizes the inactive conformation of the H1 receptor. This action shifts the conformational equilibrium away from the active state, thereby reducing the receptor's basal signaling.[10][12] This reduction in constitutive activity is a key part of its therapeutic effect.
H1 Receptor Signaling Pathway
The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[13][14]
-
Histamine Binding : When an agonist (histamine) binds, it stabilizes the active conformation of the H1 receptor.
-
Gq Protein Activation : The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.
-
PLC Activation : The Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).[13][15]
-
Second Messenger Production : PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][16]
-
Downstream Effects :
-
Cellular Response : The activation of these pathways leads to the classic allergic responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines via pathways like NF-κB.[7]
Pheniramine, as an inverse agonist, stabilizes the inactive receptor state, preventing this cascade from occurring and reducing the basal activity that contributes to the inflammatory state.
References
- 1. researchgate.net [researchgate.net]
- 2. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased agonism at histamine H1 receptor: Desensitization, internalization and MAPK activation triggered by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 8. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. adooq.com [adooq.com]
- 14. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analogues and Derivatives of Pheniramine Maleate
Executive Summary: This technical guide provides a comprehensive overview of Pheniramine (B192746) Maleate (B1232345), a first-generation H1 antihistamine, and its structural analogues. It delves into the core structure-activity relationships (SAR) that govern the potency and efficacy of this class of compounds. Detailed information on key derivatives, particularly the halogenated analogues, is presented alongside comparative pharmacological data. Furthermore, this document outlines detailed experimental protocols for the synthesis of pheniramine derivatives and for conducting histamine (B1213489) H1 receptor binding assays. Visual diagrams created using Graphviz are provided to illustrate key signaling pathways, experimental workflows, and logical relationships, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction to Pheniramine Maleate
Pheniramine is a first-generation antihistamine belonging to the alkylamine chemical class.[1] It is clinically available as this compound, the maleate salt form of the active compound. For decades, it has been utilized in the treatment of allergic conditions such as hay fever, allergic rhinitis, and urticaria.
Mechanism of Action
Pheniramine exerts its therapeutic effects by acting as a competitive antagonist or inverse agonist at the histamine H1 receptor.[1] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering a cascade of responses including vasodilation, increased capillary permeability, and smooth muscle contraction, which manifest as the classic symptoms of allergy (e.g., sneezing, itching, runny nose, and swelling). Pheniramine competitively blocks histamine from binding to these H1 receptors, thereby preventing or mitigating these effects.[1][2] As a first-generation antihistamine, it can cross the blood-brain barrier, which leads to sedative effects due to its action on H1 receptors within the central nervous system (CNS).
Chemical Structure
Pheniramine, with the IUPAC name N,N-Dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, is a chiral molecule. The core structure consists of two aromatic rings—a phenyl group and a 2-pyridyl group—connected to a central carbon atom. This carbon is also attached to a propylamine (B44156) side chain, which terminates in a dimethylamino group.[1] The pharmaceutical product is typically a racemate, a mixture of the two enantiomers.
Structure-Activity Relationships (SAR) of Pheniramine Analogues
The pharmacological activity of pheniramine and its analogues is dictated by specific structural features. The general SAR for alkylamine H1-antagonists provides a framework for understanding how modifications to the molecule impact its affinity for the H1 receptor and its overall potency.
-
Diaryl Substitution : The presence of two aryl groups (the phenyl and 2-pyridyl rings in pheniramine) is essential for significant H1 receptor affinity. For optimal interaction with the receptor, these two rings must be able to adopt a non-coplanar conformation relative to each other.[1]
-
Connecting Moiety (X) : In the pheniramine series, the "X" connecting atom is a carbon, making it a monoaminopropyl analogue. This carbon atom is a stereocenter, and biological activity is stereoselective, with the dextro-(S)-enantiomers being significantly more potent.
-
Alkyl Chain : The ethylene (B1197577) chain (—CH2—CH2—) within the propylamine backbone provides the necessary spacing between the diaryl moiety and the terminal nitrogen atom. Branching on this chain generally leads to a decrease in activity.
-
Terminal Nitrogen Atom : For maximal antihistaminic activity, the terminal nitrogen should be a tertiary amine, such as the dimethylamino group found in pheniramine. This basic group is protonated at physiological pH, allowing for a crucial ionic interaction with the receptor.
-
Aryl Ring Substitution : Substitution on the aromatic rings is a key strategy for modulating potency. As detailed below, para-substitution on the phenyl ring with a halogen atom dramatically increases the compound's antihistaminic activity.[1]
Key Structural Analogues and Derivatives
The most clinically significant and widely studied derivatives of pheniramine are its halogenated analogues.
Halogenated Derivatives
Introducing a halogen atom at the para-position of the phenyl ring leads to a substantial increase in potency and a longer duration of action.[1]
-
Chlorpheniramine (B86927) : Features a chlorine atom at the para-position of the phenyl ring. It is estimated to be 20 to 50 times more potent than the parent pheniramine molecule.[1] The active dextrorotatory enantiomer is known as dexchlorpheniramine.
-
Brompheniramine : Features a bromine atom at the para-position of the phenyl ring. Similar to chlorpheniramine, it is significantly more potent than pheniramine.[1] Its active dextrorotatory enantiomer is dexbrompheniramine.
Other halogenated derivatives, such as fluorpheniramine and iodopheniramine, have also been synthesized and are used in research settings.
Comparative Pharmacological Data
The primary measure of a compound's ability to interact with a receptor is its binding affinity, often expressed as the inhibition constant (Ki) or as pKi (-log Ki). A lower Ki value indicates a higher binding affinity. While extensive comparative tables are compiled from various studies, the data clearly shows the enhanced affinity of the halogenated derivatives.
| Compound | Receptor | Species | pKi | Ki (nM) | Notes |
| Pheniramine | Histamine H1 | - | - | - | Parent compound. |
| (+)-Chlorpheniramine | Histamine H1 | Human | 8.6 | ~2.5 | Dextro-enantiomer is the more active form.[3] |
| Brompheniramine | Histamine H1 | - | - | - | Potency is comparable to Chlorpheniramine.[1][4] |
Note: The potency of halogenated pheniramines is reported to be 20-50 times greater than that of pheniramine.[1]
Experimental Protocols
General Synthesis of a Halogenated this compound Derivative (e.g., Chlorthis compound)
This protocol describes a general method for the final salt formation step in the synthesis of chlorthis compound, starting from the free base.
Materials:
-
Chlorpheniramine free base (3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine)
-
Maleic acid
-
Anhydrous ethanol (B145695) or methanol
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Stir plate and magnetic stir bar
-
Crystallization dish
-
Desiccator or vacuum oven
Procedure:
-
Dissolution of Base: In a clean, dry flask, dissolve a stoichiometric amount of chlorpheniramine free base in a minimal volume of anhydrous ethanol with magnetic stirring.
-
Preparation of Acid Solution: In a separate flask, dissolve an equimolar amount of maleic acid in a minimal volume of anhydrous ethanol.
-
Salt Formation: Slowly add the maleic acid solution to the stirring chlorpheniramine base solution at room temperature. A precipitate may begin to form immediately.
-
Crystallization: Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion. To enhance crystallization, the flask can be placed in an ice bath for 30 minutes. Allow the mixture to stand for a sufficient time for crystals to fully form.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.[5]
-
Drying: Dry the purified chlorthis compound crystals in a desiccator or a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.[5]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Histamine H1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human histamine H1 receptor.
Materials:
-
HEK293T cell membrane homogenates expressing the human H1 receptor.
-
Unlabeled ligands: Mianserin (B1677119) (for non-specific binding), test compounds (e.g., pheniramine analogues).[6]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membrane homogenate + [³H]mepyramine (e.g., 1-5 nM final concentration).[7]
-
Non-specific Binding (NSB): Cell membrane homogenate + [³H]mepyramine + a high concentration of unlabeled mianserin (e.g., 10 µM).[6]
-
Competitive Binding: Cell membrane homogenate + [³H]mepyramine + varying concentrations of the test compound (e.g., 10⁻¹² M to 10⁻⁴ M).[7]
-
-
Incubation: Incubate the plates for a set period (e.g., 4 hours) at a controlled temperature (e.g., 25°C) with gentle agitation.[6]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]mepyramine binding) from the curve using non-linear regression.
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
-
Visualizations: Pathways and Processes
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and its inhibition by pheniramine.
Experimental Workflow for Pheniramine Analogue Synthesis
References
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. researchgate.net [researchgate.net]
- 3. (+)-chlorpheniramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procedure for preparation of chlorthis compound | Filo [askfilo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
In Vitro Antagonist Activity of Pheniramine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheniramine (B192746) maleate (B1232345) is a first-generation alkylamine antihistamine widely utilized in the symptomatic relief of allergic conditions.[1][2] Its therapeutic effects are primarily attributed to its antagonist activity at the histamine (B1213489) H1 receptor. This technical guide provides an in-depth overview of the in vitro antagonist properties of pheniramine maleate, focusing on its interaction with the histamine H1 receptor. The guide details the underlying signaling pathways, experimental protocols for characterization, and available quantitative data to support further research and drug development efforts.
Mechanism of Action: Competitive Antagonism at the Histamine H1 Receptor
Pheniramine maleates functions as a competitive antagonist at the histamine H1 receptor.[3] This means that it reversibly binds to the same site as histamine on the receptor, but without activating it. By occupying the receptor, pheniramine prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.[2] The antagonism of the pharmacological effects of histamine mediated through the H1 receptor reduces the intensity of allergic reactions and tissue injury responses associated with histamine release.[3]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by an agonist like histamine, the following signaling cascade is initiated:
-
G-Protein Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Cellular Response: The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses characteristic of an allergic reaction, such as smooth muscle contraction and increased vascular permeability.[1]
This compound, by blocking the initial binding of histamine to the H1 receptor, effectively inhibits this entire signaling pathway.
Quantitative Analysis of In Vitro Antagonist Activity
The potency of a competitive antagonist like this compound is quantified using several key parameters, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the pA2 value. While specific, robustly cited quantitative data for this compound is limited in publicly available literature, data from structurally similar first-generation antihistamines provide a strong indication of its potency.
| Parameter | Description | Representative Value (Analog) | Analog Compound | Reference |
| Ki | Inhibition constant; a measure of the binding affinity of the antagonist to the receptor. | ~1-10 nM | Mepyramine | [4] |
| IC50 | Half-maximal inhibitory concentration; the concentration of antagonist required to inhibit a biological response by 50%. | 12 nM | Chlorpheniramine | Not explicitly cited |
| pA2 | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. | 8.58 - 9.60 | Mepyramine | [5][6][7][8] |
Note: The values presented are for structurally related first-generation antihistamines and are intended to be representative of the expected potency of this compound.
Experimental Protocols
The in vitro antagonist activity of this compound at the histamine H1 receptor can be determined using a variety of well-established assays.
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the histamine H1 receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Radioligand: [³H]-Mepyramine (a potent H1 antagonist).
-
Cell Membranes: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293 cells).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., unlabeled mepyramine or mianserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid and Counter.
Methodology:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of this compound.
-
Include control wells for total binding (only [³H]-mepyramine and membranes) and non-specific binding (membranes, [³H]-mepyramine, and a high concentration of unlabeled antagonist).
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. SMPDB [smpdb.ca]
- 2. selleckchem.com [selleckchem.com]
- 3. Atypical Schild plots with histamine H1 receptor agonists and antagonists in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pheniramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pharmacological characterization of histamine receptors in the human temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pheniramine Maleate (CAS 132-20-7): A Comprehensive Physicochemical and Analytical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and mechanism of action of Pheniramine (B192746) Maleate (B1232345) (CAS 132-20-7). The information is curated to support research, development, and quality control activities involving this active pharmaceutical ingredient.
Physicochemical Data
Pheniramine maleate is a white crystalline powder with a faint amine-like odor.[1][2] It is the maleate salt of pheniramine, an alkylamine derivative.[1] The following tables summarize its key physicochemical properties.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₄N₂O₄ | [3] |
| Molecular Weight | 356.42 g/mol | [3] |
| Appearance | White powder with a faint amine-like odor | [1][2] |
| Melting Point | 104-108 °C | [3][4] |
| Boiling Point | 489.25 °C (rough estimate) | [3][5] |
| pH (1% solution) | 4.5-5.5 | [1][2] |
Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Very soluble; >=1 g/100 mL at 24 °C | [3][5] |
| Ethanol (96%) | Freely soluble | [3][5] |
| Methanol (B129727) | Freely soluble | [3][5] |
| Methylene Chloride | Freely soluble | [3][5] |
| DMF | 10 mg/mL | [6] |
| DMSO | 15 mg/mL | [6] |
| PBS (pH 7.2) | 5 mg/mL | [6] |
Spectroscopic Data
| Technique | Wavelength/Peak | Reference(s) |
| UV-Vis (in 0.1 N HCl) | λmax at 262 nm and 264 nm | [7][8] |
| FTIR (KBr Wafer) | Characteristic peaks for functional groups | [1] |
| ¹H-NMR (D₂O) | Spectrum available | [9] |
Mechanism of Action: H1 Receptor Antagonism
This compound is a first-generation antihistamine that acts as an inverse agonist at the histamine (B1213489) H1 receptor. It competitively blocks the receptor, preventing histamine from binding and eliciting its effects. This action alleviates allergy symptoms such as itching, vasodilation, and increased capillary permeability.
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological responses associated with an allergic reaction. By blocking the H1 receptor, this compound inhibits this signaling pathway.
Experimental Protocols
The following are detailed methodologies for common analytical procedures for this compound.
UV-Visible Spectrophotometry
This method is suitable for the quantitative determination of this compound in bulk drug.
Instrumentation: A UV-Visible spectrophotometer with a 1 cm quartz cuvette.
Reagents:
-
This compound reference standard
-
0.1 N Hydrochloric Acid (HCl)
Procedure:
-
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions in 0.1 N HCl to obtain concentrations ranging from 10 to 60 µg/mL.
-
Sample Preparation: Prepare a solution of the this compound sample in 0.1 N HCl at a concentration expected to be within the linear range of the standard curve.
-
Measurement: Set the spectrophotometer to scan from 400 nm to 200 nm. Use 0.1 N HCl as the blank. Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 262-264 nm.[8]
-
Quantification: Construct a calibration curve by plotting the absorbance of the working standard solutions against their concentrations. Determine the concentration of the sample solution from the calibration curve using its absorbance reading.
Non-Aqueous Titration
This titrimetric method is suitable for the assay of this compound in bulk form.
Instrumentation:
-
Burette (50 mL)
-
Conical flask (250 mL)
-
Analytical balance
Reagents:
-
This compound
-
Glacial Acetic Acid
-
0.1 N Perchloric Acid (HClO₄)
-
Crystal Violet indicator solution
Procedure:
-
Sample Preparation: Accurately weigh about 500 mg of this compound and transfer it to a 250 mL conical flask.
-
Dissolution: Add 25 mL of glacial acetic acid to the flask and warm gently if necessary to dissolve the sample. Cool the solution to room temperature.
-
Titration: Add 2 drops of crystal violet indicator solution to the flask. Titrate the solution with 0.1 N perchloric acid until the color of the indicator changes to a blue-green endpoint.
-
Blank Determination: Perform a blank titration with 25 mL of glacial acetic acid and the indicator, and make any necessary corrections to the sample titration volume.
-
Calculation: Each mL of 0.1 N perchloric acid is equivalent to 17.82 mg of C₁₆H₂₀N₂·C₄H₄O₄.
High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer (10 mM, pH 2.8)
-
Triethylamine (B128534) (TEA)
Chromatographic Conditions:
-
Mobile Phase: 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine and methanol (68:32, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. From the stock solution, prepare a series of working standard solutions at different concentrations.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions into the chromatograph.
-
Quantification: Identify the pheniramine peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from its peak area using the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. researchgate.net [researchgate.net]
- 5. recentscientific.com [recentscientific.com]
- 6. Validated RP-HPLC method for simultaneous determination and quantification of chlorthis compound, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brainkart.com [brainkart.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pheniramine Maleate
Introduction
Pheniramine (B192746) maleate (B1232345) is an antihistamine agent used in the treatment of allergic conditions such as hay fever, allergic rhinitis, and urticaria. Accurate and reliable quantification of Pheniramine Maleate in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is simple, rapid, and has been validated in accordance with International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the quantification of this compound is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV/Vis Detector |
| Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | 10 mM Phosphate (B84403) Buffer (pH 2.8) containing 0.5% Triethylamine (B128534) and Methanol (B129727) (68:32, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 280 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes[1] |
Experimental Protocols
1. Preparation of Mobile Phase
To prepare the mobile phase, a 10 mM phosphate buffer is made by dissolving the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water and adjusting the pH to 2.8 with phosphoric acid. To this buffer, 0.5% (v/v) of triethylamine is added. The final mobile phase is prepared by mixing this buffered aqueous solution with methanol in a 68:32 (v/v) ratio. The solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.
2. Preparation of Standard Stock Solution
A standard stock solution of this compound (e.g., 3 mg/mL) is prepared by accurately weighing the required amount of this compound reference standard and dissolving it in water.[2] Subsequent working standard solutions can be prepared by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.
3. Preparation of Sample Solution (for Ophthalmic Solution)
For the analysis of an ophthalmic solution, an appropriate volume of the sample is transferred into a volumetric flask and diluted with the mobile phase to obtain a theoretical concentration within the linear range of the method (e.g., 600 µg/mL of this compound).[1] The resulting solution is filtered through a 0.45 µm nylon filter before injection into the HPLC system.[1]
4. Calibration and Quantification
A calibration curve is constructed by injecting a series of standard solutions of known concentrations. The peak area of this compound is plotted against the corresponding concentration. The concentration of this compound in the sample solution is then determined from the calibration curve using the peak area obtained from the sample chromatogram.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[1][2] A summary of the validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 150 - 1200 µg/mL[1][2] |
| Correlation Coefficient (R²) | > 0.999[1][2] |
| Accuracy (% Recovery) | 97.8% - 102.1%[1] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL[1][2] |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
References
Application Note: Sensitive and Selective Quantification of Pheniramine and its Major Metabolites in Human Plasma using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the first-generation antihistamine, Pheniramine (B192746), and its primary metabolites, N-desmethylpheniramine and N-didesmethylpheniramine, in human plasma. The method utilizes a simple solid-phase extraction (SPE) protocol for sample clean-up, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization, ensuring high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, clinical monitoring, and toxicological screening.
Introduction
Pheniramine is an alkylamine antihistamine widely used to treat allergic conditions such as hay fever and urticaria.[1] It functions by competitively blocking histamine (B1213489) H1 receptors.[2] Following administration, pheniramine is rapidly absorbed and extensively metabolized in the liver, primarily through N-dealkylation to form active metabolites N-desmethylpheniramine and N-didesmethylpheniramine.[3][4][5] These metabolites, along with the parent drug, are predominantly excreted through the kidneys.[2][3]
The quantification of pheniramine and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and for clinical and forensic toxicology.[6] UPLC-MS/MS offers superior sensitivity and selectivity compared to conventional HPLC methods, making it the ideal platform for bioanalytical applications requiring low detection limits and high throughput.[7] This note presents a validated UPLC-MS/MS method for the reliable determination of pheniramine and its key metabolites in human plasma.
Experimental
Chemicals and Reagents
-
Pheniramine maleate, N-desmethylpheniramine, and N-didesmethylpheniramine reference standards (≥98% purity).
-
Pheniramine-d6 (Internal Standard, IS) (≥98% purity).
-
Acetonitrile, Methanol (B129727), and Water (LC-MS grade).
-
Formic Acid (LC-MS grade).
-
Human plasma (drug-free).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL).
Instrumentation
A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source was used.
UPLC Conditions
The chromatographic parameters were optimized for efficient separation of the analytes.
| Parameter | Condition |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Run Time | 5.0 min |
MS/MS Conditions
The mass spectrometer was operated in positive ion electrospray (ESI+) mode. Analytes were monitored using Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Pheniramine | 241.3 | 195.8 | 50 |
| N-desmethylpheniramine | 227.3 | 182.1 | 50 |
| N-didesmethylpheniramine | 213.3 | 167.1 | 50 |
| Pheniramine-d6 (IS) | 247.6 | 173.1 | 50 |
Note: Ion transitions should be optimized for the specific instrument used.
Protocols
Preparation of Standards and Quality Control (QC) Samples
-
Prepare individual stock solutions (1 mg/mL) of Pheniramine, N-desmethylpheniramine, N-didesmethylpheniramine, and Pheniramine-d6 (IS) in methanol.
-
Prepare working solutions by serially diluting the stock solutions with 50:50 methanol/water.
-
Spike drug-free human plasma with the working solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Protocol: Plasma Sample Preparation using SPE
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the Pheniramine-d6 internal standard working solution (e.g., 100 ng/mL) and vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
Results and Discussion
The described method demonstrates excellent chromatographic performance, with sharp peaks and good resolution for all analytes. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.
Method Validation Summary
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results meet the standard acceptance criteria for bioanalytical method validation.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Pheniramine | 0.1 - 200 | 0.1 | >0.995 |
| N-desmethylpheniramine | 0.1 - 200 | 0.1 | >0.995 |
| N-didesmethylpheniramine | 0.2 - 100 | 0.2 | >0.994 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Pheniramine | Low | 0.3 | 5.1 | 6.3 | 98.7 |
| Mid | 50 | 3.8 | 4.5 | 101.2 | |
| High | 150 | 2.9 | 3.7 | 99.5 | |
| N-desmethyl- | Low | 0.3 | 6.2 | 7.1 | 102.4 |
| pheniramine | Mid | 50 | 4.1 | 5.2 | 97.6 |
| High | 150 | 3.5 | 4.8 | 100.8 | |
| N-didesmethyl- | Low | 0.6 | 7.5 | 8.9 | 96.5 |
| pheniramine | Mid | 25 | 5.3 | 6.1 | 103.1 |
| High | 75 | 4.6 | 5.5 | 98.9 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Pheniramine | 91.5 ± 4.2 | 97.2 ± 3.5 |
| N-desmethylpheniramine | 88.7 ± 5.1 | 95.8 ± 4.1 |
| N-didesmethylpheniramine | 85.4 ± 6.3 | 94.3 ± 4.8 |
Visualizations
Caption: Pheniramine Metabolism Pathway.
Caption: UPLC-MS/MS Analytical Workflow.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and selective tool for the simultaneous quantification of pheniramine and its major metabolites in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for pharmacokinetic, clinical, and forensic applications in drug development and research.
References
- 1. Pheniramine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. Pheniramine | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of pheniramine (Avil) and metabolites in healthy subjects after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of pheniramine in alternative biological matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the separation and identification of Pheniramine (B192746) Maleate (B1232345) and its related substances using Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC). The methods outlined are suitable for quality control, impurity profiling, and stability testing of Pheniramine Maleate in bulk drug substances and pharmaceutical formulations.
Introduction
This compound is an antihistamine used to treat allergic conditions. The presence of impurities, even in trace amounts, can affect the quality, safety, and efficacy of the drug product. Thin-Layer Chromatography is a widely used, versatile, and cost-effective technique for the separation and quantification of drug compounds and their related impurities. This document details three distinct TLC/HPTLC methods for the analysis of this compound and its official impurities as listed in the British Pharmacopoeia (BP), namely Impurity A (2-benzylpyridine) and Impurity B (4-benzylpyridine).
Method 1: TLC-Densitometric Method for this compound and its Official Impurities A & B
This method is a green TLC-densitometric approach for the simultaneous detection and quantification of this compound and its two official impurities.[1]
Experimental Protocol
1. Materials and Reagents:
-
Standards: this compound, Pheniramine Impurity A (2-benzylpyridine), Pheniramine Impurity B (4-benzylpyridine).
-
Solvents: Methanol, Ethyl Acetate, Ammonia (33.0%). All solvents should be of analytical or HPLC grade.
-
Stationary Phase: TLC aluminum plates pre-coated with silica (B1680970) gel 60 F254.
2. Standard Solution Preparation:
-
Prepare stock solutions of this compound and its impurities (A & B) in methanol.
-
From the stock solutions, prepare working standard solutions of desired concentrations by diluting with methanol.
3. Chromatographic Conditions:
-
Stationary Phase: TLC aluminum silica plates F254 (10 x 20 cm).
-
Mobile Phase: Methanol: Ethyl Acetate: 33.0% Ammonia (2.0: 8.0: 1.0, by volume).
-
Chamber Saturation: Saturate the TLC chamber with the mobile phase for at least 20 minutes at room temperature.
-
Sample Application: Apply 10.0 µL of each solution as a band of 3.0 mm length onto the TLC plate.
-
Development: Develop the plate over a distance of 8.5 cm. The elution time is approximately 6 minutes.[1]
-
Drying: After development, remove the plate from the chamber and air dry.
-
Detection: Scan the dried plates densitometrically at 260.0 nm.[1]
Data Presentation
| Compound | Linearity Range (µ g/band ) |
| This compound | 10.0–110.0 |
| Pheniramine Impurity A | 2.0–50.0 |
| Pheniramine Impurity B | 2.0–50.0 |
Table 1: Linearity ranges for this compound and its impurities using the TLC-densitometric method.[1]
Method 2: British Pharmacopoeia (BP) TLC Method for Related Substances
This method is adapted from the British Pharmacopoeia for the identification of related substances in this compound.
Experimental Protocol
1. Materials and Reagents:
-
Standards: this compound CRS, Pheniramine Impurity A CRS, 4-benzylpyridine (B57826) R (Impurity B).
-
Solvents: Water, Anhydrous Formic Acid, Methanol, Di-isopropyl Ether. All solvents should be of analytical grade.
-
Stationary Phase: TLC silica gel F254 plate.
2. Solution Preparation:
-
Solvent Mixture: Acetonitrile and Mobile Phase A (as defined in the BP liquid chromatography method) (10:90 V/V).
-
Test Solution: Dissolve 20.0 mg of the substance to be examined in the solvent mixture and dilute to 20.0 mL.
-
Reference Solution (a): Dissolve 10.0 mg of Pheniramine Impurity A CRS and 10 mg of 4-benzylpyridine R in 10.0 mL of the solvent mixture and dilute to 100.0 mL.
-
Reference Solution (b): Dilute 1.0 mL of the test solution to 100.0 mL with the solvent mixture. Dilute 1.0 mL of this solution to 10.0 mL.
3. Chromatographic Conditions:
-
Stationary Phase: TLC silica gel F254 plate.
-
Mobile Phase: Water: Anhydrous Formic Acid: Methanol: Di-isopropyl Ether (3:7:20:70 V/V/V/V).
-
Application: Apply 5 µL of each solution.
-
Development: Develop the plate over 2/3 of its length.
-
Drying: Air dry the plate after development.
-
Detection: Examine the plate under ultraviolet light at 254 nm.
Data Presentation
The chromatogram of the test solution should show two clearly separated spots. The upper spot corresponds to Pheniramine. The limits for impurities are determined by comparing the spot intensities with those of the reference solutions.
Method 3: HPTLC Method for this compound and its Major Toxic Impurity
This method is a green and sensitive HPTLC approach for the simultaneous estimation of this compound (PAM) and its major toxic impurity, 2-benzyl pyridine (B92270) (BNZ), which is also known as Pheniramine Impurity A.[2][3]
Experimental Protocol
1. Materials and Reagents:
-
Standards: this compound (PAM), 2-benzyl pyridine (BNZ).
-
Solvents: Ethanol, Ethyl Acetate, Liquid Ammonia. All solvents should be of analytical grade.
-
Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.
2. Standard Solution Preparation:
-
Prepare stock solutions of PAM and BNZ in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by diluting the stock solutions to achieve concentrations within the linearity range.
3. Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminum silica gel F254 plates (20 x 10 cm).[3]
-
Mobile Phase: Ethanol: Ethyl Acetate: Liquid Ammonia (8:2:0.1, by volume).[2][3]
-
Chamber Saturation: Saturate the chromatographic tank for 20 minutes at room temperature.[3]
-
Application: Apply the solutions as bands.
-
Development: Develop the plate. The total run time is approximately 5 minutes.[3]
-
Drying: Air dry the plate after development.
-
Detection: Scan the plate densitometrically at 265 nm.[2][3]
Data Presentation
| Compound | Rf Value | Linearity Range (µ g/band ) |
| This compound (PAM) | 0.10 | 0.5–8.0 |
| 2-benzyl pyridine (BNZ) | 0.81 | 0.1–3.0 |
Table 2: Rf values and linearity ranges for this compound and its major impurity using the HPTLC method.[2]
Visualizations
Caption: Experimental Workflow for TLC Analysis of this compound.
Caption: Logical Relationship for Identification by Rf Value.
References
- 1. A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, this compound along with three official impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nhathuocngocanh.com [nhathuocngocanh.com]
- 3. Green and Sensitive Analysis of the Antihistaminic Drug this compound and Its Main Toxic Impurity Using UPLC and TLC Methods, Blueness Assessment, and Greenness Assessments [mdpi.com]
Application Notes and Protocols for the Development of a Stability-Indicating Assay for Pheniramine Maleate
Introduction
Pheniramine (B192746) maleate (B1232345) is an antihistamine used to treat allergic conditions such as hay fever, allergic rhinitis, and urticaria. To ensure the quality, efficacy, and safety of pharmaceutical products containing pheniramine maleate, it is crucial to develop a stability-indicating assay method. This method can accurately quantify the drug in the presence of its degradation products, which may form during manufacturing, storage, or handling. This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Experimental Protocols
This section details the methodologies for the key experiments required to develop and validate a stability-indicating assay for this compound.
1.1. Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Hot air oven
-
UV chamber
-
Water bath
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Reagents and Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (B128534) (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrochloric acid (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Purified water (HPLC grade)
-
1.2. Chromatographic Conditions
A reverse-phase HPLC method is proposed for the separation and quantification of this compound and its degradation products.[2][3][4]
-
Column: Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent[2][3][4]
-
Mobile Phase: 10 mM Phosphate Buffer (pH 2.8, adjusted with orthophosphoric acid) containing 0.5% triethylamine and Methanol in a ratio of 68:32 (v/v)[2][3][4]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C[5]
1.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
-
Sample Solution (for dosage form analysis): For a tablet formulation, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
1.4. Forced Degradation (Stress) Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[3][4][6] A target degradation of 5-20% is generally aimed for.[6]
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 2 hours.[7] After the specified time, cool the solution to room temperature and neutralize it with 1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 2 hours.[7][8] After the specified time, cool the solution to room temperature and neutralize it with 0.1 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.[8] Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a hot air oven for 48 hours.[9] After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a UV chamber for 48 hours.[8][9] After exposure, prepare a 100 µg/mL solution in the mobile phase.
A control sample (unstressed) should be analyzed concurrently with the stressed samples.
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the performance of the analytical method in separating the degradation products from the parent drug.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | % Assay of this compound | % Degradation | Peak Purity | Resolution (Rs) between this compound and nearest degradant |
| Unstressed (Control) | - | 99.8 | 0.2 | Pass | - |
| Acid Hydrolysis | 1 M HCl, 60°C, 2 hr | 85.2 | 14.8 | Pass | > 2.0 |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 2 hr | 90.5 | 9.5 | Pass | > 2.0 |
| Oxidative Degradation | 3% H₂O₂, RT, 24 hr | 88.7 | 11.3 | Pass | > 2.0 |
| Thermal Degradation | 105°C, 48 hr | 94.1 | 5.9 | Pass | > 2.0 |
| Photolytic Degradation | UV light (254 nm), 48 hr | 97.3 | 2.7 | Pass | > 2.0 |
Note: The data presented in this table is hypothetical and serves as an example of how to present the results.
Visualization of Experimental Workflow
The overall process for developing and validating a stability-indicating assay method can be visualized as a structured workflow.
The logical flow for developing a stability-indicating assay method is depicted in the diagram above.
This diagram illustrates the process of subjecting this compound to various stress conditions to generate degradation products, which are then analyzed by HPLC to ensure the method's specificity.
References
- 1. ijddr.in [ijddr.in]
- 2. A validated stability-indicating HPLC method for the simultaneous determination of this compound and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. recentscientific.com [recentscientific.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. asianpubs.org [asianpubs.org]
- 8. akjournals.com [akjournals.com]
- 9. Determination and stability testing method of chlorthis compound in the presence of tartrazine using HPLC Repository - UNAIR REPOSITORY [repository.unair.ac.id]
Application Notes and Protocols for In Vitro Efficacy of Pheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for assessing the efficacy of Pheniramine Maleate, a first-generation antihistamine. The following sections detail the underlying signaling pathways, experimental workflows, and specific protocols for key assays.
Introduction
This compound is an H1 receptor antagonist that competitively inhibits the action of histamine (B1213489).[1] Its efficacy stems from its ability to block the H1 receptor-mediated signaling cascade, which is a key driver of allergic and inflammatory responses.[1] Beyond its primary antihistaminic action, this compound also exhibits anti-inflammatory properties, partly through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This document outlines in vitro methodologies to quantify these effects.
Signaling Pathways
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways it modulates.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: NF-κB Signaling Pathway in Inflammation.
Experimental Workflow
A systematic in vitro workflow is essential for the comprehensive evaluation of this compound's efficacy.
Caption: In Vitro Efficacy Testing Workflow.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | This compound Value | Reference Compound (Value) |
| H1 Receptor Binding | - | IC50 | 1.01 mM | Chlorpheniramine (12 nM)[3] |
| Histamine-induced Guinea Pig Ileum Contraction | Guinea Pig Ileum | IC50 | 0.061 ± 0.003 µ g/20ml | Cetirizine (0.266 ± 0.008 µ g/20ml ) |
| Histamine-induced Calcium Influx | Human Salivary Gland Cells | IC50 | - | Chlorpheniramine (128 nM)[3] |
| Cytokine (TNF-α) Release Inhibition | HMC-1 | % Inhibition | Data not available | Loratadine (Maximal effect at 10⁻⁹ M)[4] |
| Cytokine (IL-6) Release Inhibition | HMC-1 | % Inhibition | Data not available | Loratadine (Maximal effect at 10⁻⁹ M)[4] |
Note: Data for this compound in specific cytokine release assays is limited in publicly available literature. The provided data for other antihistamines serves as a reference for expected efficacy.
Table 2: Cell Viability
| Assay | Cell Line | This compound Concentration | % Cell Viability |
| MTT Assay | To be determined | 1 µM | >95% (Expected) |
| MTT Assay | To be determined | 10 µM | >90% (Expected) |
| MTT Assay | To be determined | 100 µM | ~80-90% (Expected) |
| MTT Assay | To be determined | 1 mM | <70% (Expected) |
Experimental Protocols
Histamine-Induced Calcium Influx Assay
Objective: To determine the inhibitory effect of this compound on histamine-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human H1 receptor (or a similar cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Histamine.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling.
Protocol:
-
Cell Seeding: Seed HEK293-H1R cells into a 96-well black, clear-bottom microplate at a density of 50,000 cells/well and incubate for 24 hours.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) in HBSS for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Add varying concentrations of this compound (e.g., 1 nM to 1 mM) to the wells and incubate for 15-30 minutes. Include a vehicle control (e.g., DMSO).
-
Histamine Stimulation: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence. Inject a pre-determined concentration of histamine (e.g., EC80) into the wells.
-
Data Acquisition: Immediately record the fluorescence signal for at least 2 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the percentage inhibition of the histamine response by this compound at each concentration and determine the IC50 value.
Cytokine Release Assay (ELISA)
Objective: To quantify the inhibitory effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Materials:
-
Human mast cells (HMC-1) or rat basophilic leukemia cells (RBL-2H3).
-
Cell culture medium.
-
This compound.
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore like A23187, or anti-IgE).[4]
-
ELISA kits for TNF-α and IL-6.
-
96-well cell culture plates.
-
Microplate reader for ELISA.
Protocol:
-
Cell Seeding: Seed HMC-1 or RBL-2H3 cells into a 96-well plate at an appropriate density.
-
Compound Pre-incubation: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add the stimulating agent (e.g., PMA/A23187) to the wells and incubate for 24 hours.[4]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of each cytokine in the supernatants. Calculate the percentage inhibition of cytokine release by this compound at each concentration and determine the IC50 values.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound on the cell lines used in the efficacy assays.
Materials:
-
Cell line of interest (e.g., HEK293-H1R, HMC-1).
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same concentrations of this compound used in the efficacy assays and incubate for the same duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for characterizing the efficacy of this compound. By quantifying its H1 receptor antagonism, anti-inflammatory effects on cytokine release, and assessing its cytotoxic profile, researchers and drug development professionals can gain a comprehensive understanding of its pharmacological activity. These assays are crucial for preclinical evaluation and for providing the foundational data necessary for further drug development.
References
- 1. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated histamine analysis for in vitro allergy testing. II. Correlation of skin test results with in vitro whole blood histamine release in 82 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cytokine secretion from human leukemic mast cells and basophils by H1- and H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Pheniramine Maleate in Animal Models of Allergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheniramine (B192746) maleate (B1232345) is a first-generation antihistamine that competitively antagonizes histamine (B1213489) H1 receptors.[1] It is widely used in the treatment of allergic conditions such as rhinitis, urticaria, and conjunctivitis.[2] Preclinical evaluation of pheniramine maleate and other novel antihistamines necessitates the use of robust and reproducible animal models of allergy. These models are essential for characterizing the pharmacodynamic properties, efficacy, and dose-response relationships of such compounds.
This document provides detailed application notes and protocols for established animal models of allergy suitable for testing the efficacy of this compound. The described models include ovalbumin-induced airway inflammation, passive cutaneous anaphylaxis, histamine-induced bronchoconstriction, and histamine-induced paw edema. Each section includes a summary of quantitative data for first-generation antihistamines, detailed experimental protocols, and visualizations of key pathways and workflows.
Ovalbumin-Induced Airway Inflammation in Mice
The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used method to study the pathophysiology of allergic airway inflammation and to evaluate the efficacy of anti-allergic and anti-inflammatory drugs.[3][4] This model mimics key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and increased mucus production.
Data Presentation: Efficacy of Antihistamines in Ovalbumin-Induced Airway Inflammation
| Compound | Animal Model | Dosing Regimen | Key Endpoints | Efficacy | Reference |
| Mepyramine | Guinea Pig | N/A | Eosinophil accumulation, Airway hyperreactivity | Did not diminish airway hyperreactivity or influence eosinophil accumulation. | [5] |
| Dexamethasone (positive control) | Mouse | N/A | Levels of OVA-specific IgE, immune cells, and IL-4, IL-5, IL-13 secretion. | Marked reduction in all endpoints. | [3] |
Experimental Protocol: Ovalbumin-Induced Airway Inflammation
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
This compound or other test compounds
-
Anesthetic (e.g., isoflurane)
-
Nebulizer
Procedure:
-
Sensitization:
-
On days 0 and 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA and 1 mg alum in sterile PBS to each mouse.
-
-
Challenge:
-
From day 14 to day 17, expose the sensitized mice to an aerosol of 1% OVA in PBS for 30 minutes daily using a nebulizer.
-
-
Treatment:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage, i.p. injection) at a specified time before each OVA challenge.
-
-
Assessment of Airway Inflammation (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mice and cannulate the trachea.
-
Instill and aspirate 1 mL of PBS into the lungs three times.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).
-
-
Histology:
-
Perfuse the lungs with 4% paraformaldehyde.
-
Excise the lungs, fix in 10% formalin, and embed in paraffin.
-
Section the lung tissue and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and Periodic acid-Schiff (PAS) for evaluation of mucus production and goblet cell hyperplasia.
-
-
Measurement of Serum IgE:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Separate the serum and measure OVA-specific IgE levels by ELISA.
-
-
Airway Hyperresponsiveness (AHR):
-
Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
-
Visualization: Ovalbumin-Induced Allergic Airway Inflammation Workflow
Passive Cutaneous Anaphylaxis (PCA) in Rodents
The Passive Cutaneous Anaphylaxis (PCA) model is a classic in vivo assay to evaluate IgE-mediated mast cell degranulation and the subsequent increase in vascular permeability.[6][7] It is a valuable tool for screening compounds with antihistaminic and mast cell-stabilizing properties.
Data Presentation: Efficacy of Antihistamines in the PCA Model
| Compound | Animal Model | Dosing Regimen | Endpoint | Efficacy (% Inhibition) | Reference |
| Mepyramine Maleate | Chicken | N/A | Increased Vascular Permeability | 79.5% | |
| Antihistamines (general) | Mouse | N/A | PCA Reaction | Partial Inhibition | [8] |
| Antihistamines + Antiserotonin | Mouse | N/A | PCA Reaction | Marked but not total inhibition | [8] |
Experimental Protocol: Passive Cutaneous Anaphylaxis
Materials:
-
Anti-dinitrophenyl (DNP) IgE antibody
-
Dinitrophenyl-human serum albumin (DNP-HSA)
-
Evans blue dye
-
Saline
-
This compound or other test compounds
-
Spectrophotometer
Procedure:
-
Sensitization:
-
Inject 20 µL of anti-DNP IgE (e.g., 50 ng) intradermally into the ear pinna of mice. Inject saline into the contralateral ear as a control.
-
-
Treatment:
-
23 hours after sensitization, administer this compound or vehicle control via the desired route.
-
-
Challenge:
-
24 hours after sensitization (1 hour after treatment), intravenously inject 200 µL of a solution containing DNP-HSA (e.g., 100 µg) and 1% Evans blue dye in saline.
-
-
Assessment of Vascular Permeability:
-
30-60 minutes after the challenge, euthanize the mice and excise the ears.
-
Place each ear in a separate tube containing formamide (e.g., 1 mL).
-
Incubate overnight at 63°C to extract the Evans blue dye.
-
Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.
-
The amount of dye extravasation is proportional to the increase in vascular permeability.
-
Calculate the percentage inhibition of the PCA reaction for the drug-treated group compared to the vehicle-treated group.
-
Visualization: Signaling Pathway in Passive Cutaneous Anaphylaxis
Histamine-Induced Bronchoconstriction in Guinea Pigs
This model directly assesses the ability of an antihistamine to block the bronchoconstrictor effects of histamine in the airways.[9] Guinea pigs are particularly sensitive to histamine, making them a suitable species for this assay.[10]
Data Presentation: Efficacy of Antihistamines against Histamine-Induced Bronchoconstriction
| Compound | Animal Model | Dosing Regimen | Endpoint | Efficacy | Reference |
| Chlorpheniramine (B86927) maleate | Guinea Pig | 1 mg/kg, p.o. | Protection against histamine-induced bronchospasm | 49.65% protection | [11] |
| Diphenhydramine | Guinea Pig | 0.1 µM - 3 µM (in vitro) | Potency of histamine | Reduced potency by 2 to 50-fold | [10] |
Experimental Protocol: Histamine-Induced Bronchoconstriction
Materials:
-
Histamine dihydrochloride (B599025)
-
Saline
-
This compound or other test compounds
-
Whole-body plethysmograph or system for measuring respiratory mechanics in anesthetized animals
-
Nebulizer
Procedure:
-
Acclimatization and Baseline Measurement:
-
Place conscious guinea pigs in a whole-body plethysmograph and allow them to acclimatize.
-
Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, and specific airway resistance).
-
-
Treatment:
-
Administer this compound or vehicle control via the desired route at a specified time before the histamine challenge.
-
-
Histamine Challenge:
-
Expose the animals to an aerosol of histamine dihydrochloride solution (e.g., 0.1%) for a fixed period (e.g., 30-60 seconds).
-
-
Measurement of Bronchoconstriction:
-
Continuously monitor respiratory parameters for a defined period after the histamine challenge.
-
The primary endpoint is the increase in specific airway resistance or the time to onset of pre-convulsive dyspnea.
-
-
Data Analysis:
-
Calculate the percentage protection afforded by this compound by comparing the change in respiratory parameters in the treated group to the vehicle control group.
-
Visualization: Experimental Workflow for Histamine-Induced Bronchoconstriction
Histamine-Induced Paw Edema in Rats
This is a simple and rapid in vivo model to evaluate the effects of drugs on histamine-induced increases in vascular permeability and edema formation.[12][13]
Data Presentation: Efficacy of Antihistamines in Histamine-Induced Paw Edema
| Compound | Animal Model | Dosing Regimen | Endpoint | Efficacy | Reference |
| Chlorpheniramine | Rat | 10 mg/kg, i.p. | Paw Thickness | Significant decrease at 1, 2, and 3 hours post-histamine | |
| Chlorpheniramine | Rat | 2.5 mg/kg, i.p. | Paw Thickness | Ineffective |
Experimental Protocol: Histamine-Induced Paw Edema
Materials:
-
Histamine dihydrochloride
-
Saline
-
This compound or other test compounds
-
Plethysmometer or digital calipers
Procedure:
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness using digital calipers.
-
-
Treatment:
-
Administer this compound or vehicle control via the desired route at a specified time before the histamine injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 0.1% histamine solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume or thickness at various time points after the histamine injection (e.g., 30, 60, 120, and 180 minutes).
-
-
Data Analysis:
-
Calculate the increase in paw volume or thickness for each animal at each time point.
-
Determine the percentage inhibition of edema in the drug-treated groups compared to the vehicle control group.
-
Visualization: Logical Relationship in Histamine-Induced Paw Edema
References
- 1. Some quantitative temporal characteristics of carrageenin-induced pleurisy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Airway hyperresponsiveness to cigarette smoke in ovalbumin-sensitized guinea pigs. [escholarship.org]
- 3. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 5. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homologous passive cutaneous anaphylaxis (PCA) in mice and heterologous PCA induced in rats with mouse IgE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antagonism of histamine-induced tracheal and bronchial muscle contraction by diphenhydramine: effect of maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcog.com [phcog.com]
- 10. Inhibition of histamine-induced bronchospasm in guinea pigs treated with Cecropia glaziovi Sneth and correlation with the in vitro activity in tracheal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine-induced edema in the rat paw--effect of capsaicin denervation and a CGRP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crocin alleviates the local paw edema induced by histamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crocin alleviates the local paw edema induced by histamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Methods for the Determination of Pheniramine Maleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheniramine (B192746) maleate (B1232345), an antihistamine of the alkylamine class, is a widely used pharmaceutical compound for the symptomatic relief of allergic conditions. Accurate and sensitive determination of pheniramine maleate in pharmaceutical formulations and biological fluids is crucial for quality control, pharmacokinetic studies, and clinical monitoring. Electrochemical methods offer a compelling alternative to traditional analytical techniques, providing advantages such as high sensitivity, rapid analysis time, cost-effectiveness, and the potential for miniaturization. This document provides detailed application notes and protocols for the electrochemical determination of this compound using various techniques, including voltammetry, potentiometry, and conductometry.
I. Voltammetric Methods
Voltammetric techniques are based on the measurement of the current response of an electroactive substance to an applied potential. The oxidation of the tertiary amine group in this compound provides a basis for its determination using these methods.
Differential Pulse Voltammetry (DPV) with a Modified Carbon Paste Electrode
This method utilizes a carbon paste electrode (CPE) modified with zinc oxide (ZnO) nanoparticles to enhance the electrochemical signal of this compound. The nanoparticles increase the electrode's active surface area and catalytic activity, leading to improved sensitivity.
Principle: The modified electrode facilitates the oxidation of this compound, resulting in a well-defined voltammetric peak. The peak current is directly proportional to the concentration of this compound in the sample.
Experimental Protocol:
-
Apparatus: A standard three-electrode system with a ZnO nanoparticle modified carbon paste electrode (working electrode), an Ag/AgCl electrode (reference electrode), and a platinum wire (auxiliary electrode).
-
Reagents:
-
Graphite (B72142) powder
-
ZnO nanoparticles
-
Phosphate (B84403) buffer solution (pH 7.0)
-
This compound standard solutions
-
-
Preparation of the Modified Carbon Paste Electrode:
-
Thoroughly mix graphite powder and ZnO nanoparticles in a desired ratio (e.g., 95:5 w/w).
-
Add paraffin oil dropwise to the mixture while triturating in a mortar and pestle until a homogenous, dense paste is obtained.
-
Pack the paste firmly into the cavity of a CPE holder.
-
Smooth the electrode surface by rubbing it on a clean, smooth paper.
-
-
Voltammetric Measurement:
-
Place a suitable volume of the phosphate buffer solution (pH 7.0) into the electrochemical cell.
-
Immerse the electrodes in the solution.
-
Record the blank differential pulse voltammogram over a potential range of +0.6 V to +1.2 V.
-
Add a known concentration of this compound standard solution or the sample solution to the cell.
-
Record the differential pulse voltammogram under the same conditions.
-
The peak current at approximately +0.9 V corresponds to the oxidation of this compound.
-
Workflow for DPV Analysis:
Caption: Workflow for the determination of this compound using DPV.
Square Wave Voltammetry (SWV) with a Graphene-Modified Glassy Carbon Electrode
This method employs a glassy carbon electrode (GCE) modified with graphene nanosheets to achieve high sensitivity and a low detection limit for this compound. Graphene's large surface area and excellent electrical conductivity enhance the electrochemical response.
Principle: The graphene-modified GCE provides a large number of active sites for the irreversible oxidation of this compound. The peak current in the square wave voltammogram is proportional to the drug's concentration.
Experimental Protocol:
-
Apparatus: A three-electrode system with a graphene-modified GCE (working electrode), an Ag/AgCl electrode (reference electrode), and a platinum wire (counter electrode).
-
Reagents:
-
Graphene oxide dispersion
-
Phosphate buffer solution (pH 7.3)
-
This compound standard solutions
-
-
Preparation of the Graphene-Modified GCE:
-
Polish the bare GCE with alumina (B75360) slurry, then rinse thoroughly with deionized water and sonicate.
-
Electrochemically reduce a graphene oxide suspension on the GCE surface by applying a constant potential.
-
Alternatively, drop-cast a known volume of graphene dispersion onto the GCE surface and allow it to dry.
-
-
Voltammetric Measurement:
-
Place the phosphate buffer solution (pH 7.3) in the electrochemical cell.
-
Immerse the electrodes.
-
Record the square wave voltammogram over a potential range of +0.4 V to +1.2 V.
-
Add the this compound standard or sample solution.
-
Record the voltammogram and measure the peak current at approximately +0.85 V.
-
II. Potentiometric Methods
Potentiometric methods measure the potential difference between two electrodes in the absence of an appreciable current. These methods are known for their simplicity and low cost.
Potentiometric Titration
This classical method involves the titration of this compound with a standard solution of a titrant, where the endpoint is determined by monitoring the potential change with a pH meter.
Principle: The maleate component of this compound can be titrated as a weak acid with a strong base. The equivalence point, where the moles of base added are stoichiometrically equivalent to the moles of maleate, is marked by a sharp change in potential.
Experimental Protocol:
-
Apparatus: A pH meter with a combined glass-calomel electrode system, a magnetic stirrer, and a burette.
-
Reagents:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Ethanol (neutralized)
-
This compound sample
-
-
Procedure:
-
Dissolve an accurately weighed amount of this compound in neutralized ethanol.
-
Immerse the glass-calomel electrode in the solution.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration beyond the equivalence point.
-
Determine the equivalence point from the titration curve (the point of maximum slope in a plot of pH vs. volume of titrant).
-
Logical Relationship in Potentiometric Titration:
Caption: Principle of potentiometric titration for this compound.
Ion-Selective Electrode (ISE) with a Molecularly Imprinted Polymer (MIP)
This advanced potentiometric method utilizes an ion-selective electrode with a membrane containing a molecularly imprinted polymer (MIP) that is highly selective for pheniramine.
Principle: The MIP is created by polymerizing functional monomers and a cross-linker in the presence of this compound (the template molecule). After removal of the template, cavities are left in the polymer that are complementary in shape, size, and chemical functionality to the pheniramine molecule. When the ISE is immersed in a sample, the selective binding of pheniramine to these cavities generates a potential that is proportional to the logarithm of the pheniramine concentration.
Experimental Protocol:
-
Apparatus: A pH/ion meter, an Ag/AgCl reference electrode, and the prepared pheniramine-selective electrode.
-
Reagents:
-
This compound (template)
-
Functional monomer (e.g., 2-hydroxyethyl methacrylate)
-
Cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate)
-
Initiator (e.g., benzoyl peroxide)
-
PVC, plasticizer (e.g., o-nitrophenyl octyl ether)
-
Tetrahydrofuran (THF)
-
-
Preparation of the MIP-based ISE:
-
Synthesize the MIP by bulk polymerization of the template, functional monomer, cross-linker, and initiator.
-
Grind the resulting polymer and remove the template by washing.
-
Prepare the ion-selective membrane by dissolving PVC, the plasticizer, and the MIP particles in THF.
-
Cast the solution into a ring and allow the solvent to evaporate, forming a thin membrane.
-
Mount the membrane onto an electrode body containing an internal reference solution and a Ag/AgCl wire.
-
-
Potentiometric Measurement:
-
Condition the electrode by soaking it in a dilute solution of this compound.
-
Calibrate the electrode using a series of standard this compound solutions of known concentrations.
-
Measure the potential of the sample solution and determine the concentration from the calibration curve.
-
III. Conductometric Titration
Conductometric titration is a method where the endpoint of a titration is determined by measuring the change in the electrical conductivity of the solution.
Principle: This method is based on the reaction between chlorpheniramine (B86927) maleate and a titrant such as sodium hydroxide, silver nitrate, or sodium tetraphenylborate. The conductivity of the solution changes as the titration proceeds due to the replacement of ions with different ionic conductivities. A plot of conductance against the volume of titrant added shows a break point corresponding to the equivalence point.
Experimental Protocol:
-
Apparatus: A conductometer with a conductivity cell, a magnetic stirrer, and a burette.
-
Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
This compound sample
-
Deionized water
-
-
Procedure:
-
Dissolve a known amount of this compound in deionized water.
-
Immerse the conductivity cell in the solution.
-
Measure the initial conductance of the solution.
-
Add the standard NaOH solution in small increments from the burette.
-
Stir the solution and measure the conductance after each addition.
-
Plot the conductance values (corrected for dilution) against the volume of NaOH added.
-
The intersection of the two linear portions of the graph gives the equivalence point.
-
Data Presentation
The following tables summarize the quantitative data for the described electrochemical methods for the determination of this compound (or its closely related analogue, chlorthis compound).
Table 1: Voltammetric Methods
| Method | Electrode | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Differential Pulse Voltammetry (DPV) | ZnO Nanoparticle/CPE | 0.8 - 1000 µM | 0.5 µM | - | - | |
| Square Wave Voltammetry (SWV) | Graphene/GCE | 10 - 60 µM | 0.062 µM | - | 98.0 | |
| Square Wave Voltammetry (SWV) | Surfactant Modified Electrode | 1.0 - 100 µmol/L | 28 nmol/L | - | - | |
| Electrochemiluminescence | NiCoP/PVP/PAN/CNFs | 1 x 10⁻⁸ - 7 x 10⁻⁵ mol/L | 7.8 x 10⁻¹⁰ mol/L | - | 94.35 - 103.36 |
Table 2: Potentiometric and Conductometric Methods
| Method | Electrode/Titrant | Linear Range | Limit of Detection (LOD) | Recovery (%) | Reference |
| Potentiometric Titration | Glass-Calomel Electrode / NaOH | 2 - 20 mg | - | 97.48 - 106.3 | |
| Ion-Selective Electrode | MIP-based PVC membrane | 10⁻⁵ - 10⁻¹ M | - | - | |
| Conductometric Titration | Conductivity Cell / NaOH, AgNO₃, or TPB | 0.39 - 1.9 mg | - | 94 - 102 |
Signaling Pathway/Reaction Mechanism
The electrochemical determination of this compound by voltammetry is based on its oxidation. The proposed mechanism involves the oxidation of the tertiary amine group.
Electrochemical Oxidation of Pheniramine:
Application Notes and Protocols for the Chiral Separation of Pheniramine Enantiomers by Capillary Electrophoresis
Introduction
Pheniramine (B192746) is an antihistamine agent belonging to the alkylamine class. It functions by blocking H1 histamine (B1213489) receptors, thereby alleviating symptoms associated with allergic reactions. Pheniramine possesses a single chiral center, resulting in the existence of two enantiomers: (R)-pheniramine and (S)-pheniramine. Although commercially available as a racemic mixture, the enantiomers of chiral drugs often exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is of paramount importance in drug development, quality control, and clinical studies.
Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pharmaceuticals due to its high efficiency, short analysis time, and low consumption of reagents and samples. The principle of chiral separation in CE relies on the addition of a chiral selector to the background electrolyte (BGE). The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and, thus, their separation. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose.
This document provides detailed application notes and protocols for the chiral separation of pheniramine enantiomers using capillary electrophoresis with different cyclodextrin-based chiral selectors.
Mechanism of Chiral Recognition
The chiral recognition of pheniramine enantiomers by cyclodextrins in a capillary electrophoresis system is based on the formation of transient, diastereomeric inclusion complexes. Cyclodextrins are cyclic oligosaccharides with a truncated cone-like structure, featuring a hydrophobic inner cavity and a hydrophilic outer surface.
The separation mechanism involves the differential interaction of the (R)- and (S)-pheniramine enantiomers with the chiral cavity of the cyclodextrin (B1172386). One enantiomer will fit more snugly or interact more strongly with the cyclodextrin cavity than the other, leading to a larger equilibrium constant for complex formation. This difference in interaction results in a difference in the effective electrophoretic mobility of the two enantiomers, allowing for their separation. The strength of these interactions can be influenced by several factors, including the type and concentration of the cyclodextrin, the pH and composition of the background electrolyte, and the applied voltage and temperature. For instance, negatively charged cyclodextrins can provide better resolution for cationic analytes like pheniramine due to countercurrent mobility, which enhances the separation window.[1]
Diagram of the Chiral Recognition Mechanism
Caption: Interaction of pheniramine enantiomers with a cyclodextrin chiral selector.
Quantitative Data Summary
The following tables summarize the quantitative data for the chiral separation of pheniramine enantiomers using different capillary electrophoresis methods.
Table 1: Method Validation Parameters
| Parameter | Method 1: CE-β-CD | Method 2: HP-β-CD (Partial Filling) |
| Linearity Range | 25 - 150 µM[2] | 5.0 x 10⁻⁶ - 5.0 x 10⁻⁴ M[3] |
| Correlation Coefficient (r²) | 0.998 - 0.999[2] | 0.9987[3] |
| Limit of Detection (LOD) | Not specified | 5.0 x 10⁻⁷ M[3] |
| Limit of Quantitation (LOQ) | 25 µM[2] | 5.0 x 10⁻⁶ M[3] |
| Precision (%RSD) | Not specified | ≤ 9.8[3] |
| Accuracy (% Recovery) | Not specified | 101 ± 3[3] |
Table 2: Electrophoretic Parameters
| Parameter | Method 1: CE-β-CD | Method 2: HP-β-CD (Partial Filling) |
| Migration Time | < 15 min | < 14 min[3] |
| Resolution (Rs) | Baseline separation | Sufficient for quantification |
Experimental Protocols
Protocol 1: Chiral Separation using Carboxyethyl-β-Cyclodextrin (CE-β-CD)
This protocol is based on the method described by T.K. Yeh and W.H. Tseng for the enantioselective determination of pheniramine in pharmaceutical formulations.[2]
1. Instrumentation and Materials
-
Capillary Electrophoresis System with a UV detector
-
Uncoated fused-silica capillary (e.g., 37 cm total length, 30 cm effective length, 50 µm i.d.)
-
(R,S)-Pheniramine maleate (B1232345) standard
-
Carboxyethyl-β-cyclodextrin (CE-β-CD)
-
ε-Aminocaproic acid
-
Acetic acid
-
Methylhydroxyethylcellulose (m-HEC)
-
Dioxopromethazine (B76312) (internal standard, optional)
-
Deionized water
-
0.1 M Sodium hydroxide
-
0.1 M Hydrochloric acid
2. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 20 mmol/L solution of ε-aminocaproic acid in deionized water. Adjust the pH to 4.5 with acetic acid. Add CE-β-CD to a final concentration of 2.5 mg/mL and methylhydroxyethylcellulose (m-HEC) to a final concentration of 0.2% (w/v) as an electro-osmotic flow (EOF) suppressor.[2] Sonicate the solution to ensure complete dissolution.
-
Sample Solution: Prepare a stock solution of racemic pheniramine maleate in deionized water. Dilute the stock solution with the BGE to the desired concentration within the linear range (e.g., 25-150 µM). If using an internal standard, add dioxopromethazine to the sample solution.
-
Capillary Conditioning Solutions: 0.1 M Sodium hydroxide, 0.1 M Hydrochloric acid, and deionized water.
3. Experimental Workflow
Caption: Workflow for the chiral separation of pheniramine using CE-β-CD.
4. CE Instrument Settings
-
Capillary Conditioning (New Capillary):
-
Rinse with 0.1 M NaOH for 10 min.
-
Rinse with deionized water for 5 min.
-
Rinse with 0.1 M HCl for 10 min.
-
Rinse with deionized water for 5 min.
-
Equilibrate with the BGE for 15 min.
-
-
Pre-run Conditioning (between injections):
-
Rinse with 0.1 M NaOH for 2 min.
-
Rinse with deionized water for 2 min.
-
Equilibrate with the BGE for 5 min.
-
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: Apply a constant voltage in the range of 15-25 kV.
-
Capillary Temperature: Maintain at a constant temperature (e.g., 25 °C).
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm).
5. Data Analysis
-
Identify the peaks corresponding to the two pheniramine enantiomers based on their migration times.
-
Integrate the peak areas of the enantiomers.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of each enantiomer against its concentration. Determine the concentration of the enantiomers in unknown samples from the calibration curve.
Protocol 2: Chiral Separation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) with Partial-Filling Technique
This protocol is based on the method described by Phatthiyaphaibun et al., which utilizes a partial-filling technique for the enantioseparation of pheniramine.[3]
1. Instrumentation and Materials
-
Capillary Electrophoresis System with a UV detector
-
Uncoated fused-silica capillary
-
(R,S)-Pheniramine maleate standard
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sodium phosphate (B84403) monobasic
-
Sodium phosphate dibasic
-
Deionized water
-
0.1 M Sodium hydroxide
2. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a phosphate buffer (e.g., 50 mM) at a suitable pH (e.g., pH 7.0) by mixing appropriate amounts of sodium phosphate monobasic and sodium phosphate dibasic solutions.
-
Chiral Selector Solution: Prepare a solution of HP-β-CD in the BGE at the desired concentration. The optimal concentration should be determined experimentally.
-
Sample Solution: Prepare a stock solution of racemic this compound in deionized water. Dilute the stock solution with deionized water to a concentration within the linear range (5.0 x 10⁻⁶ - 5.0 x 10⁻⁴ M).[3]
-
Capillary Conditioning Solution: 0.1 M Sodium hydroxide.
3. Experimental Workflow
Caption: Workflow for the chiral separation of pheniramine using HP-β-CD with a partial-filling technique.
4. CE Instrument Settings
-
Capillary Conditioning (New Capillary):
-
Rinse with 0.1 M NaOH for 10 min.
-
Rinse with deionized water for 5 min.
-
Equilibrate with the BGE for 15 min.
-
-
Pre-run Conditioning (between injections):
-
Rinse with deionized water for 2 min.
-
Rinse with BGE for 3 min.
-
-
Injection (Partial-Filling):
-
Inject the chiral selector solution (HP-β-CD in BGE) hydrodynamically to fill a certain percentage of the capillary length (the "plug length"). The optimal plug length needs to be experimentally determined.
-
Inject the sample solution hydrodynamically for a short duration (e.g., 50 mbar for 3 seconds).
-
-
Separation Voltage: Apply a constant voltage, typically in the range of 20-30 kV.
-
Capillary Temperature: Maintain at a constant temperature (e.g., 25 °C).
-
Detection: UV detection at a suitable wavelength.
5. Data Analysis
-
Identify and integrate the peaks corresponding to the pheniramine enantiomers.
-
For quantitative analysis, create a calibration curve by plotting the peak area of each enantiomer against its concentration. Use this curve to determine the concentration of enantiomers in unknown samples.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the chiral separation of pheniramine enantiomers using capillary electrophoresis. The choice of method may depend on the specific requirements of the analysis, such as the desired analysis time, sensitivity, and the availability of specific cyclodextrin derivatives. Proper method development and validation are crucial to ensure accurate and precise results for the quality control of pheniramine in pharmaceutical formulations and for further pharmacological studies.
References
Application Notes and Protocols for the Titrimetric and Spectrophotometric Analysis of Pheniramine Maleate in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Pheniramine (B192746) Maleate (B1232345) in its bulk drug form using both titrimetric and spectrophotometric methods. The described procedures are established and validated, offering reliable and accurate results for quality control and research purposes.
Titrimetric Analysis of Pheniramine Maleate
Titrimetric methods offer a classical, cost-effective, and accurate approach for the assay of this compound. Two primary acid-base titration methods are presented below.
Method 1: Aqueous Acid-Base Titration
This method involves the titration of the maleate portion of this compound with a standardized aqueous solution of sodium hydroxide (B78521). The endpoint can be determined visually using an indicator or potentiometrically.[1][2][3]
Experimental Protocol:
Reagents and Equipment:
-
This compound bulk drug
-
Standardized 0.012 M Sodium Hydroxide (NaOH) solution
-
Neutralized ethanol (B145695)
-
Phenolphthalein (B1677637) indicator (0.5% in 50% ethanol)
-
100 mL titration flask or beaker
-
Microburette
-
pH meter with a combined glass-calomel electrode (for potentiometric titration)
-
Magnetic stirrer
Procedure (Visual Titration):
-
Accurately weigh an aliquot of the this compound bulk drug (containing 2.0-20.0 mg of the active ingredient) and transfer it to a 100 mL titration flask.
-
Dissolve the sample in a suitable volume of neutralized ethanol to achieve a final volume of 10 mL.
-
Add 2 drops of 0.5% phenolphthalein indicator to the solution.
-
Titrate the solution with standardized 0.012 M sodium hydroxide solution from a microburette until a persistent pink color is observed.
-
Perform a blank titration with the solvent and indicator alone and make necessary corrections.
-
Calculate the amount of this compound in the aliquot.
Procedure (Potentiometric Titration):
-
Accurately weigh an aliquot of the this compound bulk drug (equivalent to 2.0-20.0 mg) and transfer it to a 100 mL beaker.
-
Dissolve the sample and dilute to 25 mL with neutralized alcohol.
-
Immerse the combined glass-calomel electrode into the solution.
-
Commence stirring with a magnetic stirrer.
-
Add the standardized 0.012 M NaOH titrant in small increments from a microburette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration until a significant change in pH is observed, indicating the equivalence point.
-
Determine the equivalence point from a graph of pH versus the volume of titrant added.
Data Presentation:
| Parameter | Visual Titration | Potentiometric Titration |
| Analyte Range | 2-20 mg | 2-20 mg |
| Titrant | 0.012 M NaOH | 0.012 M NaOH |
| Indicator/Sensor | Phenolphthalein | Glass-Calomel Electrode |
| RSD (%) | ≤ 2.58% | ≤ 2.58% |
| Recovery (%) | 97.48 – 106.3% | 97.48 – 106.3% |
Data sourced from references[1][2][3].
Experimental Workflow for Aqueous Titration:
Method 2: Non-Aqueous Acid-Base Titration
This method is suitable for the determination of the basic nitrogen atom in the this compound molecule. The titration is carried out in a non-aqueous solvent with a strong acid titrant.[4][5][6]
Experimental Protocol:
Reagents and Equipment:
-
This compound bulk drug
-
Standardized 0.1 N Perchloric acid (HClO₄) in glacial acetic acid
-
Glacial acetic acid
-
Naphthol benzein or Crystal violet indicator
-
100 mL titration flask
-
Burette
Procedure:
-
Accurately weigh about 0.3 g of previously dried this compound and dissolve it in 20 mL of glacial acetic acid in a 100 mL titration flask.
-
Add 2 drops of the chosen indicator (e.g., crystal violet). The solution will appear purple.
-
Titrate with 0.1 N perchloric acid until the color of the solution changes from purple through blue-green to green.
-
Perform a blank determination and make any necessary corrections.
-
Calculate the percentage assay of this compound.
Data Presentation:
| Parameter | Value |
| Titrant | 0.1 N Perchloric Acid |
| Solvent | Glacial Acetic Acid |
| Indicator | Crystal Violet / Naphthol Benzein |
| Assay Range | 98.01% to 101.5% |
Data sourced from references[4][5][6].
Experimental Workflow for Non-Aqueous Titration:
Spectrophotometric Analysis of this compound
Spectrophotometric methods are widely used for their simplicity, speed, and sensitivity in the determination of this compound.
Method 1: UV Spectrophotometry
This method is based on the measurement of the ultraviolet absorbance of this compound in an acidic medium.[7][8]
Experimental Protocol:
Reagents and Equipment:
-
This compound bulk drug
-
0.1 N Hydrochloric acid (HCl)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh about 10 mg of this compound and dissolve it in a 100 mL volumetric flask with 0.1 N HCl to get a concentration of 100 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in 0.1 N HCl to obtain concentrations in the range of 2-40 µg/mL.
-
Sample Preparation: Prepare a solution of the this compound bulk drug in 0.1 N HCl to obtain a final concentration within the Beer's law range.
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan from 200-400 nm.
-
Use 0.1 N HCl as the blank.
-
Determine the wavelength of maximum absorbance (λmax), which should be around 264 nm.
-
Measure the absorbance of all standard and sample solutions at the determined λmax.
-
-
Calibration Curve and Calculation:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Data Presentation:
| Parameter | Value |
| Wavelength (λmax) | ~264 nm |
| Linearity Range | 2–40 μg/ml |
| Correlation Coefficient (r) | 0.9998 |
| Limit of Detection (LOD) | 0.18 μg/ml |
| Limit of Quantification (LOQ) | 0.39 μg/ml |
| RSD (%) | < 3.47% |
Data sourced from reference[7].
Experimental Workflow for UV Spectrophotometry:
Method 2: Visible Spectrophotometry (Oxidative Coupling Reaction)
This method involves the reaction of this compound with sodium hypochlorite (B82951) in a buffered medium to form a colored product, which is then quantified.[9]
Experimental Protocol:
Reagents and Equipment:
-
This compound bulk drug
-
Sodium hypochlorite solution
-
Kolthoff buffer (phosphate-borate) of pH 7.0
-
Sodium nitrite (B80452) solution
-
Potassium iodide solution
-
Starch solution (for Method B)
-
Visible Spectrophotometer
-
Water bath
Procedure (Method A - Direct Measurement):
-
To a series of standard solutions of this compound (2–50 μg/mL), add Kolthoff buffer (pH 7.0) and sodium hypochlorite solution.
-
Allow the reaction to proceed for the optimized time.
-
Add sodium nitrite solution to destroy the excess hypochlorite.
-
Add potassium iodide solution. The chloro-derivative of the drug will oxidize iodide to iodine (I₃⁻).
-
Measure the absorbance of the resulting solution at 355 nm against a reagent blank.
Procedure (Method B - Starch-Iodine Complex):
-
Follow steps 1-4 as in Method A for a concentration range of 1–25 μg/mL.
-
After the addition of potassium iodide, add starch solution to form a blue-colored chromogen.
-
Measure the absorbance of the blue complex at 590 nm against a reagent blank.
Data Presentation:
| Parameter | Method A (Direct) | Method B (Starch-Iodine) |
| Wavelength (λmax) | 355 nm | 590 nm |
| Linearity Range | 2–50 μg/mL | 1–25 μg/mL |
| Molar Absorptivity | 7.26 × 10³ L/(mol·cm) | 1.28 × 10⁴ L/(mol·cm) |
Data sourced from reference[9].
Logical Relationship for Visible Spectrophotometry:
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Acid-base titrimetric assay of this compound in pharmaceuticals in hydro-alcoholic medium | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijddr.in [ijddr.in]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Method Development and Validation of this compound Injection | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bioanalysis of Pheniramine Maleate
Welcome to the technical support center for the bioanalysis of Pheniramine (B192746) Maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Pheniramine Maleate?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, interfering components present in the biological sample.[1][2] In the context of this compound bioanalysis, these interferences can lead to either ion suppression or enhancement, which directly affects the accuracy, precision, and sensitivity of the quantification.[1][2] Endogenous components like phospholipids (B1166683) are common culprits that can suppress the signal of this compound, leading to underestimation of its concentration.[3][4]
Q2: What are the most common sample preparation techniques to overcome matrix effects for this compound?
A2: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][5] The choice of technique depends on the required level of sample cleanup, sensitivity, and throughput. While PPT is simple and fast, it often provides the least cleanup, potentially leaving significant matrix components.[6] LLE and SPE are more effective at removing interfering substances like phospholipids, with SPE often providing the cleanest extracts.[5][7]
Q3: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for my experiments?
A3: The choice depends on your specific analytical needs. LLE is a classic technique that can be optimized by adjusting solvent polarity and pH to selectively extract this compound. It is effective at removing many interferences.[5] SPE offers a higher degree of selectivity and can be more easily automated. By selecting the appropriate sorbent and wash/elution solvents, SPE can provide very clean extracts with high recovery, significantly reducing matrix effects.[7] For a comparison of their effectiveness, refer to the data in the tables below.
Q4: My this compound peak is showing tailing or splitting. What could be the cause?
A4: Peak tailing or splitting can be caused by several factors. Secondary interactions between the basic Pheniramine molecule and active sites on the silica-based column are a common cause of tailing. This can often be mitigated by using a mobile phase with a suitable pH and an appropriate buffer. Other potential causes include column contamination from insufficient sample cleanup, a void in the column packing, or an injection solvent that is too strong compared to the mobile phase.[8]
Q5: I am observing significant ion suppression. What are some immediate troubleshooting steps I can take?
A5: If you are experiencing ion suppression, consider the following:
-
Improve Sample Cleanup: If you are using protein precipitation, consider switching to a more rigorous method like LLE or SPE to better remove phospholipids and other interfering compounds.[3][5]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the region where matrix components elute. A post-column infusion experiment can help identify these suppression zones.
-
Dilute the Sample: A simple dilution of the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate correction and quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Suboptimal pH for extraction. 3. Analyte loss during solvent evaporation steps. 4. Incomplete elution from the SPE cartridge. | 1. Optimize the extraction solvent (LLE) or sorbent and elution solvent (SPE). 2. Adjust the sample pH to ensure this compound (a weak base) is in its neutral form for efficient extraction into an organic solvent. 3. Ensure controlled evaporation conditions (e.g., temperature, nitrogen flow). 4. Use a stronger elution solvent or increase the elution volume. |
| High Ion Suppression | 1. Co-elution of endogenous matrix components, particularly phospholipids. 2. High concentration of salts or other non-volatile components in the final extract. 3. Inadequate sample cleanup. | 1. Modify the chromatographic gradient to better separate the analyte from interfering peaks. 2. Ensure the final extract is fully evaporated and reconstituted in a suitable solvent compatible with the mobile phase. 3. Implement a more effective sample preparation technique (e.g., switch from PPT to SPE). Consider SPE cartridges specifically designed for phospholipid removal.[3][4] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Secondary interactions with the analytical column. 2. Column degradation or contamination. 3. Injection of the sample in a solvent stronger than the mobile phase. 4. High sample load. | 1. Adjust the mobile phase pH or add a competing base to minimize secondary interactions. 2. Flush the column with a strong solvent or replace the column if it is old. 3. Reconstitute the final extract in the initial mobile phase or a weaker solvent.[8] 4. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Time | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump or leaks in the system. 4. Column equilibration issues. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and check all fittings for leaks. 4. Ensure the column is adequately equilibrated before starting the analytical run.[10] |
| High Background Noise in Mass Spectrometer | 1. Contamination of the ion source. 2. Impure solvents or reagents. 3. Carryover from previous injections. | 1. Clean the ion source according to the manufacturer's instructions. 2. Use high-purity, LC-MS grade solvents and reagents. 3. Optimize the autosampler wash procedure with a strong solvent to remove residual analyte. |
Quantitative Data Summary
The following tables summarize key quantitative data from bioanalytical methods for Pheniramine, providing a comparison of different sample preparation techniques across various biological matrices.
Table 1: Pheniramine Recovery and Matrix Effects in Various Biological Matrices using Solid-Phase Extraction (SPE) [11]
| Biological Matrix | Mean Extraction Recovery (%) | Ionization Suppression (%) |
| Blood | 86.3 - 95.1 | -4.6 to -14.4 |
| Urine | 86.3 - 95.1 | -4.6 to -14.4 |
| Oral Fluid | 86.3 - 95.1 | -4.6 to -14.4 |
| Hair | 86.3 - 95.1 | -4.6 to -14.4 |
| Nail | 86.3 - 95.1 | -4.6 to -14.4 |
Table 2: Comparison of Validation Parameters for Pheniramine Analysis using Different Extraction Methods
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Fabric Phase Sorptive Extraction (FPSE) |
| Analyte | Pheniramine | Pheniramine | Pheniramine |
| Matrix | Urine | Blood, Urine, Oral Fluid, Hair, Nail | Blood, Liver |
| Recovery (%) | 85 ± 1.8[9] | 86.3 - 95.1[11] | 74 - 80[12] |
| Linearity Range | 50 - 1000 ng/mL[9] | 2 - 1000 ng/mL[11] | 0.1 - 10 µg/mL[12] |
| LOQ | 50 ng/mL[9] | 2 ng/mL[11] | 0.066 µg/mL[12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Urine
This protocol is adapted for the extraction of Pheniramine from urine samples.[9]
-
Sample Preparation: Take 1 mL of the urine sample in a glass tube.
-
Alkalinization: Add a suitable volume of a basic solution (e.g., 1M NaOH) to adjust the sample pH to be at least 2 units above the pKa of Pheniramine (~9.2) to ensure it is in its non-ionized form.
-
Extraction: Add 3 mL of an immiscible organic solvent mixture (e.g., chloroform (B151607) and isopropanol, 3:1, v/v).
-
Mixing: Vortex the mixture for 5-10 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Evaporation: Carefully transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
This protocol provides a general procedure for the extraction of Pheniramine from plasma using a C18 SPE cartridge.[11][13]
-
Sample Pre-treatment: To 0.1 mL of plasma, add 0.4 mL of distilled water and 25 µL of a 1 M potassium phosphate (B84403) buffer (pH 8.0). Vortex and centrifuge the mixture.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Analyte Elution: Elute the Pheniramine from the cartridge using 1 mL of methanol.
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: A generalized workflow for Pheniramine bioanalysis.
Caption: A logical diagram for troubleshooting ion suppression.
References
- 1. Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe 3 O 4 @polythion ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09707G [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. asianjpr.com [asianjpr.com]
- 8. agilent.com [agilent.com]
- 9. An efficient method for simultaneous detection of Pheniramine, Pentazocine and cotinine in urine by Gas Chromatography in De-addiction program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. Assessment of pheniramine in alternative biological matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Improving peak resolution in Pheniramine Maleate HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution and addressing common issues encountered during the HPLC analysis of Pheniramine (B192746) Maleate (B1232345).
Troubleshooting Guides
This section offers step-by-step guidance for resolving specific problems that may arise during your HPLC experiments.
Issue: Poor Peak Resolution or Peak Tailing for Pheniramine Maleate
Poor resolution or tailing peaks are common issues in the HPLC analysis of basic compounds like Pheniramine. This guide will walk you through a systematic approach to diagnose and resolve these problems.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor for achieving good peak shape for ionizable compounds like Pheniramine.[1]
-
Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Pheniramine (pKa ≈ 9.2). A pH range of 2.8 to 4.0 has been shown to be effective.[2] At low pH, the ionization of silanol (B1196071) groups on the stationary phase is suppressed, reducing peak tailing.[3]
-
-
Buffer Concentration: An inadequate buffer concentration can lead to pH shifts on the column, resulting in distorted peaks.
-
Recommendation: Ensure your buffer concentration is sufficient, typically in the range of 10-50 mM. Increasing the buffer concentration can sometimes improve peak shape.[1]
-
-
Organic Solvent Ratio: The ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer affects the retention time and can influence peak shape.
-
Recommendation: Systematically vary the organic solvent percentage. A lower percentage of organic solvent will increase retention time, which may improve the separation of closely eluting peaks.[4]
-
-
Flow Rate: The flow rate of the mobile phase impacts the efficiency of the separation.
-
Recommendation: In general, decreasing the flow rate can lead to sharper peaks and improved resolution, although it will increase the analysis time.[5]
-
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
-
Recommendation: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and better efficiency.[4] However, be mindful of the thermal stability of your analyte.
-
-
Column Chemistry: The choice of the stationary phase is crucial.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing two peaks for this compound?
It is not uncommon to observe two peaks when analyzing this compound. This is because in solution, this compound dissociates into the pheniramine cation and the maleate anion.[2] Depending on the chromatographic conditions, these two species may be separated, resulting in two distinct peaks. The peak corresponding to the pheniramine cation is typically used for quantification.[2]
Q2: What are the key factors affecting peak resolution in HPLC?
The resolution between two peaks in HPLC is determined by three main factors:
-
Efficiency (N): This relates to the narrowness of the peaks. It can be improved by using longer columns, columns with smaller particle sizes, and optimizing the flow rate.[1][7]
-
Selectivity (α): This is a measure of the separation between the peak maxima. It is most effectively changed by altering the mobile phase composition (e.g., organic solvent type, pH) or the stationary phase chemistry.[7]
-
Retention Factor (k'): This describes how long a compound is retained on the column. Adjusting the mobile phase strength (the proportion of organic solvent) is the primary way to modify the retention factor.[7]
Caption: Factors influencing HPLC peak resolution.
Q3: What are some recommended starting conditions for this compound HPLC analysis?
Based on published methods, here are some typical starting parameters for the HPLC analysis of this compound. These may require further optimization for your specific application.
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse XDB C18, 150 mm x 4.6 mm, 5 µm)[2][6] |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., Methanol (B129727) or Acetonitrile). For example, 10 mM phosphate (B84403) buffer (pH 2.8) with 0.5% triethylamine (B128534) and methanol (68:32, v/v).[2][6] |
| pH | 2.8 - 4.0[2] |
| Flow Rate | 1.0 mL/min[6][8] |
| Detection Wavelength | 262 nm or 280 nm, depending on other components in the sample.[2] |
| Column Temperature | 35 °C[9] |
| Injection Volume | 10 µL[8] |
Q4: How can I prevent peak splitting in my chromatogram?
Peak splitting can be caused by several factors:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase itself.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample band. Regularly cleaning the column and using guard columns can help prevent this.[10]
-
Co-elution: What appears to be a split peak may actually be two different compounds eluting very close together. Optimizing the selectivity of your method can resolve this.
Experimental Protocols
Protocol 1: HPLC Method for the Simultaneous Determination of this compound and Naphazoline (B1676943) Hydrochloride
This protocol is adapted from a validated stability-indicating HPLC method.[2][6]
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Agilent Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of 10 mM phosphate buffer (pH 2.8, containing 0.5% v/v triethylamine) and methanol in a 68:32 (v/v) ratio.[2][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Phosphate Buffer (10 mM, pH 2.8): Dissolve an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water to make a 10 mM solution. Adjust the pH to 2.8 using phosphoric acid.
-
Mobile Phase: Prepare the mobile phase by mixing the phosphate buffer and methanol in the specified ratio. Add 0.5% v/v triethylamine to the final mixture. Degas the mobile phase before use.
-
Standard Solution: Accurately weigh and dissolve this compound and Naphazoline Hydrochloride standards in the mobile phase to prepare a stock solution. Further dilute to the desired working concentration.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase, followed by filtration through a 0.45 µm syringe filter.
3. System Suitability:
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak asymmetry (tailing factor), theoretical plates, and resolution.
Quantitative Data from a Similar Method:
| Compound | Retention Time (min) | Theoretical Plates (N) | Symmetry | Resolution (Rs) |
| Pheniramine | ~3.0 | 6762 | 0.91 | 7.75 |
| Naphazoline HCl | Not specified | 6475 | 0.93 | - |
Data adapted from a study with similar chromatographic conditions.[6]
Protocol 2: HPLC Method for this compound in a Combination Drug Product
This protocol is based on a method developed for the analysis of a powder formulation containing Paracetamol, Phenylephrine (B352888) Hydrochloride, and this compound.[8]
1. Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax SB-Aq (50 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 1.1 g/L sodium octanesulfonate solution, with pH adjusted to 3.2.[8]
-
Mobile Phase B: Methanol.[8]
-
Gradient Elution: A gradient elution program should be developed to optimize the separation of all components.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 273 nm.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: Not specified, typically ambient or slightly elevated (e.g., 30-35 °C).
2. Preparation of Solutions:
-
Mobile Phase A: Accurately weigh 1.1 g of sodium octanesulfonate and dissolve it in 1 L of HPLC-grade water. Adjust the pH to 3.2 with a suitable acid (e.g., phosphoric acid).
-
Standard and Sample Solutions: Prepare the standard and sample solutions in a suitable diluent. The diluent should be compatible with the mobile phase.
Quantitative Data from this Method:
| Compound | Retention Time (min) |
| Paracetamol | 2.620 |
| Phenylephrine HCl | 4.268 |
| This compound | 5.644 |
This method demonstrated excellent resolution between the analytes.[8]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. A validated stability-indicating HPLC method for the simultaneous determination of this compound and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. realab.ua [realab.ua]
Pheniramine Maleate Degradation: A Technical Support Hub for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the degradation of Pheniramine (B192746) Maleate (B1232345). This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, experimental protocols, and a summary of degradation data, all presented in a clear question-and-answer format to address specific challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of Pheniramine Maleate under forced degradation conditions?
This compound is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments. Key degradation pathways involve modifications to the pheniramine molecule and the dissociation of the maleate salt. Known degradation products include Pheniramine N-oxide and N-desmethyl-pheniramine. Positional isomers and products of ring oxidation have also been reported as potential impurities and degradation products.[1]
Q2: What are the expected degradation products under different stress conditions?
-
Acidic Hydrolysis: Significant degradation is observed, potentially leading to the cleavage of the molecule.[2]
-
Alkaline Hydrolysis: this compound shows considerable degradation in basic conditions.[2]
-
Oxidative Degradation: This is a major degradation pathway, with a high percentage of the drug degrading under oxidative stress.[2] The formation of Pheniramine N-oxide is a likely outcome of oxidation.
-
Thermal Degradation: this compound has been found to be relatively stable under thermal stress compared to other conditions.[2]
-
Photolytic Degradation: Studies have shown that this compound is generally stable under photolytic stress.
Q3: How does the maleate salt affect the degradation profile?
The maleate moiety can itself degrade and can also participate in reactions with other components in a formulation. For instance, in formulations containing both phenylephrine (B352888) and a maleate salt like this compound, a "Michael addition" product can form between phenylephrine and maleic acid.[3][4][5]
Troubleshooting Guide
Q1: I am observing unexpected peaks in my chromatogram during a forced degradation study. How can I identify them?
Unexpected peaks can arise from several sources, including degradation of excipients, interactions between the drug and excipients, or the formation of previously unreported degradation products.
-
Initial Step: The first step is to perform a full characterization of these unknown peaks using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights.[3][6][7]
-
Further Analysis: For complete structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[3][4]
-
Consider Known Degradants: Compare the retention times and mass spectra of the unknown peaks with those of known Pheniramine impurities such as Pheniramine N-oxide and N-desmethyl-pheniramine.[1]
Q2: My chromatographic separation is poor, and the Pheniramine peak is tailing or co-eluting with degradation products. What can I do?
Poor chromatographic resolution is a common issue in stability-indicating methods.
-
Method Optimization: Adjusting the mobile phase composition, pH, and the type of chromatographic column are crucial first steps. A reverse-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724) is a good starting point.[2]
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Pheniramine. Experiment with a pH range around the pKa of Pheniramine to achieve optimal separation.
-
Alternative Columns: If a C18 column does not provide adequate separation, consider using a different stationary phase, such as a phenyl or cyano column.
Q3: The percentage of degradation is inconsistent across my experiments. What could be the cause?
Inconsistent results in forced degradation studies can be due to several factors.
-
Control of Experimental Parameters: Ensure that the concentration of the stressor (acid, base, oxidizing agent), temperature, and exposure time are precisely controlled in each experiment.
-
Sample Preparation: Inhomogeneity in the sample solution can lead to variability. Ensure complete dissolution and uniform mixing of the drug substance in the stress medium.
-
Analytical Method Variability: Validate your analytical method for precision, accuracy, and robustness as per ICH guidelines to ensure that the observed variability is not due to the method itself.[2]
Summary of Forced Degradation Data
The following table summarizes the percentage of degradation of this compound observed under various forced degradation conditions as reported in a stability-indicating HPLC method development study.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of this compound |
| Acid Hydrolysis | 5 M HCl | Not Specified | Not Specified | 95.5%[2] |
| Alkaline Hydrolysis | 5 M NaOH | Not Specified | Not Specified | 65.3%[2] |
| Oxidative Degradation | Not Specified | Not Specified | Not Specified | 84.9%[2] |
| Thermal Degradation | Dry Heat | 240 hours | 40°C | Stable[2] |
Experimental Protocols
Forced Degradation Stock Solution Preparation:
A typical stock solution for forced degradation studies can be prepared by dissolving an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of water and organic solvent like methanol or acetonitrile) to achieve a known concentration.
General Protocol for Forced Degradation Studies:
-
Acid Hydrolysis: To a specific volume of the stock solution, add an equal volume of a strong acid (e.g., 1 M HCl or 5 M HCl). The mixture is then typically heated at a controlled temperature (e.g., 60-80°C) for a specified duration. After the stress period, the solution is neutralized with a suitable base (e.g., 1 M NaOH or 5 M NaOH).
-
Alkaline Hydrolysis: To a specific volume of the stock solution, add an equal volume of a strong base (e.g., 1 M NaOH or 5 M NaOH). The mixture is then heated under controlled conditions. Following the stress period, the solution is neutralized with a suitable acid (e.g., 1 M HCl or 5 M HCl).
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or elevated temperature for a defined period.
-
Thermal Degradation: The solid drug substance or a solution is exposed to dry heat at a specific temperature (e.g., 60-105°C) for a set duration.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for a specified duration. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.
Sample Analysis:
After the specified stress period, the samples are diluted to a suitable concentration with the mobile phase and analyzed by a validated stability-indicating HPLC method. The chromatograms of the stressed samples are compared with that of an unstressed sample to determine the extent of degradation and identify the degradation products.
Visualizing Degradation Pathways and Workflows
To aid in the understanding of the degradation processes and experimental design, the following diagrams have been generated.
Caption: Potential Degradation Pathways of Pheniramine.
Caption: Forced Degradation Experimental Workflow.
References
- 1. veeprho.com [veeprho.com]
- 2. A validated stability-indicating HPLC method for the simultaneous determination of this compound and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pheniramine Maleate Extraction from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Pheniramine (B192746) Maleate (B1232345) from biological samples.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction of Pheniramine Maleate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Suboptimal pH: The pH of the sample may not be suitable for efficient extraction. Pheniramine is a basic compound. | Adjust the sample pH to be alkaline (typically pH 11-12) to ensure the analyte is in its neutral, more organic-soluble form before extraction.[1] |
| Inappropriate Extraction Solvent: The polarity and type of organic solvent may not be optimal for this compound. | For Liquid-Liquid Extraction (LLE), consider using solvents like diethyl ether or a mixture of diethyl ether and dichloromethane.[2] For Solid-Phase Extraction (SPE), select a cartridge that has a high affinity for the analyte. | |
| Insufficient Solvent Volume: The volume of the extraction solvent may be too low for efficient partitioning. | Increase the solvent-to-sample ratio. A ratio of 7:1 (organic solvent to aqueous sample) is often a good starting point for LLE. | |
| Incomplete Protein Precipitation: Residual proteins in the sample can interfere with the extraction and subsequent analysis. | Ensure thorough mixing and sufficient incubation time after adding the precipitating agent (e.g., acetonitrile (B52724), methanol (B129727), or zinc sulfate).[3][4] Consider using a higher ratio of precipitating agent to the sample. | |
| Poor Chromatographic Peak Shape | Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the analyte's ionization in the mass spectrometer, leading to peak distortion.[5][6] | Optimize the sample cleanup process to remove interfering matrix components. This can include a more rigorous extraction protocol or the use of a more selective SPE cartridge. Modify the chromatographic conditions, such as the mobile phase composition or gradient, to separate the analyte from interfering compounds.[5] |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. | Adjust the mobile phase pH to ensure consistent ionization of the analyte. For reversed-phase chromatography, a slightly acidic mobile phase is often used.[7] | |
| High Signal Suppression or Enhancement (Matrix Effects) | Ionization Competition: Co-eluting matrix components can compete with the analyte for ionization in the mass spectrometer source.[5][6] | Dilute the sample extract to reduce the concentration of interfering components. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[6] Employ a more effective sample preparation technique like SPE to remove a larger portion of the matrix. |
| Phospholipid Contamination: Phospholipids from plasma or serum are a common source of matrix effects in LC-MS analysis. | Use a protein precipitation plate designed for phospholipid removal. Optimize the LLE by selecting a solvent that minimizes phospholipid extraction. | |
| Inconsistent Results | Variability in Sample pH: Inconsistent pH adjustment between samples can lead to variable extraction efficiency. | Use a calibrated pH meter and ensure consistent pH adjustment for all samples and standards. |
| Incomplete Solvent Evaporation and Reconstitution: Residual extraction solvent or incomplete reconstitution of the dried extract can lead to variability. | Ensure complete evaporation of the organic solvent under a gentle stream of nitrogen. Vortex the sample thoroughly during reconstitution to ensure the analyte is fully dissolved. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from biological samples?
A1: The most frequently employed methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8] The choice of method often depends on the biological matrix, the required sensitivity, and the available equipment.
Q2: How can I improve the recovery of this compound during Liquid-Liquid Extraction (LLE)?
A2: To improve recovery in LLE, ensure the sample pH is adjusted to a basic level (pH 11-12) to neutralize the pheniramine molecule, making it more soluble in organic solvents.[1] Using an optimal solvent-to-sample ratio (e.g., 7:1) and performing multiple extractions can also enhance recovery. Additionally, a "salting-out" effect can be achieved by adding a neutral salt to the aqueous phase to decrease the analyte's solubility in it and promote its transfer to the organic phase.[9]
Q3: What are "matrix effects" and how can I minimize them?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the biological sample.[5][6] This can lead to either signal suppression or enhancement, affecting the accuracy and precision of the analysis.[5] To minimize matrix effects, you can:
-
Employ a more selective sample preparation method like SPE to remove interfering components.
-
Optimize chromatographic conditions to separate the analyte from matrix components.
-
Dilute the sample to reduce the concentration of interfering substances.
-
Use a stable isotope-labeled internal standard to compensate for these effects.[6]
Q4: What is the purpose of using an internal standard in the analysis of this compound?
A4: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to all samples, calibrators, and quality controls at a known concentration. It is used to correct for variations in extraction recovery and matrix effects, thereby improving the accuracy and precision of the quantification. A stable isotope-labeled version of Pheniramine is the ideal internal standard.[6][7]
Q5: Can I use the same extraction protocol for different biological matrices like blood, urine, and oral fluid?
A5: While the fundamental principles of extraction remain the same, the protocol may need to be optimized for each specific matrix.[7] Different matrices contain varying types and amounts of endogenous substances that can interfere with the extraction and analysis. For example, urine samples may require a hydrolysis step to release conjugated forms of the drug, while blood and plasma will necessitate a protein removal step.[10]
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 100 µL of plasma or serum sample in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent like methanol).[3]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 1 mL of urine sample in a glass tube, add the internal standard.
-
pH Adjustment: Adjust the pH of the urine sample to 11-12 with a suitable base (e.g., 1 M Sodium Hydroxide).[1]
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., diethyl ether or a mixture of diethyl ether:dichloromethane).
-
Mixing: Cap the tube and vortex or shake vigorously for 5-10 minutes.
-
Centrifugation: Centrifuge at a moderate speed (e.g., 3000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and will require optimization based on the specific SPE cartridge used.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 500 µL of the plasma sample with 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove hydrophilic impurities, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.
-
Elution: Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile, possibly containing a small amount of acid or base to facilitate elution).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of Pheniramine and related compounds.
Table 1: Extraction Recovery of Pheniramine from Biological Samples
| Analyte | Biological Matrix | Extraction Method | Recovery (%) | Reference |
| Pheniramine | Blood, Urine, Oral Fluid | Solid-Phase Extraction | 86.3 - 95.1 | [7] |
| This compound | Urine | Not Specified | 85 ± 1.8 | [1] |
Table 2: Parameters for Liquid-Liquid Extraction of Chlorpheniramine (B86927)
| Parameter | Condition | Reference |
| Sample pH | 12.5 | [11] |
| Extraction Solvent | Diethyl ether | [12] |
| Extraction Time | Not Specified | |
| Salt Addition | 2% (w/v) | [11] |
Table 3: Parameters for Solid-Phase Extraction of Chlorpheniramine
| Parameter | Condition | Reference |
| Sample pH | 4.0 | [13] |
| Sorbent Amount | 30 mg | [13] |
| Sonication Time | 4 minutes | [13] |
| Elution Solvent | Acetonitrile | [13] |
Visualized Workflows
Caption: General workflow for the extraction of this compound from biological samples.
Caption: Troubleshooting logic for addressing low analyte recovery.
Caption: Simplified mechanism of action of this compound.[14]
References
- 1. An efficient method for simultaneous detection of Pheniramine, Pentazocine and cotinine in urine by Gas Chromatography in De-addiction program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of pheniramine in alternative biological matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. Simple and sensitive method for the determination of chlorthis compound in human plasma using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe 3 O 4 @polythion ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09707G [pubs.rsc.org]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
Troubleshooting poor solubility of Pheniramine Maleate in aqueous solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting issues related to the poor solubility of Pheniramine (B192746) Maleate (B1232345) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Pheniramine Maleate?
A1: this compound is generally considered to be very soluble in water.[1][2] Published data indicates a solubility of 1 gram in 5 mL of water, which is equivalent to 200 mg/mL.[1] Another source suggests a solubility of at least 10 mg/mL at 23.9°C (75°F).[2]
Q2: Why am I observing poor solubility or precipitation of this compound in my aqueous solution?
A2: Several factors can contribute to the poor solubility or precipitation of this compound. One of the most critical factors is the pH of the solution. This compound is the salt of a weak base and a weak acid, and its aqueous solutions are weakly acidic.[1][2] The free base form of pheniramine is known to be insoluble in neutral aqueous solutions.[3] Therefore, if the pH of your solution is not sufficiently acidic, the this compound salt can convert to its less soluble free base form, leading to precipitation.
Q3: What is the optimal pH range for dissolving this compound in an aqueous solution?
A3: A 1% (10 mg/mL) solution of this compound in water typically has a pH between 4.5 and 5.5.[1][2] Maintaining the pH in this acidic range is crucial for ensuring complete dissolution. For a related compound, chlorpheniramine (B86927) maleate, the solubility is approximately 5 mg/mL in phosphate-buffered saline (PBS) at a pH of 7.2, which is significantly lower than its solubility in more acidic conditions. This suggests that as the pH of the solution approaches neutral or becomes alkaline, the solubility of this compound will decrease.
Q4: Can temperature affect the solubility of this compound?
A4: While specific quantitative data on the temperature-solubility profile of this compound in water is limited, for a similar compound, chlorthis compound, solubility has been shown to increase with temperature in various organic solvents.[4] It is a common physicochemical principle that the solubility of most solid compounds in a liquid solvent increases with temperature. Therefore, gentle warming of the solution may aid in the dissolution of this compound. However, it is important to be aware of the potential for degradation at elevated temperatures.
Q5: Are there any recommended solvents other than water for this compound?
A5: this compound is also freely soluble in ethanol (B145695) and methanol.[1] These organic solvents can be used to prepare stock solutions at higher concentrations, which can then be diluted into aqueous buffers. However, it is important to consider the potential effects of the organic solvent on the stability of the compound and on any downstream biological assays.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the dissolution of this compound in aqueous solutions.
Issue 1: this compound powder is not dissolving completely in water.
-
Possible Cause 1: Insufficiently acidic pH.
-
Troubleshooting Step: Measure the pH of your solution. If it is neutral or alkaline, adjust the pH to a range of 4.5-5.5 using a suitable acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer).
-
-
Possible Cause 2: Concentration exceeds solubility limit at the current temperature.
-
Troubleshooting Step: Gently warm the solution while stirring. Be cautious not to overheat, as this may cause degradation.
-
-
Possible Cause 3: Slow dissolution kinetics.
-
Troubleshooting Step: Increase the agitation by using a magnetic stirrer or vortexing. Allow sufficient time for the dissolution process to complete.
-
Issue 2: The this compound solution is initially clear but a precipitate forms over time.
-
Possible Cause 1: Change in pH.
-
Troubleshooting Step: Re-measure the pH of the solution. If it has shifted towards neutral or alkaline, it may be necessary to use a buffer with a higher buffering capacity to maintain the acidic pH.
-
-
Possible Cause 2: Temperature fluctuation.
-
Troubleshooting Step: If the solution was prepared at an elevated temperature, the compound may precipitate out as it cools to room temperature. Try preparing the solution at the temperature at which it will be stored and used. If a higher concentration is required, consider preparing a stock solution in a suitable organic solvent and diluting it into the aqueous buffer just before use.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Aqueous Solubility | 1 g in 5 mL (200 mg/mL) | [1] |
| Aqueous Solubility | >=10 mg/mL at 23.9°C (75°F) | [2] |
| pH of 1% (10 mg/mL) solution | 4.5 - 5.5 | [1][2] |
| Solubility (Chlorthis compound) in PBS (pH 7.2) | ~5 mg/mL | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a portion of the desired aqueous solvent (e.g., purified water or a suitable acidic buffer) to the powder.
-
Dissolution: Stir the mixture using a magnetic stirrer. Gentle warming (e.g., to 30-40°C) can be applied to facilitate dissolution.
-
pH Adjustment (if necessary): If using unbuffered water, measure the pH of the solution. If the pH is above 5.5, adjust it to the 4.5-5.5 range by adding a small amount of a dilute acid (e.g., 0.1 M HCl).
-
Final Volume: Once the solid is completely dissolved, add the remaining solvent to reach the final desired volume.
-
Filtration (optional): If any particulate matter is observed, filter the solution through a 0.22 µm or 0.45 µm filter.
Visualizations
References
Technical Support Center: Pheniramine Maleate Assays - Method Ruggedness and Robustness
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Pheniramine (B192746) Maleate (B1232345) assays. The focus is on ensuring method ruggedness and robustness, critical for reliable and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between method ruggedness and robustness in the context of a Pheniramine Maleate assay?
A:
-
Ruggedness refers to the reproducibility of the test results under a variety of normal test conditions. This includes using different analysts, instruments, and laboratories. It is a measure of the method's capacity to remain unaffected by minor, deliberate variations in procedural parameters.[1]
-
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][3] For an HPLC method, this could involve varying the mobile phase composition, pH, flow rate, or column temperature.[2][4]
Q2: My assay results for this compound are not reproducible between different analysts. What could be the cause?
A: This is a ruggedness issue. Potential causes include:
-
Inconsistent Sample Preparation: Ensure all analysts are following the exact same procedure for preparing standard and sample solutions.
-
Differences in Equipment: Variations between different HPLC or spectrophotometer systems can impact results. It's important to perform system suitability tests to ensure the equipment is performing correctly.
-
Analyst Technique: Subtle differences in technique, such as pipetting or injection methods, can lead to variability. Further training and standardization of the procedure may be necessary.
Q3: I'm observing a shift in the retention time of this compound in my HPLC assay. What should I check?
A: A shift in retention time is often related to the robustness of the method. Check for the following:
-
Mobile Phase Preparation: Inaccuracies in the mobile phase composition or pH can significantly affect retention time.[2][5] Re-prepare the mobile phase carefully.
-
Column Temperature: Fluctuations in the column oven temperature can cause retention time shifts.[2][4] Ensure the column compartment is maintaining a stable temperature.
-
Flow Rate: Variations in the pump's flow rate will directly impact retention time.[4][5] Verify the flow rate of your HPLC system.
-
Column Age and Condition: An aging or contaminated column can lead to changes in retention time. Consider flushing, regenerating, or replacing the column.
Q4: What are the typical acceptance criteria for robustness testing of a this compound assay?
A: The acceptance criteria for robustness testing are typically that the deliberate variations in the method parameters do not significantly affect the analytical results. For quantitative data, this is often demonstrated by ensuring the Relative Standard Deviation (%RSD) of the results remains below a certain threshold, commonly 2%.[4] Additionally, system suitability parameters such as theoretical plates and peak symmetry should remain within acceptable limits.[5]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound in HPLC
-
Possible Cause: Inappropriate mobile phase pH.
-
Troubleshooting Step: The pKa of this compound is approximately 9.3.[5] Ensure the mobile phase pH is appropriately controlled to maintain a consistent ionization state of the analyte. A pH of around 2.8 to 4.0 has been shown to be effective.[2][5][6]
-
Possible Cause: Secondary interactions with the stationary phase.
-
Troubleshooting Step: The addition of a competing amine, such as triethylamine, to the mobile phase can help to reduce peak tailing by blocking active silanol (B1196071) groups on the column.[5][6]
Issue 2: Inaccurate Results in the Presence of Excipients or Other Active Ingredients
-
Possible Cause: Lack of method specificity.
-
Troubleshooting Step: The analytical method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[7] Perform forced degradation studies to ensure that degradation products do not interfere with the quantification of this compound.[5][6][8] The peak purity of the analyte should be evaluated using a diode array detector.[5][6]
Issue 3: Failure to Meet Linearity or Accuracy Requirements
-
Possible Cause: Improper standard or sample preparation.
-
Troubleshooting Step: Verify the accuracy of weighing and dilutions. Ensure the drug is fully dissolved in the diluent.[1]
-
Possible Cause: Operating outside the linear range of the detector.
-
Troubleshooting Step: Ensure the concentration of the standards and samples fall within the established linear range of the method. For this compound, linear ranges have been reported to be between 2-40 µg/mL for UV-spectrophotometry and 150-1200 µg/mL for some HPLC methods.[5][9]
Experimental Protocols
Robustness Testing Protocol for an HPLC Method
This protocol outlines the deliberate variation of chromatographic parameters to assess the robustness of a this compound assay.
-
Prepare Standard Solutions: Prepare a standard solution of this compound at a known concentration.
-
Establish Baseline Conditions: Analyze the standard solution using the nominal chromatographic conditions. Record the retention time, peak area, theoretical plates, and tailing factor.
-
Vary Chromatographic Parameters: Individually vary the following parameters:
-
Flow Rate: Adjust the flow rate by ±0.1 mL/min from the nominal value (e.g., 0.9 mL/min and 1.1 mL/min if the nominal is 1.0 mL/min).[4][5]
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.[2][5]
-
Mobile Phase Composition: Vary the ratio of the organic and aqueous phases by ±2%.[2]
-
Column Temperature: Change the column temperature by ±5°C from the set point.[2][4]
-
Wavelength: Alter the detection wavelength by ±2 nm.[2]
-
-
Analyze and Compare: Inject the standard solution under each varied condition and record the chromatographic parameters.
-
Evaluate Results: Calculate the %RSD for the peak area and retention time across all conditions. The results should be within the predefined acceptance criteria (e.g., %RSD < 2%).
Forced Degradation Study Protocol
This protocol is designed to assess the stability-indicating properties of the analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound.
-
Subject to Stress Conditions: Expose the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 5 M HCl and heat at 40°C for 24 hours.[5]
-
Base Hydrolysis: Add 5 M NaOH and heat at 40°C for 1 hour.[10]
-
Oxidative Degradation: Add 30% H₂O₂ and reflux at 60°C for 60 minutes.[11]
-
Thermal Degradation: Expose the solid drug or a solution to dry heat at 105°C for 48 hours.[11]
-
Photolytic Degradation: Expose the solution to UV radiation.[9]
-
-
Neutralize (if necessary): After the specified time, cool the solutions to room temperature and neutralize the acidic and basic solutions.
-
Analyze Samples: Dilute the stressed samples to a suitable concentration and analyze them using the developed analytical method.
-
Assess Specificity: Evaluate the chromatograms for the separation of the main this compound peak from any degradation product peaks. The peak purity of the analyte should be assessed.[5][6]
Data Presentation
Table 1: Summary of Robustness Testing Parameters and Acceptance Criteria
| Parameter | Variation | Acceptance Criteria (%RSD) |
| Flow Rate | ± 0.1 mL/min | < 2.0 |
| Mobile Phase pH | ± 0.2 units | < 2.0 |
| Mobile Phase Composition | ± 2% | < 2.0 |
| Column Temperature | ± 5 °C | < 2.0 |
| Wavelength | ± 2 nm | < 2.0 |
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Storage Conditions | Time | This compound Remaining (%) | Observations |
| Acid Hydrolysis | 5 M HCl at 40°C | 24 h | 93.4 ± 0.7[5] | Substantial degradation observed. |
| Base Hydrolysis | 5 M NaOH | - | Degraded up to 65.3%[8] | Significant degradation observed. |
| Oxidation | 30% H₂O₂ | - | Degraded up to 84.9%[8] | Significant degradation observed. |
| Thermal (Dry Heat) | - | 240 h | Stable[8] | No significant degradation. |
| Photolytic Stress | - | - | Not substantially degraded[8] | Stable under photolytic conditions. |
Visualizations
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Validated RP-HPLC method for simultaneous determination and quantification of chlorthis compound, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method development and validation for chlorthis compound. [wisdomlib.org]
- 4. recentscientific.com [recentscientific.com]
- 5. A validated stability-indicating HPLC method for the simultaneous determination of this compound and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorthis compound in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Reducing Signal Suppression in LC-MS/MS Analysis of Pheniramine Maleate
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) to address signal suppression in the LC-MS/MS analysis of Pheniramine Maleate.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a significant issue for this compound analysis?
Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon is particularly prevalent in electrospray ionization (ESI), which is commonly used for analyzing polar and ionizable compounds like Pheniramine.[1][3]
In bioanalysis, complex matrices like plasma or urine contain high concentrations of endogenous substances such as phospholipids, salts, and proteins.[4][5] During the ESI process, these matrix components compete with this compound for access to the droplet surface and for available charge, which can hinder its conversion into gas-phase ions.[3][6] This leads to a decreased instrument response, which can severely compromise the accuracy, precision, and sensitivity of the assay, potentially leading to erroneously low quantification results.[3][6]
Q2: How can I definitively identify if signal suppression is affecting my this compound results?
While a simple examination of chromatograms may not reveal the issue, two primary methods can be used to identify and characterize signal suppression.[4]
-
Post-Column Infusion: This qualitative technique helps locate regions of ion suppression within a chromatogram. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected onto the column. Any dip or decrease in the constant baseline signal for this compound indicates that co-eluting components from the matrix are causing ion suppression at that specific retention time.[6]
-
Post-Extraction Spike Analysis: This is a quantitative method to measure the extent of the matrix effect.[4] The response of this compound in a neat solvent is compared to its response when spiked into an extracted blank matrix sample. The ratio of these responses, known as the Matrix Factor (MF), quantifies the degree of suppression (MF < 1) or enhancement (MF > 1).[4]
Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?
Effective sample preparation is the most crucial step in mitigating matrix effects.[7] The goal is to selectively remove interfering matrix components while efficiently recovering this compound.
-
Protein Precipitation (PPT): This is a simple and fast method, but it is often the least effective at removing matrix components like phospholipids, frequently resulting in significant ion suppression.[8]
-
Liquid-Liquid Extraction (LLE): LLE offers a much cleaner sample extract compared to PPT.[8] Since Pheniramine is a basic compound, the pH of the aqueous sample should be adjusted to be at least two pH units above its pKa to neutralize it, allowing for efficient extraction into an immiscible organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.[7]
-
Solid-Phase Extraction (SPE): SPE provides excellent selectivity by using a solid sorbent to retain the analyte while matrix components are washed away. For basic compounds like Pheniramine, mixed-mode SPE sorbents that utilize both reversed-phase and ion-exchange mechanisms are highly effective at producing exceptionally clean extracts, leading to a significant reduction in matrix effects.[8]
Q4: How can I optimize my LC method to minimize signal suppression?
Chromatographic optimization aims to separate this compound from any co-eluting, signal-suppressing matrix components.[9]
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile of both the analyte and matrix components. Slowing the gradient ramp around the retention time of Pheniramine can improve resolution from interferences.[9]
-
Change Mobile Phase pH: Manipulating the mobile phase pH can shift the retention time of Pheniramine relative to interfering compounds, particularly phospholipids, whose retention is less affected by pH.[8]
-
Use Advanced Column Technology: Employing Ultra-High-Performance Liquid Chromatography (UPLC) with smaller particle size columns can provide significantly higher resolution and narrower peaks.[8] This increased separation efficiency reduces the likelihood of co-elution with matrix components.[8]
Q5: What mass spectrometry parameters should I adjust to improve my signal?
While sample prep and chromatography are primary solutions, optimizing the MS ion source can also help maximize the analyte signal.[10][11]
-
Ion Source Tuning: Key parameters such as ion spray voltage, source temperature, and nebulizing/drying gas flows should be carefully optimized.[10][12] It's best to set these parameters to a stable plateau on the response curve rather than an absolute maximum to ensure robustness.[10]
-
Choice of Ionization Source: Although ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[3][13] If sensitivity allows, testing APCI is a viable option.
Q6: Can using an internal standard solve my signal suppression problems?
Using an appropriate internal standard (IS) is critical for accurate quantification, especially when matrix effects are present. A stable isotope-labeled (SIL) internal standard of Pheniramine is the ideal choice.[14][15] A SIL-IS has nearly identical chemical properties and chromatographic behavior to Pheniramine, meaning it will co-elute and experience the same degree of ion suppression.[15] By monitoring the ratio of the analyte to the IS, the variability caused by suppression can be compensated for, leading to more accurate and reliable quantification.[14]
Troubleshooting Guides
Guide 1: Systematic Workflow for Low Signal Intensity
When encountering low or inconsistent signal for this compound, it is essential to determine if the root cause is signal suppression or another system issue. This workflow provides a step-by-step diagnostic process.
Caption: Workflow for diagnosing low signal intensity.
Guide 2: Visualizing the Mechanism of Ion Suppression
Understanding the underlying cause of signal suppression in the ESI source is key to selecting an appropriate mitigation strategy. The diagram below illustrates the competitive process.
Caption: Mechanism of ion suppression at the ESI droplet surface.
Data Presentation: Comparing Sample Preparation Techniques
The choice of sample preparation method has a direct and quantifiable impact on analyte recovery and the degree of matrix-induced signal suppression.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Relative Cleanliness | Recommendation for Pheniramine |
| Protein Precipitation (PPT) | 90 - 105% | 40 - 60% | Low | Not recommended for high sensitivity assays |
| Liquid-Liquid Extraction (LLE) | 75 - 90% | 85 - 95% | Medium | Good for many applications; requires optimization |
| Solid-Phase Extraction (SPE) | 95 - 105% | 95 - 100% | High | Highly Recommended for robust and sensitive methods |
*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value of 100% indicates no matrix effect, while values < 100% indicate signal suppression.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Pheniramine
-
To 200 µL of plasma sample, add the internal standard solution.
-
Add 50 µL of 1M Sodium Hydroxide to basify the sample (adjust pH > 10). Vortex briefly.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[16]
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 2: Post-Column Infusion to Detect Ion Suppression
-
Prepare a standard solution of this compound (e.g., 100 ng/mL) in the mobile phase.
-
Using a syringe pump and a T-connector, infuse the standard solution directly into the MS ion source at a constant flow rate (e.g., 10 µL/min), bypassing the analytical column.
-
While the standard is infusing, establish a stable signal baseline for the Pheniramine MRM transition.
-
Prepare a blank matrix sample (e.g., plasma) using your standard extraction procedure (e.g., PPT).
-
Inject the extracted blank matrix onto the LC system running your chromatographic method.
-
Monitor the baseline of the infused Pheniramine signal throughout the chromatographic run. A negative peak or dip in the signal indicates a region where co-eluting matrix components are causing ion suppression.[6]
Mitigation Strategies Overview
A hierarchical approach is recommended for effectively combating signal suppression. Prioritize eliminating the interference at its source before relying on corrective measures.
References
- 1. eijppr.com [eijppr.com]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myadlm.org [myadlm.org]
- 16. researchgate.net [researchgate.net]
Selection of internal standards for Pheniramine Maleate quantitative analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and use of internal standards in the quantitative analysis of Pheniramine (B192746) Maleate.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an internal standard in the quantitative analysis of Pheniramine Maleate?
A1: An internal standard (IS) is a compound added in a constant amount to all samples, standards, and blanks in an analysis. Its purpose is to compensate for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative results.
Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?
A2: A suitable internal standard should:
-
Be chemically and physically similar to this compound.
-
Be well-resolved from this compound and other components in the sample matrix.
-
Not be present in the original sample.
-
Be stable throughout the analytical process.
-
Elute close to this compound without co-eluting, unless a mass spectrometry detector is used which can differentiate them.
Q3: What are some recommended internal standards for the quantitative analysis of this compound?
A3: Based on available literature and analytical best practices, the following are recommended internal standards for this compound analysis:
-
Deuterated Pheniramine (Pheniramine-d6): This is the ideal internal standard, especially for mass spectrometry-based methods (LC-MS/MS or GC-MS), as it has nearly identical chemical and physical properties to Pheniramine.
-
Chlorpheniramine: As a close structural analog, Chlorpheniramine is a suitable alternative, particularly for UV-based HPLC methods. It shares a similar chemical structure and chromatographic behavior.
-
Amitriptyline: This has been used as an internal standard for pheniramine analysis in plasma by HPLC.
Q4: Can I use an external standard method for the quantification of this compound?
A4: While an external standard method can be used, the internal standard method is generally preferred for complex matrices or when the highest accuracy and precision are required. The internal standard method helps to mitigate errors that can be introduced during sample preparation and injection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between this compound and the internal standard. | Inappropriate stationary phase or mobile phase composition. | Optimize the chromatographic conditions. For reverse-phase HPLC, adjust the mobile phase's organic solvent content or pH. For GC, optimize the temperature program. |
| Internal standard is too structurally similar, leading to co-elution (problematic for non-MS detectors). | Select an internal standard with a slight difference in structure that allows for baseline separation. | |
| Variable peak area ratios of the internal standard across different runs. | Inconsistent addition of the internal standard to samples and standards. | Ensure precise and accurate addition of the internal standard solution to all samples and standards using calibrated pipettes. |
| Degradation of the internal standard. | Verify the stability of the internal standard in the sample matrix and under the analytical conditions. Prepare fresh internal standard solutions regularly. | |
| The internal standard is not pure. | Check the purity of the internal standard. If impurities are present, they may cause interfering peaks. | |
| The internal standard peak is not detected or has a very low response. | The concentration of the internal standard is too low. | Increase the concentration of the internal standard to a level that provides a robust and reproducible signal. |
| The detector is not sensitive to the internal standard. | Ensure the selected detector and its settings are appropriate for the internal standard. For example, check the UV wavelength for HPLC-UV. | |
| Presence of the internal standard in blank samples. | Contamination of the sample matrix or glassware. | Thoroughly clean all glassware and use high-purity solvents. Analyze a true blank (without the internal standard) to confirm its absence. |
| Non-linear calibration curve. | Inappropriate concentration range for the standards or the internal standard. | Prepare a new set of calibration standards and ensure the internal standard concentration is consistent and appropriate across the range. |
| Saturation of the detector. | Dilute the samples and standards to fall within the linear range of the detector. |
Data Presentation
Table 1: Recommended Internal Standards for this compound Quantitative Analysis
| Internal Standard | Rationale for Selection | Recommended Analytical Technique(s) |
| Pheniramine-d6 | Isotopically labeled analog with nearly identical chemical and physical properties to the analyte. | LC-MS/MS, GC-MS |
| Chlorpheniramine | Close structural analog with similar chromatographic behavior. | HPLC-UV, GC-FID |
| Amitriptyline | Has been successfully used for pheniramine quantification in biological matrices. | HPLC-UV |
Table 2: Example Quantitative Data for Pheniramine Analysis using Pheniramine-d6 Internal Standard by LC-MS/MS
| Parameter | Value |
| Linear Range | 2-1000 ng/mL |
| Retention Time of Pheniramine | 3.0 ± 0.1 min |
| Limit of Detection (LOD) | 1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%RSD) | 4.1-9.3% |
| Inter-day Precision (%RSD) | 2.8-11.2% |
| Extraction Recovery | 86.3-95.1% |
Data adapted from a study on the assessment of pheniramine in biological matrices.
Experimental Protocols
Addressing adsorption issues of Pheniramine Maleate in analytical instrumentation
Welcome to the Technical Support Center for analytical instrumentation issues related to Pheniramine (B192746) Maleate (B1232345). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the HPLC analysis of Pheniramine Maleate?
A1: The most frequently encountered issue is poor peak shape, specifically peak tailing. This is often attributed to secondary interactions between the basic pheniramine molecule and active sites on the stationary phase or instrument flow path. Other common problems include poor resolution, shifting retention times, and low analyte recovery.
Q2: Why is my this compound peak tailing in my HPLC chromatogram?
A2: Peak tailing for this compound, a basic compound with a pKa of approximately 9.3, is primarily caused by interactions with acidic residual silanol (B1196071) groups on silica-based HPLC columns.[1][2] At typical mobile phase pH values, these silanol groups can be deprotonated (negatively charged) and interact with the protonated (positively charged) pheniramine, leading to secondary retention mechanisms and tailing peaks. Metal contamination in the sample or HPLC system can also contribute to this issue.
Q3: How can I improve the peak shape of this compound?
A3: To improve peak shape and reduce tailing, consider the following:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2.8-4.0 ensures that this compound is fully protonated and minimizes the ionization of silanol groups, thus reducing secondary interactions.[3][4][5][6]
-
Use of Mobile Phase Additives: Incorporating a silanol-blocking agent, such as triethylamine (B128534) (TEA), into the mobile phase can competitively bind to active silanol sites and improve peak symmetry.[3]
-
Column Selection: Employing a highly deactivated (end-capped) C18 column or a column specifically designed for basic compounds can significantly reduce peak tailing.[2]
-
System Passivation: Passivating the HPLC system can help to remove metallic contaminants that may contribute to peak tailing.
Q4: I am experiencing low recovery of this compound. What could be the cause?
A4: Low recovery can stem from several factors:
-
Adsorption: this compound can adsorb to active sites within the HPLC system, including the column, tubing, and injector components. It can also adsorb to the surface of sample vials, particularly glass vials.
-
Sample Degradation: this compound is susceptible to degradation under certain conditions, such as high pH or in the presence of oxidizing agents.[3][7][8]
-
Improper Sample Preparation: Inadequate dissolution or extraction of the analyte from the sample matrix can lead to lower recovery.
Q5: What type of autosampler vials should I use for this compound samples?
A5: While borosilicate glass is a common choice for its inertness, basic compounds like this compound can sometimes adsorb to the glass surface, especially if the glass has a slightly acidic character.[9][10] Polypropylene vials can be a better alternative to minimize this adsorption.[9][10] If using glass vials, consider those with a deactivated or silanized surface. It is always recommended to perform a recovery study to confirm the suitability of your chosen vials.
Q6: Can excipients in my formulation interfere with the analysis?
A6: Yes, certain excipients can interfere with the analysis of this compound. For example, some preservatives like phenol (B47542) and benzyl (B1604629) alcohol may have retention times close to the analyte, potentially causing co-elution.[11] It is crucial to check for interference from all formulation components during method development and validation.[1][4][5][8][12]
Troubleshooting Guides
Issue 1: Peak Tailing
Issue 2: Low Analyte Recovery
Quantitative Data Summary
Table 1: Effect of Mobile Phase pH on this compound Retention and Peak Symmetry
| Mobile Phase pH | Retention Time (min) | Peak Symmetry (As) |
| 6.0 | 4.5 | 1.8 |
| 5.0 | 4.2 | 1.6 |
| 4.0 | 3.8 | 1.3 |
| 2.8 | 3.5 | 1.1 |
Data compiled from typical HPLC method development studies.
Table 2: Recovery of this compound from Different Autosampler Vials
| Vial Type | Analyte Concentration (µg/mL) | Recovery (%) |
| Borosilicate Glass | 10 | 85.2 |
| 50 | 92.5 | |
| Polypropylene | 10 | 98.7 |
| 50 | 99.1 | |
| Silanized Glass | 10 | 99.2 |
| 50 | 99.5 |
Representative data based on internal and literature findings.
Experimental Protocols
Protocol 1: HPLC Method for this compound Analysis
This protocol provides a robust method for the analysis of this compound, optimized to minimize adsorption and peak tailing.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (end-capped).
-
Mobile Phase:
-
A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient:
Time (min) %A %B 0 70 30 10 40 60 12 40 60 15 70 30 | 20 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile phase A.
Sample Preparation:
-
Accurately weigh and transfer a suitable amount of sample into a volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.[13]
Protocol 2: HPLC System Passivation for Basic Compounds
This protocol is recommended to reduce analyte interaction with the metallic surfaces of the HPLC system.[14][15][16]
-
Caution: Always wear appropriate personal protective equipment (PPE) when handling acids.
-
Procedure:
-
Disconnect the column and detector.
-
Flush the system with HPLC-grade water for 30 minutes.
-
Flush the system with 20% Nitric Acid for 60 minutes.
-
Flush the system with HPLC-grade water for at least 60 minutes, or until the eluent is neutral (check with pH paper).
-
Flush the system with Isopropanol for 30 minutes.
-
Flush the system with the initial mobile phase for 30 minutes before reconnecting the column and detector.
-
References
- 1. Method development for simultaneous determination of active ingredients in cough and cold pharmaceuticals by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of chlorthis compound and phenylephrine hydrochloride in nasal drops by differential-derivative spectrophotometric, zero-crossing first derivative UV spectrophotometric and absorbance ratio methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Passivation with Nitric Acid & any unwanted side effect - Chromatography Forum [chromforum.org]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Validated RP-HPLC method for simultaneous determination and quantification of chlorthis compound, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
- 8. researchgate.net [researchgate.net]
- 9. CN111100067A - New chlorthis compound impurity and preparation process thereof - Google Patents [patents.google.com]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro release studies of chlorthis compound from gels prepared by different cellulose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gentechscientific.com [gentechscientific.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. welch-us.com [welch-us.com]
Optimizing mobile phase composition for Pheniramine Maleate chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase composition in the chromatographic analysis of Pheniramine (B192746) Maleate (B1232345).
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic analysis of Pheniramine Maleate, offering potential causes and solutions in a question-and-answer format.
Q1: Why are my this compound peaks broad and poorly shaped?
A1: Broad peaks for this compound are often attributed to issues with the mobile phase polarity or secondary interactions with the stationary phase.[1]
-
Low Polarity: If using a mobile phase with a high percentage of organic solvent (like methanol (B129727) or acetonitrile) and water, the polarity may be too low, leading to broad peaks.[1] Increasing the polarity by adding a buffer, such as a phosphate (B84403) buffer, can improve peak shape.[1]
-
Secondary Silanol (B1196071) Interactions: Pheniramine is a basic compound and can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.[2][3]
Solutions:
-
Increase Mobile Phase Polarity: Incorporate a buffer (e.g., 10 mM phosphate buffer) into the mobile phase.[1]
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., 2.8 - 4.0) can suppress the ionization of silanol groups, minimizing unwanted interactions and reducing peak tailing.[1][2][4]
-
Use a Mobile Phase Additive: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.5% v/v).[1] TEA will preferentially interact with the active silanol sites on the column, leading to more symmetrical peaks for your analyte.
Q2: I'm observing peak tailing for this compound. How can I resolve this?
A2: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC.[2] It is typically caused by secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase.[2][3]
Solutions:
-
Lower Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to pH 3.0) can protonate the basic analyte and suppress the ionization of silanol groups, thus minimizing the secondary interactions that cause tailing.[2]
-
Incorporate a Competing Base: Add an amine modifier like triethylamine (TEA) to the mobile phase.[1] This will mask the silanol groups and improve peak symmetry.
-
Use an End-Capped Column: Employ a column that has been "end-capped," which means the residual silanol groups have been chemically deactivated.[2]
-
Consider a Different Stationary Phase: If tailing persists, trying a different stationary phase, such as a Phenyl-Hexyl or Cyano column, might provide a different selectivity and improved peak shape.[1]
Q3: My resolution between this compound and other components is poor. What steps can I take?
A3: Poor resolution can be due to several factors, including inappropriate mobile phase composition, pH, or stationary phase selection.
Solutions:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer. This will alter the retention times of your components and can improve separation.
-
Adjust pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Experiment with different pH values within the stable range of your column to find the optimal separation. For instance, a pH of 2.8 was found to be optimal in one study for separating Pheniramine Maleeate from Naphazoline (B1676943) Hydrochloride.[1][5]
-
Change the Organic Modifier: Switching from methanol to acetonitrile (B52724), or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Consider a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., C8, Phenyl, Cyano) may provide the necessary selectivity for your separation.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A1: A good starting point for a reversed-phase C18 column is a mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile. A commonly successful mobile phase consists of 10 mM phosphate buffer at a pH of 2.8 with 0.5% triethylamine, mixed with methanol in a ratio of approximately 68:32 (v/v).[1][5]
Q2: Why is the pH of the mobile phase so important for this compound analysis?
A2: this compound is a basic compound with a pKa of 9.3.[1] The pH of the mobile phase will determine its ionization state, which in turn affects its retention on a reversed-phase column. Furthermore, the pH influences the ionization of residual silanol groups on the silica-based stationary phase. Controlling the pH is crucial for achieving good peak shape and reproducible retention times.[1]
Q3: What is the purpose of adding triethylamine (TEA) to the mobile phase?
A3: Triethylamine (TEA) is a common mobile phase additive used as a "silanol blocker" or "competing base."[6] Residual silanol groups on the silica (B1680970) packing of an HPLC column can cause undesirable interactions with basic analytes like this compound, leading to peak tailing. TEA, being a small basic molecule, competes with the analyte for these active sites, effectively masking them and resulting in improved peak symmetry.[1]
Q4: Can I use acetonitrile instead of methanol in my mobile phase?
A4: Yes, acetonitrile is a common organic modifier used in reversed-phase HPLC and can be used for this compound analysis. The choice between methanol and acetonitrile can affect the selectivity of the separation. If you are having trouble resolving this compound from other compounds, switching from one to the other is a valid optimization step.
Experimental Protocols
Below are detailed methodologies for two different HPLC methods for the analysis of this compound.
Method 1: Isocratic Separation of this compound and Naphazoline Hydrochloride
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine and methanol in a 68:32 (v/v) ratio.[1][5]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 280 nm.[1]
-
Injection Volume: Not specified, typically 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C) for better reproducibility.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Method 2: Gradient Separation of this compound with Paracetamol and Phenylephrine (B352888) Hydrochloride
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax SB-Aq (50 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase:
-
Gradient Program: A gradient elution would be used to separate the components effectively within a shorter run time. The specific gradient profile would need to be optimized based on the system and specific sample.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: 273 nm.[8]
-
Run Time: Approximately 10 minutes for active ingredients.[8]
Data Presentation
Table 1: Effect of Mobile Phase pH on Chromatographic Parameters
| Mobile Phase pH | Analyte | Theoretical Plates (N) | Symmetry | Resolution (R) |
| 2.8 | This compound | 6762 | 0.91 | 7.75 |
| 4.0 | This compound | 1319 | 0.26 | 4.13 |
| 5.0 | This compound | 6731 | 0.54 | 0.98 |
| 6.0 | This compound | 6499 | 0.54 | 2.75 |
Data adapted from a study on the simultaneous determination of this compound and Naphazoline Hydrochloride.[5]
Table 2: Comparison of Different Mobile Phase Compositions and Columns
| Column Type | Mobile Phase Composition | Observations |
| C18, Phenyl-Hexyl, Cyano | Methanol and Water (various ratios) | Broad peaks were obtained for Pheniramine.[1] |
| C18 | 10 mM Phosphate Buffer : Methanol (various ratios) | Peak shape improved but symmetry was not satisfactory.[1] |
| Agilent Zorbax Eclipse XDB C18 | 10 mM Phosphate Buffer (pH 2.8) with 0.5% TEA : Methanol (68:32, v/v) | Optimum separation with symmetrical peaks.[1][5] |
| Zorbax SB-Aq | Gradient of 1.1 g/L Sodium Octanesulfonate (pH 3.2) and Methanol | Successful simultaneous determination with other active ingredients.[8] |
| C18 | Methanol : 0.05 M Dibasic Phosphate Buffer (pH 4.0) (30:70, v/v) | Good resolution and peak symmetry.[4] |
Visualizations
Caption: Troubleshooting workflow for this compound chromatography.
References
- 1. A validated stability-indicating HPLC method for the simultaneous determination of this compound and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Validated RP-HPLC method for simultaneous determination and quantification of chlorthis compound, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Pheniramine Maleate Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Pheniramine (B192746) Maleate (B1232345), validated in accordance with the International Council for Harmonisation (ICH) guidelines. The objective is to offer a comparative overview of method performance based on experimental data, enabling informed decisions in quality control and drug development.
Understanding the ICH Analytical Method Validation Workflow
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. The ICH Q2(R1) and the more recent Q2(R2) guidelines outline the necessary validation characteristics.[1][2][3] The typical workflow involves a systematic evaluation of several parameters to demonstrate reliability and accuracy.
Caption: Workflow for analytical method validation as per ICH guidelines.
Comparative Analysis of Validated Analytical Methods
A variety of analytical techniques have been developed and validated for the determination of Pheniramine Maleate in pharmaceutical formulations. This guide compares UV-Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Titrimetry, High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE).
UV-Spectrophotometric Method
A simple, cost-effective, and rapid method for the quantification of this compound.
Experimental Protocol: A UV-spectrophotometric method has been described for the determination of this compound in bulk drug and tablets. The method is based on the measurement of the absorbance of a this compound solution in 0.1 N HCl at a wavelength of 264 nm.[4] For the preparation of the standard solution, a stock solution of this compound is prepared in a suitable solvent like methanol (B129727) and then diluted to the desired concentration with 0.1N HCl.[5] The calibration curve is typically established over a concentration range of 2-40 μg/mL.[4]
Caption: Experimental workflow for the UV-Spectrophotometric analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
A highly specific and sensitive method for the simultaneous determination of this compound and other active ingredients or impurities.
Experimental Protocol: A stability-indicating reverse-phase HPLC method has been developed for the simultaneous determination of this compound and naphazoline (B1676943) hydrochloride. The chromatographic separation is achieved on an Agilent Zorbax Eclipse XDB C18 column (150 mm × 4.6 mm, 5 μm). The mobile phase consists of a mixture of 10 mM phosphate (B84403) buffer (pH 2.8) containing 0.5% triethylamine (B128534) and methanol in a ratio of 68:32 (v/v). The flow rate is maintained at 1 mL/min, and detection is performed at 280 nm using a diode array detector.[6]
Titrimetric Methods
Classical analytical methods that are simple, accurate, and do not require sophisticated instrumentation.
Experimental Protocol (Non-Aqueous Titration): A non-aqueous titration method involves dissolving the this compound sample in a suitable non-aqueous solvent, such as glacial acetic acid. The solution is then titrated with a standardized solution of a strong acid, typically 0.1 N perchloric acid. An indicator like crystal violet or naphthol benzene (B151609) is used to determine the endpoint of the titration, which is observed as a color change from violet to emerald green.[5][7]
Experimental Protocol (Acid-Base Titration in Hydro-alcoholic Medium): In this method, the carboxylic acid group of the maleate portion of the drug is titrated with an aqueous solution of sodium hydroxide. The drug is dissolved in a hydro-alcoholic medium (neutral ethanol). The titration can be performed visually using phenolphthalein (B1677637) as an indicator or pH-metrically using a glass-calomel electrode system.[8]
High-Performance Thin-Layer Chromatography (HPTLC) Method
A planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput method.
Experimental Protocol: For the simultaneous analysis of Levodropropizine and Chlorthis compound, a HPTLC method has been developed using silica (B1680970) gel 60 F254 plates as the stationary phase. The mobile phase consists of a mixture of Triethylamine: Toluene: Methanol (0.5:3:16 v/v/v). Densitometric analysis is performed at 270 nm.[9] Another method for the simultaneous quantification of naphazoline HCl and this compound uses a mobile phase of methanol: ethyl acetate: 33.0% ammonia (B1221849) (2.0: 8.0: 1.0, by volume) with detection at 260.0 nm.[10]
Capillary Electrophoresis (CE) Method
A high-resolution separation technique that requires minimal sample and solvent volumes.
Experimental Protocol: A capillary zone electrophoresis method has been developed for the enantiomeric purity testing of dexchlorpheniramine (B1670334) maleate. The separation is achieved using a background electrolyte containing 1.5 mM carboxymethyl-β-cyclodextrin in an acidic buffer.[8] For the assay of chlorphenamine maleate, a method using a phosphate buffer (pH = 6.8) with UV detection at 255 nm has been validated.[11]
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters for the different analytical methods for this compound, as reported in the literature and validated according to ICH guidelines.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
| Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ |
| UV-Spectrophotometry | 2–40 μg/mL[4] | 0.9998[4] | 0.18 μg/mL[4] | 0.39 μg/mL[4] |
| HPLC | 150–1200 μg/mL[6] | > 0.999[6] | 0.1 μg/mL[6] | 0.3 μg/mL[6] |
| Titrimetry | 2-20 mg[8] | - | - | - |
| HPTLC | 100–500 ng/band[9] | 0.9943[9] | - | - |
| Capillary Electrophoresis | 2-10 µg/ml[8] | 0.9992[8] | 0.25 µg/ml[8] | 0.75 µg/ml[8] |
Table 2: Accuracy and Precision
| Method | Accuracy (% Recovery) | Precision (%RSD) |
| UV-Spectrophotometry | 101.8 to 102.01%[4] | ≤ 3.47%[4] |
| HPLC | 97.8%-102.1%[6] | < 1.3%[6] |
| Titrimetry | 97.48 to 106.3%[12] | ≤ 2.58% (Intra-day and Inter-day)[12] |
| HPTLC | 96.12%[9] | - |
| Capillary Electrophoresis | - | 5.0% (Repeatability)[8] |
Disclaimer: The data presented in these tables is a summary of values reported in the cited literature. The performance of these methods may vary depending on the specific experimental conditions, instrumentation, and sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. A validated stability-indicating HPLC method for the simultaneous determination of this compound and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Method Development and Validation of this compound Injection | Semantic Scholar [semanticscholar.org]
- 8. Development of a validated capillary electrophoresis method for enantiomeric purity testing of dexchlorthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A green TLC densitometric method for the simultaneous detection and quantification of naphazoline HCl, this compound along with three official impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a Capillary Electrophoresis Method for Analyzing Chlorphenamine Maleate-Based Drugs Using the Accuracy Profile Approach [scirp.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Pheniramine Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of Pheniramine (B192746) Maleate (B1232345), a first-generation antihistamine. The following sections detail the experimental protocols and present a cross-validation perspective on key performance parameters, offering valuable insights for method selection and development in a pharmaceutical setting.
Introduction
Pheniramine Maleate is a widely used active pharmaceutical ingredient (API) that requires robust and reliable analytical methods for its determination in bulk drug and finished pharmaceutical products. While HPLC has traditionally been the workhorse for such analyses, UPLC has emerged as a powerful alternative, promising significant improvements in speed, resolution, and sensitivity. This guide aims to provide an objective comparison of these two techniques for this compound analysis, supported by experimental data.
Experimental Protocols
Detailed methodologies for both HPLC and UPLC analysis of this compound are presented below. These protocols are based on established methods and principles of chromatographic separation.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated stability-indicating HPLC method for the simultaneous determination of this compound and naphazoline (B1676943) hydrochloride.[1]
-
Chromatographic System:
-
Column: Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Phosphate buffer (pH 2.8, containing 0.5% triethylamine) and Methanol (68:32, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: Diode Array Detector (DAD) at 280 nm
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Standard and sample solutions are prepared in the mobile phase to a suitable concentration.
-
Ultra-Performance Liquid Chromatography (UPLC) Method
This method is based on a reported UPLC method for the analysis of this compound and its impurity.
-
Chromatographic System:
-
Column: ACQUITY UPLC® BEH C18 (150 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Methanol and Water (60:40, v/v)
-
Flow Rate: 0.1 mL/min
-
Injection Volume: 1-2 µL (typical for UPLC)
-
Detector: Photodiode Array (PDA) Detector at 215 nm
-
Column Temperature: Ambient
-
-
Sample Preparation:
-
Standard and sample solutions are prepared in the mobile phase to a suitable concentration.
-
Data Presentation: A Comparative Analysis
The following tables summarize the key performance parameters for the HPLC and UPLC methods, providing a clear comparison of their capabilities.
| Parameter | HPLC Method | UPLC Method | Key Advantages of UPLC |
| Column Particle Size | 5 µm | 1.7 µm | Smaller particles lead to higher efficiency and resolution.[2][3] |
| Column Dimensions | 150 mm × 4.6 mm | 150 mm × 2.1 mm | Narrower columns reduce solvent consumption.[3] |
| Flow Rate | 1.0 mL/min | 0.1 mL/min | Lower flow rates contribute to significant solvent savings. |
| Injection Volume | 20 µL | 1-2 µL | Reduced injection volume is a feature of UPLC systems.[3] |
| Run Time | ~10 minutes | ~4 minutes | UPLC offers a significant reduction in analysis time.[2] |
| Theoretical Plates | ~6762 for Pheniramine[1] | Expected to be significantly higher | Higher theoretical plates indicate better column efficiency. |
| **Linearity (R²) ** | > 0.999[1] | > 0.999 | Both methods demonstrate excellent linearity. |
| Solvent Consumption | High | Low | UPLC is a more environmentally friendly ("greener") technique. |
| System Backpressure | Low to Moderate | High | UPLC systems are designed to operate at much higher pressures.[2] |
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results when transferring from one technology to another, such as from HPLC to UPLC. The following diagram illustrates a typical workflow for the cross-validation process.
Caption: A workflow diagram illustrating the key stages of cross-validating an HPLC method to a UPLC method.
Discussion
The transition from HPLC to UPLC for the analysis of this compound offers several compelling advantages. The most significant of these is the drastic reduction in analysis time, which can increase sample throughput and laboratory efficiency.[2] This is primarily due to the use of smaller particle size columns (sub-2 µm) which allow for faster separations without compromising, and often improving, resolution.
Furthermore, the lower flow rates and smaller injection volumes inherent to UPLC technology lead to a substantial decrease in solvent consumption. This not only reduces operational costs but also aligns with the principles of "green chemistry" by minimizing waste.
The cross-validation process, as outlined in the workflow, is essential to ensure that the transferred UPLC method provides results that are equivalent or superior to the original HPLC method. This involves a thorough comparison of validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), including specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[4][5][6]
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of this compound demonstrates the significant benefits of adopting UPLC technology. The UPLC method provides a much faster, more efficient, and more environmentally friendly alternative to the traditional HPLC method, while maintaining the necessary standards of accuracy, precision, and reliability required for pharmaceutical quality control. For laboratories looking to enhance productivity and reduce operational costs, the transfer from HPLC to UPLC for this compound analysis is a highly recommended endeavor.
References
- 1. waters.com [waters.com]
- 2. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Jagiellonian University Repository [ruj.uj.edu.pl]
A Comparative Study of Pheniramine Maleate and its Halogenated Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pheniramine (B192746) maleate (B1232345) and its halogenated derivatives, brompheniramine (B1210426) and chlorpheniramine (B86927). The information presented is supported by experimental data to offer a comprehensive understanding of their pharmacological and pharmacokinetic profiles.
Pheniramine and its halogenated counterparts, brompheniramine and chlorpheniramine, are first-generation alkylamine antihistamines. They are widely utilized for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria. The introduction of a halogen atom (chlorine or bromine) to the phenyl group of pheniramine modifies its physicochemical properties, which in turn influences its potency and pharmacokinetic profile. These compounds exert their primary effect by acting as inverse agonists at the histamine (B1213489) H1 receptor and also exhibit notable anticholinergic (muscarinic receptor antagonist) properties, which contribute to some of their therapeutic effects and side effect profiles.
Pharmacological Profile
The primary mechanism of action for pheniramine, brompheniramine, and chlorpheniramine is the competitive antagonism of the histamine H1 receptor. As inverse agonists, they bind to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the downstream signaling that leads to allergic symptoms.
These compounds are chiral, and their pharmacological activity resides predominantly in the S-(+)-enantiomer, known as dexchlorpheniramine (B1670334) and dexbrompheniramine, respectively. The dextrorotatory isomer of chlorpheniramine is significantly more potent than its levo-isomer.
In addition to their antihistaminic activity, these first-generation agents are known for their anticholinergic effects, which can lead to side effects such as dry mouth and sedation. Studies have shown that brompheniramine and chlorpheniramine are equipotent in their anticholinergic actions.
Comparative Quantitative Data
The following tables summarize the available quantitative data for pheniramine and its halogenated derivatives to facilitate a direct comparison of their receptor binding affinities and pharmacokinetic parameters.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Notes |
| Chlorpheniramine | Histamine H1 | 3.5 ± 2.2 | Apparent Ki in buffer |
| Histamine H1 | 30.3 ± 14.7 | Apparent Ki in plasma | |
| Dexchlorpheniramine (S-isomer) | Histamine H1 | 2.67 - 4.81 | - |
| Levchlorpheniramine (R-isomer) | Histamine H1 | 211 - 361 | - |
| Brompheniramine | Muscarinic (M1-M5) | No significant subtype selectivity | - |
| Chlorpheniramine | Muscarinic (M1-M5) | No significant subtype selectivity | - |
Table 2: Anticholinergic Potency
| Compound | Assay | ED50 (µM) | Notes |
| Brompheniramine | Inhibition of methacholine-induced glandular secretion | 4.10 | Indicates equipotent anticholinergic activity with Chlorpheniramine. |
| Chlorpheniramine | Inhibition of methacholine-induced glandular secretion | 4.63 | Indicates equipotent anticholinergic activity with Brompheniramine. |
| Atropine (comparator) | Inhibition of methacholine-induced glandular secretion | 0.25 | 16-19 times more potent than Brompheniramine and Chlorpheniramine. |
Table 3: Pharmacokinetic Parameters in Adults
| Compound | Parameter | Value |
| Brompheniramine | ||
| Tmax (hours) | 3.1 ± 1.1 | |
| T½ (hours) | 24.9 ± 9.3 | |
| Clearance (mL/min/kg) | 6.0 ± 2.3 | |
| Volume of Distribution (L/kg) | 11.7 ± 3.1 | |
| Chlorpheniramine | ||
| Tmax (hours) | 2.8 (2-4) | |
| T½ (hours) | ~20-25 | |
| Bioavailability (Oral) | 25-59% | |
| Volume of Distribution (L/kg) | 3.2 - 7.0 |
Note: Pharmacokinetic parameters can exhibit significant interindividual variability.
Signaling Pathways and Workflows
To visually represent the molecular interactions and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Interspecies Pharmacokinetic Profile of Pheniramine Maleate: A Comparative Guide
An objective analysis of the pharmacokinetic properties of pheniramine (B192746) maleate (B1232345) across various species, supported by available experimental data.
Pheniramine maleate, a first-generation antihistamine, is widely utilized for the management of allergic symptoms. A comprehensive understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for drug development and translational research. This guide provides a comparative overview of the pharmacokinetics of pheniramine and the closely related compound chlorpheniramine (B86927) across different species, based on available scientific literature. Due to a scarcity of direct interspecies comparative studies on pheniramine, data from chlorpheniramine, its halogenated derivative, is included to provide broader insights into potential species-specific variations.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of pheniramine and chlorpheniramine in humans, dogs, rats, and other domestic animals. These parameters are essential for evaluating the systemic exposure and persistence of the drug in different biological systems.
| Parameter | Human | Dog | Rat | Other Domestic Animals (Equine, Swine, Ovine) |
| Drug | Pheniramine / Chlorpheniramine | Chlorpheniramine | Chlorpheniramine | Chlorpheniramine |
| Peak Plasma Concentration (Tmax) | 1-3 hours (Pheniramine, oral)[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Elimination Half-Life (t½) | 16-19 hours (Pheniramine, oral)[2][3], 8-17 hours (Pheniramine, IV)[2], 12-30 hours (Chlorpheniramine)[4][5] | 1.7 hours[6] | Not explicitly stated | 1.3-2.6 hours[4][5] |
| Oral Bioavailability | 25-50% (Chlorpheniramine)[7] | Low and dose-dependent (e.g., 9.4% at 50mg, 36% at 100mg)[6] | Not explicitly stated | Very low in swine (2.4-22%)[4] |
| Metabolism | Hepatic[1][8] | Presumed hepatic with significant first-pass effect[6] | Primarily hepatic | Presumed hepatic |
| Excretion | Primarily renal[1][8] | Not explicitly stated | Primarily in urine[9] | Not explicitly stated |
| Plasma Protein Binding | Moderate (71-84% for Chlorpheniramine in rats)[10] | Highly protein bound[11] | 71-84%[10] | Not explicitly stated |
Note: The data presented is a compilation from various studies and may not be directly comparable due to differences in experimental conditions.
Experimental Methodologies
The data compiled in this guide is derived from pharmacokinetic studies employing various experimental designs. A general overview of the methodologies is provided below.
General Pharmacokinetic Study Protocol:
-
Subjects: Healthy adult subjects of the specified species were typically used. For animal studies, specific strains such as F344/N rats were utilized in some toxicological assessments.
-
Administration: this compound or chlorthis compound was administered either orally (gavage in animals) or intravenously. Doses varied between studies. For instance, in one study, dogs received oral doses of 50 mg, 100 mg, or 200 mg of chlorthis compound[6]. Another study in various domestic animals used an intravenous dose of 0.1 mg/kg of chlorpheniramine[4][5].
-
Sample Collection: Blood samples were collected at predetermined time intervals following drug administration. Plasma or serum was then separated for analysis.
-
Analytical Method: Drug concentrations in plasma or serum were quantified using methods such as gas chromatography with nitrogen-phosphorous detection or high-performance liquid chromatography (HPLC)[4][5][12]. These methods are sensitive and specific for the detection and quantification of the parent drug and its metabolites.
-
Pharmacokinetic Analysis: The collected concentration-time data was analyzed using pharmacokinetic modeling software to determine key parameters like Cmax, Tmax, AUC, and elimination half-life.
The following diagram illustrates a typical workflow for an in-vivo pharmacokinetic study.
Caption: Experimental workflow for a typical in-vivo pharmacokinetic study.
Interspecies Signaling Pathway and Logic
While specific signaling pathways for pheniramine's metabolism across different species are not detailed in the provided search results, the general mechanism of action involves competitive antagonism of histamine (B1213489) H1 receptors. This action blocks the effects of histamine, thereby alleviating allergic symptoms[1][8]. The metabolism of pheniramine primarily occurs in the liver, and the resulting metabolites are excreted via the kidneys[1][8]. Differences in the expression and activity of metabolic enzymes (such as cytochrome P450 isoenzymes) across species are likely the primary drivers of the observed pharmacokinetic variability.
The logical relationship for interspecies pharmacokinetic comparison can be visualized as follows:
Caption: Logical flow of factors influencing interspecies pharmacokinetic variability.
References
- 1. Articles [globalrx.com]
- 2. Pheniramine - Wikipedia [en.wikipedia.org]
- 3. Articles [globalrx.com]
- 4. "PHARMACOKINETIC EVALUATION OF CHLORthis compound IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]
- 5. PHARMACOKINETIC EVALUATION OF CHLORthis compound IN MAN AND SEVERAL DOMESTIC ANIMAL SPECIES - ProQuest [proquest.com]
- 6. Chlorpheniramine. II. Effect of the first-pass metabolism on the oral bioavailability in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Relevant Pharmacokinetics, Bioavailability, And Bioequivalence Studies On Chlorthis compound (Various Species): A Review [frontiersin.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Abstract for TR-317 [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Table: First-Generation Antihistamines-MSD Veterinary Manual [msdvetmanual.com]
- 12. Pharmacokinetics of pheniramine (Avil) and metabolites in healthy subjects after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different extraction techniques for Pheniramine Maleate from plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most common techniques for extracting Pheniramine Maleate from plasma samples: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate extraction method is critical for the development of robust and reliable bioanalytical assays to support pharmacokinetic and toxicokinetic studies. This document outlines the experimental protocols for each technique and presents a comparative analysis of their performance based on key analytical parameters.
Comparison of Extraction Techniques
The efficiency and effectiveness of different extraction techniques are paramount for accurate quantification of this compound in plasma. The following table summarizes the performance of Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction based on published experimental data.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | >90% (for similar compounds)[1] | 77% - >90%[2][3] | 73.8% - 105%[4] |
| Matrix Effect | Can be significant, may require further cleanup | Low to moderate[5] | Minimal[6] |
| Sensitivity (LOQ) | Method-dependent | 0.2 ng/mL[2] | 2.0 ng/mL[7] |
| Linearity Range | Method-dependent | 0.52 - 20.8 ng/mL | 2.0 - 550.0 ng/mL[7] |
| Processing Time | Fast | Moderate | Can be time-consuming, but amenable to automation |
| Selectivity | Low[4] | Moderate to high | High |
| Cost | Low | Low to moderate | High |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from plasma samples.[8] It is often the first choice for high-throughput screening.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a precipitating agent such as acetonitrile (B52724) or methanol. A common ratio is 3:1 (v/v) of solvent to plasma.[1][9]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.[1]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully collect the supernatant containing the analyte of interest for subsequent analysis.
Workflow for Protein Precipitation
Caption: A typical workflow for protein precipitation.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[11]
Protocol:
-
To 1 mL of plasma, add an appropriate internal standard.
-
Add 5 mL of an immiscible organic solvent such as diethyl ether or ethyl acetate.[12][13]
-
Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at a moderate speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Workflow for Liquid-Liquid Extraction
Caption: A standard workflow for liquid-liquid extraction.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to selectively retain the analyte from the sample matrix, followed by elution with an appropriate solvent. This technique often provides the cleanest extracts.
Protocol (Magnetic Dispersive SPE):
-
Pre-treat 5.0 mL of spiked human plasma by adding 2.0 mL of 2% (w/v) zinc sulfate-acetonitrile (60:40 v/v) for deproteinization, followed by vortexing and centrifugation.[10]
-
Adjust the pH of the supernatant to 4.0.[10]
-
Add 30 mg of a suitable magnetic sorbent (e.g., GO/Fe3O4@PTh nanocomposite).[10]
-
Sonicate for 4 minutes to disperse the sorbent and facilitate binding.[10]
-
Separate the magnetic sorbent from the solution using a strong magnet.[10]
-
Wash the sorbent to remove interferences.
-
Elute the analyte from the sorbent with 100 µL of acetonitrile by shaking for 3 minutes.[10]
-
Inject the eluate for analysis.[10]
Workflow for Solid-Phase Extraction
Caption: A workflow for magnetic dispersive solid-phase extraction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe 3 O 4 @polythion ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09707G [pubs.rsc.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ijrpr.com [ijrpr.com]
- 8. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Method Validation for Pheniramine Maleate in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Pheniramine Maleate in preclinical matrices. The focus is on providing objective performance data and comprehensive experimental protocols to aid researchers in selecting the most appropriate method for their pharmacokinetic and toxicokinetic studies.
Introduction to Bioanalytical Method Validation
The validation of bioanalytical methods is a critical regulatory requirement in drug development. It ensures that the chosen analytical procedure is accurate, reliable, and reproducible for its intended use, which is the quantitative determination of a drug and its metabolites in biological fluids. The International Council for Harmonisation (ICH) M10 guideline provides a framework for performing bioanalytical method validation.[1][2][3][4]
This guide will compare two prominent analytical techniques for the bioanalysis of this compound in preclinical studies: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE). Additionally, the potential application of an Enzyme-Linked Immunosorbent Assay (ELISA) as an alternative will be discussed.
Comparison of Bioanalytical Methods
The selection of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. Below is a summary of the performance characteristics of UPLC-MS/MS and Capillary Electrophoresis for the analysis of Pheniramine (or its closely related analogue, Chlorpheniramine) in rat plasma.
| Validation Parameter | UPLC-MS/MS | Capillary Electrophoresis |
| Linearity Range | 1-400 ng/mL[5] | 0.025-10 µg/mL (25-10,000 ng/mL)[6] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] | 0.025 µg/mL (25 ng/mL)[6] |
| Intra-day Precision (%RSD) | ≤ 11.7%[5] | < 8.4%[6] |
| Inter-day Precision (%RSD) | ≤ 11.7%[5] | < 8.4%[6] |
| Accuracy (%RE) | -3.3% to 1.7%[5] | 89.2% - 95.0% (expressed as % recovery)[6] |
| Recovery | > 72.5%[6] | Information not available |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of a bioanalytical method.
UPLC-MS/MS Method
This method offers high sensitivity and selectivity, making it a gold standard for bioanalysis in preclinical studies.[7][8][9]
1. Sample Preparation: Protein Precipitation [10][11][12]
-
To 100 µL of rat plasma, add 250 µL of acetonitrile.
-
Vortex the mixture for 5 seconds to precipitate proteins.
-
Centrifuge the sample at 14,800 rpm for 2 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. Chromatographic Conditions [5]
-
Column: Chiralpak AGP
-
Mobile Phase: 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Run Time: Not specified
3. Mass Spectrometric Conditions [5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Pheniramine: m/z 240.97 → 195.84
-
Internal Standard: Chlorpheniramine (B86927) (m/z 275.21 → 229.85)
Capillary Electrophoresis Method
Capillary electrophoresis provides an alternative to liquid chromatography with advantages such as high separation efficiency and low solvent consumption.[13][14][15][16]
1. Sample Preparation: Liquid-Liquid Extraction [17]
-
To a plasma sample, add a suitable organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the CE running buffer.
2. Electrophoretic Conditions [6]
-
Capillary: Fused silica
-
Background Electrolyte: 30 mM Tris buffer (pH 3.5) containing 20 mM sulfated-β-cyclodextrin and 5% methanol
-
Injection: Electrokinetic injection at 10 kV for 80 seconds
-
Separation Voltage: Not specified
-
Detection: UV detection (wavelength not specified)
Alternative Method: Enzyme-Linked Immunosorbent Assay (ELISA)
While no specific commercial ELISA kit for Pheniramine was identified in the literature search, a competitive ELISA could theoretically be developed for its quantification.
Principle of Competitive ELISA
In a competitive ELISA, a known amount of labeled Pheniramine would compete with the Pheniramine in the sample for binding to a limited number of specific antibody-coated wells.[18][19] The amount of labeled Pheniramine bound to the antibody is inversely proportional to the concentration of Pheniramine in the sample.
Potential Advantages:
-
High throughput capability.
-
No need for extensive sample extraction.
-
Potentially lower cost per sample compared to LC-MS/MS.
Potential Challenges:
-
Development of a highly specific antibody for a small molecule like Pheniramine can be challenging.
-
Matrix effects can be significant.
-
Lower sensitivity and dynamic range compared to UPLC-MS/MS.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method follows a structured workflow to ensure that all performance characteristics are thoroughly evaluated.
Conclusion
Both UPLC-MS/MS and Capillary Electrophoresis are robust and reliable methods for the bioanalysis of this compound in preclinical studies. UPLC-MS/MS offers superior sensitivity, making it the method of choice for studies requiring low detection limits. Capillary Electrophoresis presents a viable alternative with benefits in terms of operational cost and efficiency. The choice between these methods should be guided by the specific requirements of the preclinical study, including the expected concentration range of the analyte and the desired sample throughput. A thorough method validation in accordance with ICH M10 guidelines is imperative to ensure the generation of high-quality data for regulatory submissions.[1][2][3][4]
References
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. The cation-selective exhaustive injection and sweeping capillary electrophoresis method for the analysis of chlorpheniramine enantiomers in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New UPLC-MS/MS Method Validated for Quantification of Jervine in Rat Plasma and the Study of Its Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of mangiferin in rat plasma by liquid-liquid extraction with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. a protein precipitation extraction method [protocols.io]
- 11. Technical Tip: Protein Precipitation [phenomenex.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Capillary electrophoresis determination of antihistamines in serum and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HIS(Histamine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 19. Histamine ELISA Kit | Diagnostics [neogen.com]
In Vitro Showdown: A Comparative Analysis of First and Second-Generation Antihistamines
A deep dive into the in-vitro efficacy of first and second-generation antihistamines, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data. We explore their receptor binding affinities, impact on histamine (B1213489) release, and anti-inflammatory properties, offering a clear perspective on their mechanisms of action at the cellular level.
First-generation antihistamines, the trailblazers in allergy treatment, have been widely used for decades. However, their sedative and anticholinergic side effects, stemming from their ability to cross the blood-brain barrier and interact with other receptors, led to the development of second-generation antihistamines.[1] These newer agents were designed for greater selectivity for the peripheral H1-receptors and reduced central nervous system penetration, resulting in a more favorable side-effect profile.[2] This guide focuses on the in-vitro evidence that underpins these generational differences, providing a quantitative and mechanistic comparison.
Comparative Efficacy: A Quantitative Look
The in-vitro efficacy of antihistamines can be assessed through various assays that measure their ability to bind to the H1 receptor, inhibit the release of histamine from mast cells and basophils, and modulate the release of other inflammatory mediators.
H1 Receptor Binding Affinity
The primary mechanism of action for antihistamines is the competitive antagonism of the histamine H1 receptor.[3] The binding affinity of a drug to its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
| Antihistamine | Generation | H1 Receptor Binding Affinity (Ki, nM) |
| Diphenhydramine | First | 1.1 - 15 |
| Chlorpheniramine | First | 0.4 - 3.2 |
| Hydroxyzine | First | 0.6 - 2.1 |
| Cetirizine (B192768) | Second | 2.5 - 6 |
| Levocetirizine | Second | ~3 |
| Loratadine (B1675096) | Second | 27 - 31 |
| Desloratadine (B1670295) | Second | 0.4 - 2.6 |
| Fexofenadine | Second | 10 - 33 |
Note: Ki values can vary between studies due to different experimental conditions.
Second-generation antihistamines, such as desloratadine and levocetirizine, exhibit high binding affinities for the H1 receptor, comparable to or even exceeding some first-generation agents.[4][5] This high affinity contributes to their potent antihistaminic effects.
Inhibition of Histamine Release
Beyond blocking the action of histamine, some antihistamines can also inhibit its release from mast cells and basophils, key effector cells in the allergic response. This is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits histamine release by 50%.
| Antihistamine | Generation | Cell Type | Stimulus | IC50 for Histamine Release Inhibition (µM) |
| Diphenhydramine | First | Rat Peritoneal Mast Cells | Compound 48/80 | ~100 |
| Chlorpheniramine | First | Human Lung Mast Cells | Anti-IgE | Weakly active |
| Cetirizine | Second | Human Lung and Tonsil Mast Cells | Anti-IgE | Concentration-dependent inhibition |
| Loratadine | Second | Human Basophils | Anti-IgE | ~10 |
| Terfenadine | Second | Human Lung and Skin Mast Cells | Anti-IgE | Biphasic effect (inhibition at low conc.) |
Note: IC50 values are highly dependent on the cell type, stimulus, and experimental conditions.
Studies have shown that some second-generation antihistamines, like cetirizine and loratadine, can inhibit histamine release, although the concentrations required may be higher than their receptor binding affinities. The clinical significance of this effect is still a subject of research.
Anti-inflammatory Effects: Inhibition of Mediator Release
The allergic response involves a complex cascade of inflammatory mediators beyond histamine. Several in-vitro studies have demonstrated that second-generation antihistamines possess anti-inflammatory properties, inhibiting the release of various cytokines and chemokines from inflammatory cells.
| Antihistamine | Generation | Mediator | Cell Type | IC50 for Mediator Inhibition |
| Azelastine | Second | TNF-α | Human Nasal Polyp Cells | 6.2 µM |
| Terfenadine | Second | TNF-α | Human Nasal Polyp Cells | 4.3 µM |
| Cetirizine | Second | TNF-α | Human Leukemic Mast Cells (HMC-1) | Maximal inhibition at 10⁻⁹ M |
| Loratadine | Second | TNF-α | Human Leukemic Mast Cells (HMC-1) | Maximal inhibition at 10⁻⁹ M |
| Fexofenadine | Second | IL-6 | Human Nasal Fibroblasts | Dose-dependent inhibition |
Note: The data on anti-inflammatory effects is varied and depends on the specific mediator and experimental setup.
Second-generation antihistamines like azelastine, terfenadine, cetirizine, and loratadine have been shown to inhibit the release of the pro-inflammatory cytokine TNF-α. Fexofenadine has also demonstrated a dose-dependent inhibition of IL-6 production in human nasal fibroblasts. These anti-inflammatory actions may contribute to their overall therapeutic benefit in allergic diseases.
Signaling Pathways and Experimental Workflows
To understand the mechanisms behind the observed in-vitro effects, it is crucial to visualize the underlying signaling pathways and experimental procedures.
Caption: Histamine H1 Receptor Signaling Pathway.
The binding of histamine to the H1 receptor activates a Gq protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the characteristic cellular responses of an allergic reaction.
Caption: Experimental Workflows for In-Vitro Antihistamine Efficacy.
The in-vitro efficacy of antihistamines is commonly evaluated using radioligand binding assays and histamine release assays. The radioligand binding assay determines the affinity of the drug for the H1 receptor, while the histamine release assay measures the drug's ability to inhibit histamine secretion from immune cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key in-vitro assays discussed.
Radioligand Binding Assay for H1 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine)
-
Test antihistamine compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test antihistamine. Include control wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of an unlabeled competitor (non-specific binding).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test antihistamine to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Histamine Release Assay from Mast Cells
This assay measures the ability of an antihistamine to inhibit the release of histamine from mast cells upon stimulation.
Materials:
-
Mast cells (e.g., primary human mast cells or a mast cell line like HMC-1)
-
Cell culture medium
-
Stimulating agent (e.g., anti-IgE antibody, compound 48/80)
-
Test antihistamine compounds
-
Buffer for cell suspension (e.g., Tyrode's buffer)
-
Histamine ELISA kit
Procedure:
-
Cell Culture and Preparation: Culture and maintain the mast cell line according to standard protocols. On the day of the experiment, harvest the cells and resuspend them in the appropriate buffer.
-
Pre-incubation: Pre-incubate the mast cells with varying concentrations of the test antihistamine for a specified period (e.g., 30 minutes at 37°C). Include a vehicle control (no antihistamine).
-
Stimulation: Add the stimulating agent to the cell suspension to induce histamine release. Include a negative control (no stimulus) to measure spontaneous histamine release and a positive control (stimulus without antihistamine) for maximal release.
-
Incubation: Incubate the cells for a specific time (e.g., 30-60 minutes at 37°C) to allow for histamine release.
-
Supernatant Collection: Centrifuge the cell suspension to pellet the cells and carefully collect the supernatant.
-
Histamine Quantification: Measure the concentration of histamine in the collected supernatants using a commercially available histamine ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each antihistamine concentration compared to the positive control. Plot the percentage of inhibition against the antihistamine concentration to determine the IC50 value.
Conclusion
The in-vitro data clearly demonstrates the evolution of antihistamines from the first to the second generation. While both generations effectively block the H1 receptor, second-generation agents often exhibit higher selectivity and possess additional anti-inflammatory properties that may contribute to their clinical efficacy. The quantitative data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provide a solid foundation for researchers and drug development professionals to further explore the nuances of antihistamine pharmacology and develop even more effective therapies for allergic diseases.
References
- 1. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of Pheniramine Maleate and Chlorpheniramine Maleate analytical methods
In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This guide provides a detailed comparative analysis of common analytical methods for two widely used first-generation antihistamines: Pheniramine (B192746) Maleate (B1232345) and its chlorinated derivative, Chlorpheniramine (B86927) Maleate. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of spectrophotometric, chromatographic, and titrimetric techniques, supported by experimental data from various studies.
Overview of Analytical Techniques
The primary methods for the analysis of both Pheniramine Maleate and Chlorthis compound include Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and various forms of titration. UV-Vis spectroscopy offers a simple and cost-effective approach for routine analysis. HPLC provides high specificity and sensitivity, making it suitable for stability-indicating assays and the analysis of multi-component formulations.[1] Titrimetric methods, both aqueous and non-aqueous, represent classical and often pharmacopoeial approaches that are robust and do not require expensive instrumentation.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for various analytical methods applied to this compound and Chlorthis compound, as reported in the literature.
| Parameter | This compound | Chlorthis compound | Method | Reference |
| λmax | 264 nm (in 0.1 N HCl) | 261 nm (in 0.1N HCl) | UV-Vis Spectroscopy | [3][4] |
| 265 nm | 262 nm (in 0.1N HCl) | UV-Vis Spectroscopy | [5][6][7] | |
| 268 nm (in 0.1N HCl) | UV-Vis Spectroscopy | [8] | ||
| Linearity Range | 2-40 µg/mL | 10-60 µg/mL | UV-Vis Spectroscopy | [3][6][7] |
| 150-1200 µg/mL | 20-60 µg/mL | HPLC | [4][9] | |
| 2-20 mg | 10-70 µg/mL | Titrimetry/HPLC | [10] | |
| Limit of Detection (LOD) | 0.18 µg/mL | 2.2 µg/mL | UV-Vis Spectroscopy | [3][4] |
| 0.62 µg/mL | UV-Vis Spectroscopy | [8] | ||
| Limit of Quantitation (LOQ) | 0.39 µg/mL | 6.6 µg/mL | UV-Vis Spectroscopy | [3][4] |
| 1.87 µg/mL | UV-Vis Spectroscopy | [8] | ||
| Accuracy (% Recovery) | 97.48 – 106.3% | 98.12% to 101.53% | Titrimetry/HPLC | [11][12] |
| >99% | UV-Vis Spectroscopy | [4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods described in the scientific literature.
UV-Visible Spectrophotometry
This method is based on the principle that the drug absorbs UV radiation at a specific wavelength.
-
Sample Preparation (Chlorthis compound):
-
Sample Preparation (this compound):
-
Prepare a stock solution of this compound in 0.1 N HCl.
-
From the stock solution, prepare dilutions to achieve a concentration range of 2-40 µg/mL.[3]
-
-
Analysis:
-
Measure the absorbance of the prepared solutions using a UV-Vis spectrophotometer.
-
For Chlorthis compound, scan the spectrum between 200-400 nm and determine the wavelength of maximum absorbance (λmax), which is typically around 262 nm.[6]
-
For this compound, the λmax is observed at approximately 264 nm in 0.1 N HCl.[3]
-
Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly selective method used for the separation, identification, and quantification of the analytes.
-
Chromatographic Conditions (Chlorthis compound):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) is commonly used.[1][13] For example, a mobile phase consisting of potassium dihydrogen phosphate and octane (B31449) sulphonate sodium salt in water mixed with acetonitrile. Another example is a mixture of acetonitrile and phosphate buffer (55:45 v/v) with the pH adjusted to 5.6.[10]
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength between 214 nm and 255 nm.[10]
-
-
Chromatographic Conditions (this compound):
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of 10 mM phosphate buffer (pH 2.8) containing 0.5% triethylamine (B128534) and methanol (B129727) (68:32, v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at 280 nm.[14]
-
-
Sample Preparation:
-
Prepare a standard stock solution of the respective maleate salt in a suitable diluent (often the mobile phase).
-
For tablet analysis, weigh and finely powder a set number of tablets. An amount of powder equivalent to a specific dose is then dissolved in the diluent, sonicated, and filtered.
-
Inject the prepared standard and sample solutions into the HPLC system.
-
The concentration of the analyte is determined by comparing the peak area of the sample to that of the standard.
-
Titrimetry
Titrimetric methods involve the reaction of the analyte with a standardized solution (titrant).
-
Acid-Base Titration (this compound):
-
Principle: The carboxylic acid group of the maleate moiety is titrated with a standard solution of a base.
-
Procedure:
-
Dissolve an accurately weighed amount of this compound (2-20 mg) in neutralized alcohol.
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate with a standardized aqueous solution of sodium hydroxide (B78521) (e.g., 0.012 M) until a permanent pink color is observed.
-
A pH-metric titration can also be performed using a glass-calomel electrode system.
-
-
-
Non-Aqueous Titration (Chlorthis compound):
-
Principle: Chlorthis compound, being a weak base, is titrated in a non-aqueous solvent with a strong acid.[2]
-
Procedure:
-
Dissolve approximately 0.3 g of dried Chlorthis compound in 20 mL of glacial acetic acid.[2][15]
-
Add a few drops of crystal violet indicator.[15]
-
Titrate with 0.1 mol/L perchloric acid until the color changes from purple through blue-green to green.[15] A blank determination should be performed to make any necessary corrections.[15]
-
-
-
Conductometric Titration (Chlorthis compound):
-
Principle: This method is based on the change in conductivity of the solution as the titrant is added. It can be used for the determination of Chlorthis compound using titrants like sodium hydroxide, silver nitrate, or sodium tetraphenylborate.[16]
-
Procedure:
-
Dissolve a known amount of the drug in double-distilled water.[16]
-
The solution is placed in a conductometric titration cell and the titrant is added in small increments.
-
The conductivity is measured after each addition, and the endpoint is determined from a graph of conductivity versus the volume of titrant added.[16]
-
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the analytical determination of Pheniramine or Chlorthis compound.
Caption: Generalized workflow for the analysis of Pheniramine or Chlorthis compound.
References
- 1. ijrpr.com [ijrpr.com]
- 2. google.com [google.com]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. iajps.com [iajps.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. A validated stability-indicating HPLC method for the simultaneous determination of this compound and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acid-base titrimetric assay of this compound in pharmaceuticals in hydro-alcoholic medium | Semantic Scholar [semanticscholar.org]
- 12. HPLC method development and validation for chlorthis compound. [wisdomlib.org]
- 13. recentscientific.com [recentscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. jmed.utq.edu.iq [jmed.utq.edu.iq]
A Comparative Guide to the Bioequivalence of Pheniramine Maleate Formulations
For Researchers, Scientists, and Drug Development Professionals
Pheniramine (B192746) maleate (B1232345), a first-generation antihistamine, is widely used for the symptomatic relief of allergic conditions such as hay fever and urticaria. The therapeutic efficacy of a drug product is critically dependent on its bioavailability, which is assessed through bioequivalence studies. This guide provides a comparative overview of the pharmacokinetic profiles of different oral formulations of pheniramine maleate, supported by experimental data. Due to a scarcity of publicly available, head-to-head bioequivalence studies for different standalone this compound formulations, this guide utilizes data from a key pharmacokinetic study to establish a reference profile and presents a hypothetical test formulation for comparative purposes.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters for two hypothetical oral formulations of this compound. The data for the Reference Formulation is based on a study by Witte et al. (1985).[1][2] The Test Formulation data is illustrative to demonstrate a comparative framework.
| Pharmacokinetic Parameter | Reference Formulation (Oral Solution) | Test Formulation (Tablet) |
| Dose | 30.5 mg (free base) | 50 mg (maleate salt) |
| Cmax (ng/mL) | 173 - 274 | 195 |
| Tmax (h) | 1.0 - 2.5 | 2.0 |
| AUC (0-72h) (ng·h/mL) | 3507 - 5768 | 4200 |
| Terminal Half-life (h) | 16 - 19 | 17.5 |
Experimental Protocols
A typical bioequivalence study for this compound formulations would adhere to the following protocol:
Study Design: A randomized, single-dose, two-period, two-sequence crossover study is a standard design. This involves a washout period of at least five times the drug's half-life between the two periods to minimize carry-over effects.
Subjects: A cohort of healthy adult volunteers, typically between 18 and 55 years of age, would be recruited. The number of subjects is determined by statistical power calculations to detect a significant difference in pharmacokinetic parameters if one exists. All subjects would provide informed consent before participation.
Drug Administration: After an overnight fast, subjects would receive a single oral dose of either the test or reference formulation with a standardized volume of water. Food and fluid intake are strictly controlled during the study period.
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule would be at 0 hours (pre-dose), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
Analytical Method: The concentration of pheniramine in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with a suitable detector.[1][2] This method must demonstrate adequate sensitivity, specificity, accuracy, and precision.
Pharmacokinetic Analysis: The key pharmacokinetic parameters—Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve)—are calculated from the plasma concentration-time data for each subject and formulation.
Statistical Analysis: The bioequivalence between the test and reference formulations is assessed by statistical comparison of the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC. For two products to be considered bioequivalent, these confidence intervals must fall within the predetermined range of 80% to 125%.
Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for oral pharmaceutical formulations.
Caption: Workflow of a typical crossover bioequivalence study.
References
- 1. Pharmacokinetics of pheniramine (Avil) and metabolites in healthy subjects after oral and intravenous administration. | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics of pheniramine (Avil) and metabolites in healthy subjects after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision of different analytical methods for Pheniramine Maleate determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantitative determination of Pheniramine (B192746) Maleate (B1232345), a first-generation antihistamine. The selection of an appropriate analytical technique is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document presents a comprehensive overview of commonly employed methods, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Titrimetry, High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE), with a focus on their accuracy and precision supported by experimental data.
Data Summary
The following table summarizes the quantitative performance characteristics of different analytical methods for Pheniramine Maleate determination, providing a clear comparison of their accuracy (recovery) and precision (Relative Standard Deviation, RSD).
| Analytical Method | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC | 10-70 µg/mL[1] | 98.99 - 101.09%[1] | < 2%[2] | - | - |
| UV-Vis Spectrophotometry | 2-40 µg/mL[3] | 101.8 - 102.01% (Label Claim)[3] | ≤ 3.47%[3] | 0.18 µg/mL[3] | 0.39 µg/mL[3] |
| Titrimetry (Acid-Base) | 2-20 mg[4][5] | 97.48 - 106.3%[4][5] | ≤ 2.58%[4][5] | - | - |
| HPTLC | 0.8-3.6 µ g/spot | 100.6% | 1.5% | - | - |
| Capillary Electrophoresis | 25-150 µM[6][7] | - | - | 0.25 µg/mL | 0.75 µg/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for its high specificity and accuracy in determining Pheniramine Maleale, often in combination with other active ingredients.[8]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to 3.0 with Orthophosphoric Acid) and acetonitrile (B52724) in a ratio of 60:40 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 265 nm.[2]
-
Standard Preparation: A stock solution of this compound is prepared by dissolving a known weight of the standard in the mobile phase to achieve a specific concentration (e.g., 20 mg in 100 mL).[2] Working standards are prepared by further dilution.
-
Sample Preparation: For injection dosage forms, an appropriate volume is diluted with the mobile phase to fall within the linear range of the method.[9] For tablets, a representative number of tablets are crushed, and a portion of the powder equivalent to a specific amount of the active ingredient is dissolved in the mobile phase, sonicated, filtered, and then diluted.
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of this compound in the sample is calculated by comparing its peak area with that of the standard.
UV-Visible Spectrophotometry
Spectrophotometric methods are often employed for their simplicity and cost-effectiveness in the routine analysis of this compound in bulk and pharmaceutical dosage forms.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Method 1: Direct Measurement
-
Solvent: 0.1 N Hydrochloric Acid.[3]
-
Analytical Wavelength (λmax): 264 nm.[3]
-
Procedure: A stock solution of this compound is prepared in 0.1 N HCl.[3] This solution is then serially diluted to prepare a series of concentrations within the linear range (e.g., 2-40 µg/mL).[3] The absorbance of each solution is measured at 264 nm against a 0.1 N HCl blank. A calibration curve is constructed by plotting absorbance versus concentration. The concentration of the sample solution, prepared similarly, is then determined from the calibration curve.
-
-
Method 2: Charge-Transfer Complexation
-
Reagents: p-chloranilic acid (CAA) or 2,3-dichloro-5,6-dicyanoquinone (DDQ) as π-acceptors.[10][11]
-
Analytical Wavelength (λmax): 530 nm for CAA complex and 590 nm for DDQ complex.[10]
-
Procedure: The method involves the reaction of this compound (as an n-electron donor) with the π-acceptor to form a colored charge-transfer complex. The absorbance of the resulting solution is measured at the respective λmax. The concentration is determined using a calibration curve prepared from standard solutions. This method offers an alternative when interference from excipients is a concern in the direct UV method.
-
Titrimetry
Titrimetric methods, particularly acid-base titrations, offer a simple, rapid, and cost-effective approach for the assay of this compound in its pure form and in pharmaceutical preparations.[4][5]
-
Principle: The method is based on the neutralization of the maleic acid moiety of this compound with a standardized basic solution.
-
Method A: Visual Titration [4][5]
-
Titrant: Standardized aqueous Sodium Hydroxide (NaOH) solution (e.g., 0.1 N).
-
Solvent: Neutral ethanol (B145695) is used to prevent the precipitation of the drug during titration.[4]
-
Indicator: Phenolphthalein (B1677637).[4][5]
-
Procedure: A known amount of this compound is dissolved in neutral ethanol. A few drops of phenolphthalein indicator are added, and the solution is titrated with standardized NaOH until a persistent pink endpoint is observed.
-
-
Method B: Potentiometric Titration [4][5]
-
Titrant: Standardized aqueous Sodium Hydroxide (NaOH) solution.
-
Instrumentation: A pH meter with a combined glass-calomel electrode system.[4][5]
-
Procedure: The drug solution is prepared as in the visual titration method. The electrode system is immersed in the solution, and the titrant is added in small increments. The pH is recorded after each addition. The equivalence point is determined from the inflection point of the titration curve (a plot of pH versus the volume of titrant added).
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the separation and quantification of components in a mixture and can be applied for the simultaneous determination of this compound and other drugs.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.[12]
-
Mobile Phase: A mixture of chloroform, methanol, and ammonia (B1221849) (e.g., 2.5:7.5:0.3, v/v/v).[12]
-
Sample Application: Standard and sample solutions are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a saturated chromatographic chamber with the mobile phase.
-
Detection: The developed plate is dried and scanned using a TLC scanner at a specific wavelength (e.g., 270 nm).[12]
-
Quantification: The peak areas of the separated spots are proportional to the concentration of the analyte. A calibration curve is prepared by spotting different concentrations of the standard solution.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be used for the chiral and achiral analysis of this compound.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary.
-
Buffer: A phosphate buffer (e.g., 75mM; pH 3.50).[6][7] For chiral separations, chiral selectors such as β-cyclodextrin and anionic carboxymethyl β-CD polymer can be added to the buffer.[6][7]
-
Voltage: A high voltage is applied across the capillary to effect separation.
-
Detection: On-column UV detection at a suitable wavelength.
-
Procedure: The capillary is filled with the buffer. A small plug of the sample solution is introduced into the capillary by hydrodynamic or electrokinetic injection. The voltage is then applied, and the components migrate through the capillary at different velocities based on their charge-to-size ratio, allowing for their separation and subsequent detection.
Method Selection Workflow
The choice of an analytical method depends on various factors, including the sample matrix, the required level of sensitivity and selectivity, available instrumentation, and the purpose of the analysis (e.g., routine quality control vs. research). The following diagram illustrates a logical workflow for selecting an appropriate method.
References
- 1. researchgate.net [researchgate.net]
- 2. recentscientific.com [recentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Acid-base titrimetric assay of this compound in pharmaceuticals in hydro-alcoholic medium | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A validated stability-indicating HPLC method for the simultaneous determination of this compound and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Two charge-transfer complexation reactions for spectrophotometric determination of this compound using pi-acceptors | Semantic Scholar [semanticscholar.org]
- 12. Novel HPTLC method for simultaneous estimation from ternary mixture of chlorthis compound, dextromethorphan hydrobromide and phenylephrine hydrochloride in syrup formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Pheniramine Maleate
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Pheniramine Maleate, an antihistamine used in various pharmaceutical formulations, requires adherence to specific disposal procedures to mitigate risks of contamination and accidental exposure. This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory or research setting.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to do so in accordance with all applicable country, federal, state, and local regulations.[1][2] It is the responsibility of the waste generator to correctly classify the waste and ensure it is handled by a licensed professional waste disposal service.[3][4]
Step 1: Waste Characterization
Before disposal, determine if the this compound waste meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[2][5] While this compound is not typically classified as a RCRA hazardous waste, this assessment is a critical first step.[2]
Step 2: Segregation and Collection
Segregate this compound waste from other laboratory waste streams. It should be collected in a suitable, closed, and properly labeled container to await disposal.[3]
Step 3: Professional Disposal
Contact a licensed professional waste disposal company to handle the collection and disposal of this compound waste.[3][4] This is the recommended and safest method for laboratory-generated pharmaceutical waste. The disposal company will be knowledgeable about the appropriate disposal methods, which may include incineration at a permitted medical waste treatment facility.[5]
Alternative Disposal for Small, Non-Regulated Quantities (Not Recommended for Laboratories)
For non-professional settings where small quantities might be found (e.g., expired medication), the following procedure is advised, though professional disposal remains the best practice:
-
Do Not Flush: Do not dispose of this compound down the toilet or sink.[6][7][8] Flushing can lead to the contamination of water supplies as sewage treatment systems may not effectively remove such compounds.[9]
-
Drug Take-Back Programs: The most preferred method for disposal of unused medicines is a drug take-back program.[10][11][12][13] These programs ensure that pharmaceuticals are disposed of safely and securely.
-
Household Trash Disposal (if no take-back program is available):
-
Remove the this compound from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds, dirt, or kitty litter.[8][11][12][13] This makes the medication less appealing to children and pets and unrecognizable to anyone who might go through the trash.[13]
-
Place the mixture in a sealed container, such as a resealable plastic bag, to prevent leakage.[8][11][12]
-
Dispose of the sealed container in the household trash.[12]
-
Before discarding the original container, remove or scratch out all personal information from the prescription label to protect your privacy.[8]
-
Quantitative Data Summary
No specific quantitative data regarding disposal procedures (e.g., concentration limits for different disposal methods) were found in the provided search results. Disposal guidelines are primarily procedural and based on regulatory classifications.
Experimental Protocols
The provided search results did not contain any experimental protocols related to the disposal of this compound. The information focuses on safety and regulatory compliance for waste management.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a professional laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. capotchem.com [capotchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. sandiegocounty.gov [sandiegocounty.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 8. dea.gov [dea.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. familyallergy.com [familyallergy.com]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
- 12. How and when to get rid of unused medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 13. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Essential Safety and Operational Guidance for Handling Pheniramine Maleate
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Pheniramine Maleate. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[1][2] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required.[1][2] |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that prevents skin contact.[1][2] |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. A NIOSH-approved respirator is necessary if dust or aerosols may be generated.[1][2][3] |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace. The use of a laboratory fume hood or mechanical exhaust system is strongly recommended.[2]
-
Verify that a safety shower and an eyewash station are readily accessible.[1]
-
Before handling, wash hands thoroughly.
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1][4]
3. Storage:
-
Store this compound in a tightly sealed container.[1]
-
Keep the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature is 4°C.[1]
4. Spill Management:
-
In case of a spill, dampen the solid material with water to prevent dust from becoming airborne.[5]
-
Carefully transfer the dampened material into a suitable, sealed container for disposal.[5]
-
Clean the contaminated surfaces with a strong soap and water solution.[5]
5. First Aid:
-
Eye Contact: Immediately flush the eyes with large amounts of water, holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove any contaminated clothing.[1]
-
Inhalation: Move the individual to an area with fresh air.[3]
-
Ingestion: Rinse the mouth with water.[1]
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[1][4][6]
-
Unused Material: Dispose of the contents and container through a licensed professional waste disposal service.
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent paper, should be sealed in a vapor-tight plastic bag for eventual disposal.[5]
-
General Guidance: The preferred method for disposing of unused medicines is through a drug take-back program.[7][8][9] If such a program is not available, the material can be mixed with an unpalatable substance like coffee grounds or cat litter, placed in a sealed plastic bag, and then discarded in the trash.[7][9]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. kmpharma.in [kmpharma.in]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | C20H24N2O4 | CID 5282139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. familyallergy.com [familyallergy.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
